Product packaging for Erysotrine(Cat. No.:CAS No. 27740-43-8)

Erysotrine

Cat. No.: B056808
CAS No.: 27740-43-8
M. Wt: 313.4 g/mol
InChI Key: WXVSPYOOFCCEII-KXBFYZLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erysotrine is an alkaloid.
(+)-Erysotrine belongs to the class of organic compounds known as erythrinanes. These are erythrina alkaloids possessing either a 6-5-6-6-membered indoloisoquinoline core or a derivative thereof (+)-Erysotrine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-erysotrine is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-erysotrine can be found in green vegetables. This makes (+)-erysotrine a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3 B056808 Erysotrine CAS No. 27740-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVSPYOOFCCEII-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182090
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27740-43-8
Record name Erysotrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27740-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erysotrine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JE7XNE7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 97 °C
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Erysotrine natural sources and distribution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources, Distribution, and Isolation of Erysotrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetracyclic spiroamine alkaloid belonging to the extensive family of Erythrina alkaloids. These compounds are distinguished by their unique erythrinan skeleton, which is biosynthetically derived from two tyrosine units. Primarily found within the plant genus Erythrina, this compound and its related alkaloids have garnered significant scientific interest due to a wide spectrum of potent biological activities, including sedative, hypotensive, neuromuscular blocking, and other central nervous system effects. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within these sources, quantitative yields, and detailed experimental protocols for its extraction and isolation.

Natural Sources and Distribution

The occurrence of this compound is almost exclusively confined to the genus Erythrina, a member of the Fabaceae (legume) family. This genus comprises approximately 120 species of trees and shrubs, commonly known as "coral trees," distributed throughout tropical and subtropical regions of the world.

Taxonomic and Intra-Plant Distribution

This compound has been successfully isolated from various species of Erythrina. The concentration and presence of the alkaloid can vary significantly between species and among different organs of the same plant. The highest concentrations are typically found in the flowers and seeds.[1] Table 1 provides a summary of notable Erythrina species documented as sources of this compound and the specific plant parts from which it has been isolated.

Table 1: Documented Natural Sources of this compound

SpeciesPlant Part(s)Reference(s)
Erythrina suberosaLeaves, Seeds[2]
Erythrina variegataFlowers, Leaves[3]
Erythrina mulunguFlowers[1][4]
Erythrina crista-galliTwigs, Flowers, Seeds[3][5]
Erythrina addisoniaeSeeds[6]
Erythrina fuscaNot specified[7]
Erythrina speciosaFlowers
Erythrina arborescensLeaves, Flowers[7]
Geographical Distribution

The Erythrina genus has a pantropical and subtropical distribution, with species native to the Americas, Africa, Asia, and Australia. This widespread presence makes the genus a globally accessible source for the study and isolation of this compound and related alkaloids. The following diagram illustrates the hierarchical distribution.

cluster_family Family cluster_genus Genus cluster_species Key Species Sources cluster_regions General Geographical Distribution Fabaceae Fabaceae Erythrina Erythrina Fabaceae->Erythrina E. suberosa E. suberosa Erythrina->E. suberosa E. variegata E. variegata Erythrina->E. variegata E. mulungu E. mulungu Erythrina->E. mulungu E. crista-galli E. crista-galli Erythrina->E. crista-galli Africa Africa Erythrina->Africa Asia Asia E. suberosa->Asia E. variegata->Asia Australia Australia E. variegata->Australia Americas Americas E. mulungu->Americas E. crista-galli->Americas

Taxonomic and geographical distribution of this compound sources.

Quantitative Data on Alkaloid Yield

The yield of this compound and total related alkaloids varies based on the species, plant organ, and extraction methodology. While precise quantitative data for pure this compound is not always reported, the yield of the crude alkaloid fraction provides a valuable metric for source material potential.

Table 2: Comparative Yields of Alkaloids from Erythrina Species

SpeciesPlant PartStarting MaterialExtraction MethodCrude Alkaloid Yield (%)Pure this compound Yield (%)Reference(s)
E. variegataFlowers10.0 kgMaceration + Acid-Base1.1%Not Reported[3][8]
E. crista-galliFlowers11.0 kgMaceration + Acid-Base0.82%Not Reported[3][8]
E. crista-galliTwigs9.8 kgMaceration + Acid-Base0.11%Not Reported[5]
E. mulunguFlowers690 gMaceration + ChromatographyNot Reported0.31%[4]

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of this compound relies on classic alkaloid extraction techniques, primarily acid-base partitioning, followed by multi-step chromatographic purification. The following protocol is a synthesized methodology based on established procedures.[3][5][8][9]

Protocol: Isolation of this compound

A. Plant Material Preparation and Crude Extraction

  • Preparation: Air-dry the plant material (e.g., flowers, seeds, leaves) at a controlled temperature (e.g., 40°C) and grind it into a fine powder to maximize surface area for extraction.

  • Maceration: Submerge the powdered material in 90% methanol (MeOH) at a solid-to-solvent ratio of approximately 1:2.5 (w/v). Allow to macerate for 24-48 hours at room temperature with occasional agitation.

  • Exhaustive Extraction: Filter the mixture to separate the methanolic extract from the plant residue. Repeat the maceration process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

B. Acid-Base Partitioning for Alkaloid Enrichment

  • Acidification: Dissolve the crude residue in a 2% acetic acid or dilute HCl solution to achieve a pH of 2-3. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

  • Defatting/Washing: Transfer the acidic solution to a separatory funnel and partition it twice with an equal volume of a non-polar organic solvent (e.g., ethyl acetate or chloroform). This removes neutral and acidic lipophilic compounds (fats, chlorophyll, etc.), which will remain in the organic phase. Discard the organic layers.

  • Basification: Adjust the pH of the remaining aqueous layer to 8-9 by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them back into their free base form, which are less soluble in water.

  • Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of an organic solvent (e.g., ethyl acetate or chloroform). The free base alkaloids will partition into the organic phase.

  • Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

C. Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the crude alkaloid fraction to column chromatography over silica gel. Elute the column with a gradient solvent system, such as chloroform-acetone (1:0 to 1:1) or ethyl acetate-methanol, to separate the alkaloids into fractions of increasing polarity.[3]

  • Fraction Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values to that of an this compound standard.

  • Preparative HPLC: For final purification, subject the this compound-rich fractions to preparative reversed-phase (C18) High-Performance Liquid Chromatography (HPLC). Employ a gradient of methanol and water as the mobile phase (e.g., 60:40 to 70:30 MeOH:H₂O).[8]

  • Isolation: Collect the peak corresponding to this compound, as identified by UV detection, and concentrate the fraction to obtain the pure compound.

D. Structural Confirmation

  • Confirm the identity and purity of the isolated this compound using standard spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation of this compound.

cluster_prep Material Preparation cluster_extraction Crude Extraction cluster_partition Acid-Base Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis A Plant Material (Flowers, Seeds, etc.) B Drying & Grinding A->B C Maceration in 90% MeOH B->C D Concentration (Rotary Evaporator) C->D E Crude Residue D->E F Dissolve in Acid (pH 2-3) E->F G Wash with EtOAc (Remove Lipids) F->G H Basify with NH4OH (pH 8-9) G->H I Extract with EtOAc H->I J Crude Alkaloid Fraction I->J K Silica Column Chromatography J->K L Preparative C18 HPLC K->L M Pure this compound L->M N MS & NMR Confirmation M->N

Workflow for the extraction and isolation of this compound.

Conclusion

This compound is a characteristic alkaloid of the pantropically distributed Erythrina genus. It is most abundantly found in the flowers and seeds of various species, notably E. variegata, E. mulungu, and E. crista-galli. Its isolation is reliably achieved through a robust, multi-step process involving methanolic extraction, acid-base partitioning to enrich the alkaloidal content, and sequential chromatographic techniques for final purification. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers engaged in the natural product chemistry, pharmacology, and development of novel therapeutics derived from Erythrina alkaloids.

References

Erysotrine: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine is a tetracyclic spiroamine alkaloid belonging to the Erythrina class of natural products. Found predominantly in the plant genus Erythrina, this compound and its congeners have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It details its known mechanism of action as a competitive antagonist of neuronal nicotinic acetylcholine receptors and explores its potential therapeutic applications, including its anti-inflammatory and antibacterial properties. This document consolidates spectroscopic data, experimental protocols, and an analysis of its role in relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tetracyclic erythrinan skeleton. Its systematic IUPAC name is (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline[1]. The chemical structure and key identifiers of this compound are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline[1]
CAS Number 27740-43-8[1][2]
Molecular Formula C₁₉H₂₃NO₃[1][2]
Molecular Weight 313.4 g/mol [1]
Physical Description Solid[1]
Melting Point 95 - 98 °C[1][3]
InChI InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1[1]
InChIKey WXVSPYOOFCCEII-KXBFYZLASA-N[1]
Canonical SMILES COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1[2]
Isomeric SMILES CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While full spectral data sets are found in specialized databases, this section summarizes the key expected characteristics.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueDescription
¹H NMR The ¹H NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy groups, and protons of the tetracyclic core. The specific chemical shifts and coupling constants are essential for confirming the stereochemistry.
¹³C NMR The ¹³C NMR spectrum of this compound in CDCl₃ has been reported and provides confirmation of the 19 carbon atoms in the structure, including those of the methoxy groups and the quaternary spiro carbon. Full spectral data is available in databases such as SpectraBase.[4][5]
Mass Spectrometry Electron ionization mass spectrometry of Erythrina alkaloids reveals characteristic fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at m/z 313, with subsequent fragmentation providing information about the core structure.[6]
Infrared (IR) Spectroscopy The IR spectrum would show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether groups.

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its most well-characterized effect being the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).

Antagonism of Nicotinic Acetylcholine Receptors

This compound, along with other Erythrina alkaloids like erysodine, acts as a competitive antagonist at neuronal nAChRs. These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. The α4β2 nAChR subtype is a primary target for this compound and its analogs.

Table 3: Quantitative Pharmacological Data for this compound and Related Alkaloids

CompoundTargetActivityValue (IC₅₀)Reference(s)
This compoundα4β2 nAChRInhibition~2 µM[7]
Erysodineα4β2 nAChRInhibition96 nM[7]

The antagonistic activity of this compound at nAChRs is thought to be responsible for the sedative, neuromuscular blocking, and central nervous system effects observed with extracts of Erythrina species.[8]

Anti-inflammatory Activity

Extracts containing this compound have demonstrated anti-inflammatory properties. While the precise mechanism for this compound is still under investigation, it is hypothesized to involve the modulation of inflammatory signaling pathways. One potential mechanism is the inhibition of the transcription factor NF-κB, which is a key regulator of the inflammatory response. The macrolide antibiotic erythromycin has been shown to inhibit NF-κB activation.[3][7][9] This suggests a possible similar mechanism for this compound, potentially downstream of its interaction with nAChRs via the cholinergic anti-inflammatory pathway.

Antibacterial Activity

This compound has shown antibacterial activities against various bacterial strains.[4] This positions it as a potential lead compound for the development of new antibacterial agents.

Signaling Pathways

The primary signaling pathway affected by this compound is the cholinergic pathway, due to its direct interaction with nAChRs. As a competitive antagonist, this compound blocks the binding of acetylcholine, thereby preventing receptor activation and subsequent ion influx and depolarization of the neuron.

Erysotrine_Signaling_Pathway cluster_receptor Neuronal Membrane nAChR α4β2 nAChR Ion_Channel Ion Channel (Closed) ACh Acetylcholine (Agonist) ACh->nAChR Binds and Activates This compound This compound (Antagonist) This compound->nAChR Competitively Blocks Depolarization Membrane Depolarization (Blocked) Ion_Channel->Depolarization Downstream Downstream Signaling (e.g., Ca²⁺ influx, Neurotransmitter Release) (Inhibited) Depolarization->Downstream Isolation_Workflow Start Dried Plant Material Maceration Maceration with Methanol Start->Maceration Concentration1 Concentration (Rotary Evaporator) Maceration->Concentration1 Acidification Dissolution in Acidic Water Concentration1->Acidification Defatting Wash with Non-Polar Solvent Acidification->Defatting Basification Basification (e.g., NH₄OH) Defatting->Basification Extraction Extraction with Organic Solvent Basification->Extraction Concentration2 Drying and Concentration Extraction->Concentration2 Chromatography Column Chromatography Concentration2->Chromatography End Pure this compound Chromatography->End

References

The Biosynthesis of Erysotrine in Erythrina: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of erysotrine, a prominent tetracyclic spiroamine alkaloid found in plants of the Erythrina genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant-derived compounds.

This compound and related Erythrina alkaloids exhibit a range of biological activities, making their biosynthetic pathway a subject of significant scientific interest for potential therapeutic applications. This guide details the putative enzymatic steps, key intermediates, and candidate genes involved in the formation of the characteristic erythrinan skeleton, based on the latest transcriptomic, metabolomic, and isotopic labeling studies.

Introduction to Erythrina Alkaloids

Erythrina alkaloids are a class of benzylisoquinoline alkaloids (BIAs) characterized by a unique tetracyclic spiroamine structure known as the erythrinan skeleton.[1] These compounds are primarily found in the seeds of Erythrina species, which are distributed throughout tropical and subtropical regions.[1] The diverse pharmacological properties of these alkaloids have spurred research into their biosynthesis to enable biotechnological production and the development of novel therapeutic agents.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the well-established BIA pathway, commencing with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the central intermediate, (S)-norreticuline. From this critical branch point, the pathway diverges towards the formation of the erythrinan core structure.

A key study involving a combined transcriptome and metabolome analysis of Erythrina velutina has identified 24 candidate genes that are putatively involved in the biosynthesis of Erythrina alkaloids.[2][3] The proposed pathway, from L-tyrosine to this compound, is depicted below.

Erysotrine_Biosynthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA TYR p_Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde L_Tyrosine->p_Hydroxyphenylacetaldehyde TYDC Dopamine Dopamine L_DOPA->Dopamine DDC Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine p_Hydroxyphenylacetaldehyde->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Norreticuline (S)-Norreticuline N_Methylcoclaurine->Norreticuline 4'OMT Reticuline (S)-Reticuline Norreticuline->Reticuline Erysodienone Erysodienone Reticuline->Erysodienone P450_Oxidase1 Erysovine Erysovine Erysodienone->Erysovine Reductase1 This compound This compound Erysovine->this compound OMT_final TYR Tyrosine Hydroxylase (Candidate) DDC DOPA Decarboxylase (Candidate) TYDC Tyrosine Decarboxylase (Candidate) NCS Norcoclaurine Synthase (Candidate) 6OMT Norcoclaurine 6-O- Methyltransferase (Candidate) CNMT Coclaurine N- Methyltransferase (Candidate) 4'OMT N-Methylcoclaurine 4'-O- Methyltransferase (Candidate) P450_Oxidase1 Cytochrome P450 Oxidoreductase (Candidate) Reductase1 Reductase (Candidate) OMT_final O-Methyltransferase (Candidate)

Caption: Putative biosynthetic pathway of this compound from L-tyrosine.

Key Intermediates and Candidate Enzymes

The transformation from (S)-norreticuline to the erythrinan skeleton is a key area of ongoing research. Isotopic labeling studies have been instrumental in elucidating this part of the pathway. Feeding experiments with [1-¹³C]-labelled (S)-norreticuline in Erythrina crista-galli have demonstrated its incorporation into erythraline, a related alkaloid, confirming the role of the coclaurine-norreticuline pathway.[4] The primary erythrinan derivative is believed to be erysodienone, which is formed via a key 9-membered ring intermediate.[1]

The table below summarizes the key precursors, intermediates, and the candidate enzymes proposed to be involved in this compound biosynthesis, primarily based on the transcriptomic analysis of E. velutina.[2][3]

Compound Compound Type Candidate Enzyme(s) Enzyme Class
L-TyrosinePrecursorTyrosine Hydroxylase, Tyrosine DecarboxylaseOxidoreductase, Lyase
(S)-NorcoclaurineIntermediateNorcoclaurine Synthase-
(S)-CoclaurineIntermediateNorcoclaurine 6-O-MethyltransferaseMethyltransferase
(S)-N-MethylcoclaurineIntermediateCoclaurine N-MethyltransferaseMethyltransferase
(S)-NorreticulineIntermediateN-Methylcoclaurine 4'-O-MethyltransferaseMethyltransferase
ErysodienoneIntermediateCytochrome P450 OxidoreductaseOxidoreductase
ErysovineIntermediateReductaseOxidoreductase
This compoundFinal ProductO-MethyltransferaseMethyltransferase

Quantitative Data

Currently, specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetic parameters (Km, Vmax) and in vivo concentrations of pathway intermediates, are not extensively available in the public domain. However, metabolite profiling studies of Erythrina species provide valuable information on the relative abundance of various alkaloids and related compounds.

A study on Erythrina velutina seedlings subjected to various environmental stressors and phytohormone treatments revealed dynamic changes in the metabolic profiles of leaves and roots.[5] While not providing absolute concentrations, these studies indicate the plant's capacity to modulate the production of these specialized metabolites in response to external stimuli. For instance, treatments with nitric oxide, drought, heat, ultraviolet radiation, and methyl jasmonate were found to increase the accumulation of major metabolites.[5]

The table below presents a summary of the relative quantification of major metabolites in E. velutina seedlings under different conditions, adapted from HPLC-DAD analyses. The values represent the relative change in absorbance at 280 nm compared to control conditions.

Treatment Metabolite Peak (Retention Time) Relative Change in Leaves (Absorbance Difference) Relative Change in Roots (Absorbance Difference)
HeatPeak 1 (early eluting)IncreaseIncrease
Peak 2 (mid eluting)IncreaseNo significant change
Peak 3 (late eluting - alkaloid region)IncreaseIncrease
DroughtPeak 1IncreaseIncrease
Peak 2No significant changeIncrease
Peak 3IncreaseIncrease
UV RadiationPeak 1IncreaseIncrease
Peak 2IncreaseNo significant change
Peak 3IncreaseIncrease
Methyl JasmonatePeak 1IncreaseIncrease
Peak 2IncreaseIncrease
Peak 3IncreaseIncrease

Note: This table is a qualitative representation based on published chromatograms and does not represent absolute concentration values.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

This workflow outlines the process of identifying genes involved in this compound biosynthesis using next-generation sequencing.

Gene_Discovery_Workflow RNA_Extraction RNA Extraction from Erythrina Tissues (e.g., seeds, leaves) Library_Prep cDNA Library Preparation and Sequencing (NextSeq 500) RNA_Extraction->Library_Prep Assembly De Novo Transcriptome Assembly Library_Prep->Assembly Annotation Gene Annotation (BLAST, InterProScan) Assembly->Annotation Diff_Expression Differential Expression Analysis (e.g., DESeq2) Annotation->Diff_Expression Candidate_ID Candidate Gene Identification Diff_Expression->Candidate_ID

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol:

  • RNA Extraction: Total RNA is extracted from various tissues of an Erythrina species (e.g., seeds, leaves, stems, roots) using a suitable commercial kit or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.

  • cDNA Library Preparation and Sequencing: High-quality RNA is used for the construction of cDNA libraries. mRNA is typically enriched using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first- and second-strand cDNA are synthesized. The resulting cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters. The libraries are then amplified by PCR and sequenced on a platform such as the Illumina NextSeq 500.[3]

  • De Novo Transcriptome Assembly: The raw sequencing reads are filtered to remove low-quality reads and adapter sequences. The clean reads are then assembled into transcripts using a de novo assembler like Trinity or SOAPdenovo-Trans.

  • Gene Annotation: The assembled transcripts are annotated by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Functional annotation can be further enhanced using tools like InterProScan to identify protein domains and motifs.

  • Differential Expression Analysis: The expression levels of the transcripts across different tissues or experimental conditions are quantified. Differential expression analysis is then performed to identify transcripts that are significantly up- or down-regulated in tissues known to accumulate this compound.

  • Candidate Gene Identification: Transcripts showing high expression in this compound-accumulating tissues and having annotations corresponding to enzyme classes known to be involved in alkaloid biosynthesis (e.g., P450s, OMTs, reductases) are selected as candidate genes for further functional characterization.

Heterologous Expression and Functional Characterization of Candidate P450 Enzymes

Protocol:

  • Gene Cloning: The full-length open reading frame of a candidate cytochrome P450 gene is amplified from Erythrina cDNA by PCR and cloned into a suitable expression vector (e.g., pYES2 for yeast or pET-28a for E. coli).

  • Heterologous Expression: The expression construct is transformed into a suitable host, such as Saccharomyces cerevisiae or Escherichia coli. Expression is induced under optimized conditions (e.g., galactose for yeast, IPTG for E. coli).

  • Microsome Preparation (for yeast): Yeast cells are harvested, and microsomes containing the expressed P450 are prepared by differential centrifugation.

  • Enzyme Assay: The catalytic activity of the recombinant P450 is assayed in a reaction mixture containing:

    • Microsomal preparation (or whole-cell suspension for E. coli)

    • The putative substrate (e.g., (S)-reticuline)

    • A source of reducing equivalents (NADPH)

    • A cytochrome P450 reductase (CPR), if not co-expressed

    • Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Product Analysis: The reaction is incubated at an optimal temperature and then stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are extracted and analyzed by LC-MS or GC-MS to identify the reaction product by comparing its retention time and mass spectrum with an authentic standard.

In Vitro Assay for Candidate O-Methyltransferases (OMTs)

Protocol:

  • Recombinant Protein Production and Purification: The candidate OMT gene is cloned into an expression vector with an affinity tag (e.g., His-tag) and expressed in E. coli. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Assay: The OMT activity is measured in a reaction mixture containing:

    • Purified recombinant OMT

    • The putative substrate (e.g., erysovine)

    • The methyl donor, S-adenosyl-L-methionine (SAM)

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Dithiothreitol (DTT) and MgCl₂ may be included to enhance activity.

  • Product Detection: The reaction is incubated and then terminated. The formation of the methylated product (this compound) is monitored by HPLC or LC-MS. Quantification can be achieved by comparing the peak area of the product to a standard curve. A common method involves using radioactively labeled SAM ([¹⁴C]SAM) and measuring the incorporation of the radiolabel into the product.

Logical Relationships and Experimental Design

The overall strategy for elucidating the this compound biosynthetic pathway involves a cyclical process of gene discovery, functional characterization, and in planta validation.

Research_Strategy Transcriptomics Transcriptome Analysis (Gene Discovery) Candidate_Selection Candidate Gene Selection Transcriptomics->Candidate_Selection Metabolomics Metabolite Profiling (Intermediate Identification) Metabolomics->Candidate_Selection Heterologous_Expression Heterologous Expression and Enzyme Assays Candidate_Selection->Heterologous_Expression Functional_Characterization Functional Characterization (Substrate Specificity, Kinetics) Heterologous_Expression->Functional_Characterization In_Planta_Validation In Planta Validation (VIGS, CRISPR/Cas9) Functional_Characterization->In_Planta_Validation Pathway_Elucidation Pathway Elucidation Functional_Characterization->Pathway_Elucidation In_Planta_Validation->Pathway_Elucidation Pathway_Elucidation->Transcriptomics Refine Search

Caption: Iterative research strategy for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound in Erythrina species is a complex and fascinating process that is beginning to be unraveled through modern 'omics' technologies. The identification of candidate genes provides a roadmap for the complete elucidation of this pathway. Future research should focus on the functional characterization of these candidate enzymes to confirm their roles in this compound biosynthesis. The determination of their kinetic properties will be crucial for understanding the regulation of the pathway and for its eventual reconstruction in a heterologous host for sustainable production. Furthermore, in planta studies, such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing, will be essential to validate the function of these genes in the context of the whole plant. The knowledge gained from these studies will not only advance our understanding of plant specialized metabolism but also open up new avenues for the production of valuable pharmaceuticals.

References

Erysotrine (CAS No. 27740-43-8): A Technical Guide to its Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine, a tetracyclic spiroamine alkaloid isolated from plants of the Erythrina genus, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of this compound, identified by the CAS number 27740-43-8. It details its chemical and physical properties, and delves into its pharmacological activity, with a particular focus on its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). This document synthesizes available data into structured tables, provides detailed experimental protocols for its characterization, and includes visualizations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is an alkaloid that has been identified in various Erythrina species, including Erythrina leptorhiza and Erythrina mexicana[1]. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 27740-43-8[1]
Molecular Formula C₁₉H₂₃NO₃[1]
Molecular Weight 313.4 g/mol [1]
IUPAC Name (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline[1]
Physical Description Solid[1]
Melting Point 95 - 97 °C[1]
Synonyms (+)-Erysotrine, Erysotrin[1]

Pharmacological Profile: Antagonism of Nicotinic Acetylcholine Receptors

Emerging evidence indicates that this compound, along with other structurally related Erythrina alkaloids like erysodine, acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission.

Binding Affinity
Functional Antagonism

Electrophysiological studies, particularly using the whole-cell patch-clamp technique, have provided functional evidence of this compound's antagonist activity. Research has demonstrated that this compound inhibits acetylcholine (ACh)-evoked currents in oocytes expressing human α4β2 nAChRs in a concentration-dependent manner.

AssayReceptor SubtypeEffect of this compoundEstimated IC₅₀Source
Two-Electrode Voltage Clamphuman α4β2 nAChRInhibition of ACh-evoked currents~300 nM[3]
[³H]Cytisine Bindinghuman α4β2 nAChRDisplacement of radioligand-[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with nAChRs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of this compound's binding affinity for a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand like [³H]epibatidine or [³H]cytisine.

Objective: To determine the inhibition constant (Ki) of this compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or rat brain tissue).

  • Radioligand (e.g., [³H]epibatidine).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer. Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine).

    • Competition: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of ion channel activity in response to agonist application in the presence and absence of this compound.

Objective: To characterize the functional effect of this compound on nAChR-mediated currents.

Materials:

  • Cells expressing the nAChR subtype of interest cultured on coverslips.

  • External (bath) solution (in mM): e.g., 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (pipette) solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Agonist stock solution (e.g., Acetylcholine).

  • This compound stock solution.

  • Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for patch pipettes.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Approach a target cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Recording:

    • Establish a baseline recording of the membrane current.

    • Apply the nAChR agonist (e.g., acetylcholine) to the cell using a rapid perfusion system to evoke an inward current.

    • After washing out the agonist, pre-apply this compound at a desired concentration for a set period.

    • Co-apply the agonist and this compound and record the resulting current.

    • Repeat this process for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of this compound.

    • Normalize the current amplitudes to the control response (agonist alone).

    • Plot the normalized current as a function of the this compound concentration to generate a concentration-response curve and determine the IC₅₀ value.

G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell Preparation on Coverslip Giga_Seal Giga-ohm Seal Formation Cell_Prep->Giga_Seal Pipette_Prep Pipette Fabrication and Filling Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition Current Recording (Control, +this compound) Whole_Cell->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis

Whole-Cell Patch-Clamp Workflow

Proposed Signaling Pathway: Anti-Inflammatory Effects

Beyond its direct antagonism of nAChRs, this compound is suggested to possess anti-inflammatory properties. The cholinergic anti-inflammatory pathway is a well-established mechanism where acetylcholine, acting through α7 nAChRs on immune cells like macrophages, inhibits the production of pro-inflammatory cytokines. By acting as an antagonist at these receptors, this compound could potentially modulate this pathway. Furthermore, studies on related compounds from the Erythrina genus suggest an inhibition of pro-inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[4][5]. The precise mechanism by which this compound exerts its anti-inflammatory effects is an active area of research.

G This compound This compound nAChR Nicotinic Acetylcholine Receptor (e.g., α7) This compound->nAChR Antagonism NFkB_Pathway NF-κB Pathway nAChR->NFkB_Pathway Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NFkB_Pathway MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Inflammatory_Stimulus->MAPK_Pathway Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Pathway->Cytokines MAPK_Pathway->Cytokines Inflammation Inflammation Cytokines->Inflammation

Proposed Anti-inflammatory Signaling Pathway

Conclusion

This compound (CAS No. 27740-43-8) is a promising natural compound with well-defined chemical and physical properties. Its characterization as a competitive antagonist of neuronal nicotinic acetylcholine receptors provides a solid foundation for further investigation into its therapeutic potential. The detailed experimental protocols and proposed signaling pathways presented in this guide are intended to support researchers in the fields of pharmacology and drug development in their exploration of this compound and its analogs for the treatment of various neurological and inflammatory disorders.

References

Physical and chemical properties of Erysotrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine, a prominent member of the Erythrina alkaloids, has garnered significant scientific interest due to its diverse pharmacological potential. Isolated from various species of the Erythrina genus, this tetracyclic spiroamine alkaloid exhibits a range of biological activities, including effects on the central nervous system and antimicrobial properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₉H₂₃NO₃.[1][2] Its chemical structure features a tetracyclic erythrinan skeleton.[3] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₃NO₃[1][2][4]
Molecular Weight 313.39 g/mol [4][5]
CAS Number 27740-43-8[1][2][4]
Melting Point 95-98 °C[4][5]
Boiling Point (Predicted) 473.8 ± 45.0 °C[5]
Density (Predicted) 1.21 ± 0.1 g/cm³[5]
Physical Description Solid[4]
pKa (Predicted) 5.73 ± 0.40[5]

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of the available spectral data is provided below.

UV-Vis Spectroscopy

The UV spectrum of this compound in ethanol exhibits absorption maxima (λmax) at 231 nm and 278 nm, which are characteristic of the 1-6 diene moiety within the erythrinan skeleton.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a characteristic absorption band at 1610 cm⁻¹, which is also attributed to the 1-6 diene system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of this compound.

  • ¹H NMR: The ¹H NMR spectrum in deuteriochloroform (CDCl₃) displays signals for three methoxyl groups, two aromatic protons, and three methines characteristic of the 1-6 diene erythrinan skeleton.[2]

  • ¹³C NMR: The ¹³C NMR spectral data provides detailed information about the carbon framework of the molecule.[2][6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound.[2] The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight.[2] Fragmentation patterns in the mass spectrum provide further structural information.[7][8]

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in various parts of plants belonging to the Erythrina genus, such as Erythrina mulungu, Erythrina suberosa, and Erythrina addisoniae.[2][9][10] A general experimental workflow for the isolation and purification of this compound is outlined below.

G Isolation and Purification of this compound plant_material Dried and Powdered Plant Material (e.g., flowers, leaves, seeds) extraction Methanol Extraction plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration acid_base_extraction Acid-Base Extraction concentration->acid_base_extraction defatting Defatting with Ethyl Acetate acid_base_extraction->defatting basification Basification with NH₄OH (pH 8-9) defatting->basification chloroform_extraction Extraction with Chloroform basification->chloroform_extraction crude_alkaloids Crude Alkaloid Extract chloroform_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Collection and TLC Analysis of Fractions column_chromatography->fractions prep_tlc Preparative Layer Chromatography fractions->prep_tlc pure_this compound Pure this compound prep_tlc->pure_this compound

A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is exhaustively extracted with methanol.[2]

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Extraction: The residue is subjected to a classic acid-base extraction technique to separate the alkaloids. This involves dissolving the residue in an acidic solution, followed by washing with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified to liberate the free alkaloids, which are subsequently extracted with an organic solvent like chloroform.[1]

  • Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques.

    • Column Chromatography: The extract is subjected to column chromatography on silica gel.[2]

    • Preparative Layer Chromatography (PLC): Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified by preparative layer chromatography to yield pure this compound.[2]

Synthesis

The total synthesis of this compound and its analogs has been a subject of interest in organic chemistry. Synthetic strategies often involve the construction of the key spiroamine ring system.[3] A concise synthesis of erysotramidine, a related Erythrina alkaloid, has been achieved starting from inexpensive phenol and amine derivatives, utilizing an oxidative phenol dearomatization mediated by a hypervalent iodine reagent.[5]

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a variety of biological activities.

  • Central Nervous System (CNS) Activity: Alkaloids from the Erythrina genus are known to have effects on the central nervous system, including interactions with nicotinic acetylcholine receptors.[11] This suggests potential applications in the development of therapeutic agents for neurological disorders.

  • Antimicrobial Activity: this compound has demonstrated antibacterial activities.[12] Flavonoids and alkaloids from Erythrina species have shown efficacy against various pathogens, including drug-resistant strains of Staphylococcus aureus.[13]

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, related compounds with a tetrahydroisoquinoline moiety have been shown to stimulate mitochondria-mediated activation of the intrinsic apoptosis pathway through the ERK1/2 and p38-MAPK signaling pathways.[14]

G Potential Signaling Pathway for Tetrahydroisoquinoline-Containing Compounds compound Tetrahydroisoquinoline Moiety (e.g., related to this compound) erk1_2 ERK1/2 compound->erk1_2 p38_mapk p38-MAPK compound->p38_mapk mitochondria Mitochondria-Mediated Intrinsic Apoptosis Pathway erk1_2->mitochondria p38_mapk->mitochondria caspase9 Caspase 9 Activation mitochondria->caspase9 caspase3 Caspase 3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A potential signaling pathway for related tetrahydroisoquinoline compounds.

Conclusion

This compound stands out as a promising natural product with a unique chemical structure and a spectrum of biological activities. This guide provides a foundational understanding of its physicochemical properties, methods for its isolation and characterization, and an overview of its therapeutic potential. Further research into its mechanism of action and signaling pathways will be crucial for unlocking its full potential in drug discovery and development.

References

Erysotrine and its N-oxide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine and its N-oxide derivatives, belonging to the Erythrina alkaloids, represent a promising class of natural compounds with significant pharmacological potential. Isolated primarily from the flowers and other parts of Erythrina species, these tetracyclic spiroamine alkaloids have demonstrated a range of biological activities, most notably as antagonists of nicotinic acetylcholine receptors (nAChRs) and as modulators of inflammatory pathways. This technical guide provides an in-depth overview of the current scientific knowledge on this compound and its N-oxide derivatives, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their isolation, synthesis, and biological evaluation are provided, along with a comprehensive summary of available quantitative data to facilitate further research and drug development efforts.

Introduction

The genus Erythrina, comprising over 100 species of flowering plants in the legume family (Fabaceae), is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the Erythrina alkaloids are particularly noteworthy for their characteristic tetracyclic spiroamine skeleton and their potent pharmacological effects, which include curare-like, sedative, hypotensive, and neuromuscular blocking activities.[1] this compound is a prominent member of this alkaloid family, and its N-oxide derivative has also been identified as a naturally occurring compound.[2]

Recent research has highlighted the potential of these compounds in modulating key physiological and pathological processes, particularly within the central nervous system and the inflammatory response. Their interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission, positions them as valuable tools for neuroscience research and as potential leads for the development of novel therapeutics for neurological and inflammatory disorders. This guide aims to consolidate the existing technical information on this compound and its N-oxide derivatives to support ongoing and future research in this area.

Chemical Properties and Structure

This compound and its N-oxide derivative share the fundamental erythrinan skeleton. The key structural features and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and this compound N-oxide

PropertyThis compoundThis compound N-oxide
Molecular Formula C₁₉H₂₃NO₃C₁₉H₂₃NO₄
Molecular Weight 313.39 g/mol [3]329.39 g/mol
Chemical Structure
alt text
(Structure not readily available in public databases)
IUPAC Name (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolineNot available
CAS Number 27740-43-8Not available
Appearance Crystalline solidOily substance[2]
Solubility Soluble in organic solvents like chloroform and methanol.More water-soluble than this compound.[2]

Biological Activities and Mechanism of Action

The primary biological targets of this compound and related Erythrina alkaloids are nicotinic acetylcholine receptors. These compounds generally act as competitive antagonists, with varying selectivity for different nAChR subtypes.

Nicotinic Acetylcholine Receptor Antagonism

Erythrina alkaloids are known to be potent inhibitors of neuronal nAChRs, particularly the α4β2 subtype, which is highly expressed in the central nervous system. This antagonistic activity is believed to underlie many of their observed CNS effects, including anxiolytic and anticonvulsant properties.

Table 2: Quantitative Data on the Inhibition of Nicotinic Acetylcholine Receptors by this compound and Related Erythrina Alkaloids

CompoundReceptor SubtypeAssay TypeIC₅₀ ValueReference
This compound α4β2Inhibition of ACh-evoked currents0.37 µM[4]
α7Inhibition of ACh-evoked currents17 µM[4]
Erysodine α4β2Inhibition of [³H]cytisine bindingPotent[1]
Muscle-typeInhibition of [¹²⁵I]α-bungarotoxin bindingLess potent[1]
(+)-Erythravine α7Inhibition of ACh-activated currents6 µM[4]
α4β2Inhibition of ACh-activated currents13 nM[4]
(+)-11α-Hydroxyerythravine α7Inhibition of ACh-activated currents5 µM[4]
α4β2Inhibition of ACh-activated currents4 nM[4]

Note: The data for erysodine, (+)-erythravine, and (+)-11α-hydroxyerythravine are included for comparative purposes due to their structural similarity to this compound and the availability of more extensive data.

The potent inhibition of the α4β2 nAChR by this compound and its analogs suggests that these compounds could be valuable probes for studying the physiological roles of this receptor subtype and may serve as scaffolds for the development of drugs targeting nicotine addiction, anxiety, and other neurological disorders.

Anti-inflammatory Activity

Emerging evidence suggests that this compound and its N-oxide derivative possess significant anti-inflammatory properties. This activity is thought to be mediated, at least in part, through the modulation of the cholinergic anti-inflammatory pathway and the inhibition of key pro-inflammatory signaling cascades.

An extract of Erythrina mulungu, containing this compound and this compound-N-oxide as major components, has been shown to reduce the levels of the pro-inflammatory cytokines IL-4 and IL-5 in an animal model of asthma. This effect is potentially linked to the interaction of these alkaloids with α7 nAChRs, which are key components of the cholinergic anti-inflammatory pathway. Activation of this pathway can lead to the inhibition of pro-inflammatory cytokine release.

Furthermore, Erythrina alkaloids have been implicated in the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Table 3: Quantitative Data on the Anti-inflammatory Effects of Erythrina Extracts

Extract/CompoundAssay TypeTarget/MarkerIC₅₀ ValueReference
Ethanolic extract of Erythrina variegata barkNitric Oxide Production Inhibition (LPS-stimulated RAW 264.7 cells)Nitric Oxide (NO)47.1 ± 0.21 µg/ml
COX-2 InhibitionProstaglandin E2 (PGE2)9.27 ± 0.72 µg/ml

Note: Data for a related Erythrina species extract is provided as a reference for the potential anti-inflammatory activity and for protocol guidance, as specific IC₅₀ values for pure this compound and its N-oxide are not currently available.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling

The binding of this compound to nAChRs competitively inhibits the binding of the endogenous agonist, acetylcholine (ACh). This blocks the conformational change required for ion channel opening, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization.

nAChR_Inhibition ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Inhibits Channel_Open Channel Opening & Cation Influx nAChR->Channel_Open Activates Depolarization Cellular Depolarization Channel_Open->Depolarization

Diagram 1: Competitive antagonism of nAChRs by this compound.
Cholinergic Anti-inflammatory Pathway

The proposed involvement of this compound in the cholinergic anti-inflammatory pathway suggests an interaction with α7 nAChRs on immune cells, such as macrophages. This interaction can lead to the inhibition of pro-inflammatory cytokine production through the modulation of downstream signaling pathways like NF-κB.

Anti_Inflammatory_Pathway cluster_macrophage Macrophage This compound This compound / N-oxide a7_nAChR α7 nAChR This compound->a7_nAChR Binds to JAK2 JAK2 a7_nAChR->JAK2 Activates NFkB NF-κB Pathway a7_nAChR->NFkB Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates SOCS3 SOCS3 STAT3->SOCS3 Induces SOCS3->JAK2 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Induces Transcription

Diagram 2: Proposed modulation of the cholinergic anti-inflammatory pathway.
Experimental Workflow for Isolation and Analysis

The general workflow for the isolation and biological evaluation of this compound and its N-oxide derivative is depicted below.

Experimental_Workflow Plant_Material Erythrina mulungu Flowers Extraction Methanol Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Extraction->Chromatography Isolation Isolation of this compound & This compound N-oxide Chromatography->Isolation Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Isolation->Structure_Elucidation Biological_Assays Biological Assays Isolation->Biological_Assays nAChR_Binding nAChR Binding Assays Biological_Assays->nAChR_Binding Anti_Inflammatory_Assays Anti-inflammatory Assays Biological_Assays->Anti_Inflammatory_Assays Cytotoxicity_Assays Cytotoxicity Assays Biological_Assays->Cytotoxicity_Assays

Diagram 3: General workflow for isolation and biological evaluation.

Experimental Protocols

Isolation of this compound and this compound N-oxide from Erythrina mulungu Flowers

This protocol is adapted from the work of Sarragiotto et al. (1981).[2]

Materials:

  • Fresh or dried flowers of Erythrina mulungu

  • Methanol

  • Chloroform

  • Aqueous HCl (e.g., 2M)

  • Aqueous NaOH or NH₄OH (e.g., 2M)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., gradients of chloroform and methanol)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the powdered flower material with methanol at room temperature for an extended period (e.g., 48-72 hours). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in dilute aqueous HCl.

    • Wash the acidic solution with chloroform to remove non-basic compounds.

    • Basify the aqueous layer with NaOH or NH₄OH to a pH of approximately 9-10.

    • Extract the liberated alkaloids with chloroform.

    • Dry the combined chloroform extracts over anhydrous sodium sulfate and concentrate to yield the crude alkaloid fraction.

  • Chromatographic Separation:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor their composition by TLC.

    • Combine fractions containing compounds with similar Rf values.

  • Purification: Further purify the fractions containing this compound and this compound N-oxide by repeated column chromatography or by preparative HPLC to obtain the pure compounds. This compound N-oxide, being more polar, will typically elute later than this compound.

Partial Synthesis of this compound N-oxide from this compound

This method is based on the oxidation of the tertiary amine of this compound.[2]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate

  • TLC plates

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM or chloroform in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Add a solution of m-CPBA (approximately 1.1 equivalents) in the same solvent dropwise to the this compound solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The N-oxide product will have a lower Rf value (be more polar) than the starting this compound.

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude this compound N-oxide.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Nicotinic Acetylcholine Receptor Binding Assay (Competitive Inhibition)

This is a general protocol that can be adapted for testing this compound and its derivatives.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., α4β2 or α7)

  • A suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • This compound or this compound N-oxide (test compound)

  • A known nAChR ligand for determining non-specific binding (e.g., nicotine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Membrane preparation + radioligand.

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of the non-specific binding ligand.

    • Competition: Membrane preparation + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol is based on the measurement of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound or this compound N-oxide

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (untreated cells) and LPS-only wells.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production by the test compound and calculate the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic reduction of MTT by viable cells.

Materials:

  • A suitable cell line (e.g., HEK293, HepG2)

  • Complete culture medium

  • This compound or this compound N-oxide

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Pharmacokinetics and Cytotoxicity

Pharmacokinetics

Limited data is available on the pharmacokinetic properties of this compound and its N-oxide derivative. However, a study on the related alkaloid, erythraline, provides some insight into the likely pharmacokinetic profile of this class of compounds.

Table 4: Pharmacokinetic Parameters of Erythraline in Rats (Intravenous Administration)

ParameterValue
Dose 1 mg/kg
Elimination Half-life (t½) 44.2 min
Total Clearance (CL) 42.1 ml/min/kg
Volume of Distribution (Vd) 2085 ml/kg

These data suggest that erythraline has a relatively short half-life and is rapidly cleared from the body. Further studies are needed to determine the pharmacokinetic profiles of this compound and this compound N-oxide, including their oral bioavailability, metabolism, and excretion.

Cytotoxicity

There is a lack of specific cytotoxicity data (e.g., CC₅₀ values) for pure this compound and this compound N-oxide in the published literature. In vitro metabolism studies of erythraline, a related alkaloid, showed no significant cytotoxic activity against several cancer cell lines (HL-60, SF-295, and OVCAR-8) in an MTT assay. An extract from Erythrina lithosperma leaves was considered safe at lower concentrations in a cytotoxicity test against Vero cell lines. However, comprehensive cytotoxicity profiling of this compound and its N-oxide is essential for evaluating their therapeutic potential.

Conclusion and Future Directions

This compound and its N-oxide derivatives are fascinating natural products with well-defined activity at nicotinic acetylcholine receptors and emerging anti-inflammatory properties. The available data, particularly the potent inhibition of the α4β2 nAChR by this compound, underscores their potential as lead compounds for the development of novel therapeutics for a range of disorders.

However, several knowledge gaps remain. Future research should focus on:

  • Quantitative Structure-Activity Relationships (QSAR): A systematic investigation of the relationship between the chemical structure of this compound derivatives and their biological activity at different nAChR subtypes and in inflammatory pathways.

  • Pharmacokinetics and Metabolism: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its N-oxide.

  • In Vivo Efficacy: Preclinical studies in relevant animal models to evaluate the therapeutic efficacy of these compounds for conditions such as anxiety, nicotine addiction, and inflammatory diseases.

  • Safety and Toxicity: Thorough toxicological evaluation to establish the safety profile of these compounds.

  • Mechanism of Anti-inflammatory Action: Further elucidation of the precise molecular mechanisms underlying the anti-inflammatory effects of this compound and its N-oxide, including their role in the cholinergic anti-inflammatory pathway and their effects on NF-κB and MAPK signaling.

By addressing these research questions, the full therapeutic potential of this compound and its N-oxide derivatives can be unlocked, paving the way for the development of new and effective medicines.

References

Erysotrine: A Technical Guide to Preliminary Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary in vitro biological activities of Erysotrine, a tetracyclic dienoid alkaloid found in various species of the Erythrina genus. It summarizes key quantitative data, details relevant experimental protocols, and visualizes workflows and signaling pathways to support further research and drug development efforts.

Summary of Biological Activities

This compound has demonstrated a range of biological activities in preliminary screening assays, including cytotoxic, antimicrobial, and neuromodulatory effects. The following sections provide quantitative data on these activities.

Cytotoxic Activity

This compound has shown dose-dependent cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, has been determined for several cell lines.

Cell LineCell TypeIC₅₀ (µg/mL)Reference
Hep-G2Human Liver Cancer15.8[1][2][3]
HEP-2Human Larynx Cancer21.6[1][2][3]
Antimicrobial Activity

This compound exhibits inhibitory activity against various pathogenic microbes. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Various BacteriaBacteria50 - 100[4]
Candida kruseiFungus12.5 - 31.25[5]
Enzyme Inhibition

Preliminary studies, particularly computational models, suggest this compound as a potential inhibitor of key enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment.

Target EnzymeAssay TypeResultUnitReference
Acetylcholinesterase (AChE)Virtual Screening-7.653kcal/mol[6]

Note: The binding affinity is a predicted value from a molecular docking study and indicates a potentially favorable interaction. Experimental validation is required to determine a definitive IC₅₀ value.

Receptor Binding & Neuromodulatory Activity

This compound is recognized as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[7][8][9] This interaction underlies its potential neuromodulatory effects. While specific equilibrium dissociation constants (Kᵈ) are not available in the reviewed literature, studies have established a rank order of potency for inhibiting nAChR function. This compound demonstrates significant, concentration-dependent inhibition of acetylcholine-evoked currents in cells expressing these receptors.[10]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Alkaloid Extraction and Isolation

A standard acid-base shakeout method is employed for the extraction of alkaloids like this compound from plant material (e.g., seeds, bark, or leaves of Erythrina species).

  • Maceration & Extraction : The dried and powdered plant material is extracted with a solvent such as methanol (MeOH).

  • Acidification : The crude methanolic extract is evaporated to dryness, and the residue is dissolved in a dilute aqueous acid (e.g., 2% HCl).

  • Defatting : The acidic aqueous phase is washed with a nonpolar solvent (e.g., dichloromethane, CH₂Cl₂) to remove neutral and weakly basic compounds.

  • Basification & Extraction : The aqueous phase is then made alkaline (e.g., with NH₄OH to pH 9-10) and extracted repeatedly with an organic solvent like diethyl ether or ethyl acetate.

  • Purification : The resulting crude alkaloid mixture is concentrated and subjected to chromatographic techniques (e.g., column chromatography on silica gel followed by preparative TLC or HPLC) to isolate pure this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating : Cancer cells (e.g., Hep-G2, HEP-2) are seeded into 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment : A serial dilution of this compound is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis : Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation : A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution : A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation : Each well is inoculated with the standardized microbial suspension. Control wells (positive: no compound; negative: no microbes) are included.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and logical processes related to the screening of this compound.

cluster_0 Extraction & Isolation of this compound plant Erythrina sp. Plant Material (Dried, Powdered) extract Methanol Extraction plant->extract acidify Acid-Base Partition (Aqueous HCl) extract->acidify defat Defatting with Nonpolar Solvent acidify->defat basify Basification (NH4OH) & Extraction with Organic Solvent defat->basify crude Crude Alkaloid Fraction basify->crude purify Chromatographic Purification (Column, HPLC) crude->purify This compound Pure this compound purify->this compound

Workflow for this compound extraction and isolation.

cluster_1 In Vitro Cytotoxicity Screening Workflow (MTT Assay) plate Seed Cancer Cells in 96-well Plate incubate1 Incubate (24h) for Cell Adhesion plate->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (3-4h) mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance (~570 nm) dissolve->read analyze Calculate % Viability & Determine IC50 Value read->analyze

Experimental workflow for the MTT cytotoxicity assay.

cluster_2 Antimicrobial Screening Workflow (Broth Microdilution) prepare Prepare Serial Dilutions of this compound in 96-well Plate inoculate Inoculate Wells prepare->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate (24h at 37°C) inoculate->incubate observe Visually Assess for Microbial Growth incubate->observe mic Determine MIC Value observe->mic

Workflow for MIC determination via broth microdilution.

cluster_3 This compound's Antagonistic Action on Nicotinic Acetylcholine Receptor (nAChR) ACh Acetylcholine (ACh) (Agonist) nAChR Nicotinic ACh Receptor (α4β2 subtype) ACh->nAChR Binds to Receptor Ery This compound (Antagonist) Ery->nAChR Competitively Binds & Blocks Receptor ChannelOpen Ion Channel Opens nAChR->ChannelOpen ChannelClosed Ion Channel Blocked nAChR->ChannelClosed Signal Neuronal Signal (Depolarization, Neurotransmitter Release) ChannelOpen->Signal NoSignal Signal Transduction Inhibited ChannelClosed->NoSignal

Antagonistic action of this compound at the nAChR.

References

Erysotrine: A Technical Guide to its Discovery, History, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine is a prominent member of the Erythrina alkaloids, a class of structurally complex natural products characterized by a unique tetracyclic spiroamine skeleton. First discovered in plants of the Erythrina genus, these compounds have long been recognized for their potent bioactivities, historically associated with traditional medicines exhibiting curare-like effects. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its isolation from natural sources, the elucidation of its intricate molecular structure, key achievements in its total chemical synthesis, and its significant pharmacological role as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). Quantitative data, detailed experimental protocols, and pathway diagrams are presented to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

The investigation of alkaloids from the pantropical genus Erythrina (Fabaceae) began in the early 20th century, spurred by reports of the plant extracts' curare-like, paralytic, and sedative properties in traditional medicine.[1] Pioneering work in the 1930s and 1940s by scientists including Karl Folkers and Venancio Deulofeu led to the isolation and initial characterization of several foundational Erythrina alkaloids, such as erysodine and erysopine.[1]

This compound was subsequently isolated from various parts of numerous Erythrina species, including the seeds of Erythrina addisoniae and Erythrina crista-galli, the flowers of Erythrina mulungu, and the leaves of Erythrina suberosa.[2][3][4] Its identification as a distinct chemical entity was the result of systematic phytochemical investigations involving classical acid-base extraction techniques followed by chromatographic separation.[5]

Natural Sources

This compound has been identified as a constituent in a wide array of Erythrina species, including but not limited to:

  • Erythrina addisoniae[2]

  • Erythrina crista-galli[3]

  • Erythrina mulungu

  • Erythrina suberosa[4]

  • Erythrina verna

  • Erythrina variegata

Structural Elucidation

The determination of this compound's structure was a complex undertaking, reflecting the broader evolution of natural product chemistry from classical chemical degradation methods to modern spectroscopic techniques.[6] The core of this compound is the erythrinan skeleton, a tetracyclic spiroamine system that presents a significant stereochemical and constitutional challenge.[1]

Initial structural hypotheses were based on UV and IR spectroscopy, elemental analysis, and chemical derivatization. However, the definitive structure was established through the comprehensive application of:

  • Mass Spectrometry (MS): To determine the molecular formula (C₁₉H₂₃NO₃) and fragmentation patterns, providing initial clues about the connectivity of the ring system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses were crucial for establishing the planar structure, assigning protons and carbons, and piecing together the tetracyclic framework.

  • X-ray Crystallography: This technique provided the ultimate confirmation of the relative and absolute stereochemistry of the molecule's multiple chiral centers.

The elucidated structure revealed this compound as (3β)-1,2,6,7-tetradehydro-3,15,16-trimethoxyerythrinan.

Chemical Synthesis

The unique and complex architecture of the Erythrina alkaloids has made them an attractive target for total synthesis. The first total synthesis of (±)-Erysotrine was achieved by a group including T. Sano and Y. Tsuda in 1982. Their strategy demonstrated an efficient and stereocontrolled method for constructing the challenging erythrinan core.

A key step in their approach, and in subsequent syntheses of related alkaloids, often involves a Diels-Alder reaction to construct the hydroindole portion of the molecule.[7] For instance, the first chiral total synthesis of (+)-Erysotrine, reported in 1992 by Tsuda et al., utilized an asymmetric Diels-Alder reaction under high pressure (10 Kbar) as the pivotal step to introduce chirality and form the key bicyclic intermediate.[8] This work represented a significant milestone in the stereoselective synthesis of this class of alkaloids.

Pharmacology and Mechanism of Action

The pharmacological interest in Erythrina alkaloids stems from their potent effects on the central nervous system (CNS). This compound, like its close analogue erysodine, functions as a potent and selective competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).[8]

Mechanism of Action: nAChR Antagonism

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[9] They are crucial for cognitive processes, learning, memory, and attention. The α4β2 nAChR subtype is particularly abundant in the brain and is a primary target for nicotine, mediating its addictive properties.

This compound exerts its effect by binding to the same site as the endogenous agonist acetylcholine (ACh) on the α4β2 nAChR.[8] However, unlike an agonist, the binding of this compound does not induce the conformational change required to open the ion channel. By occupying the binding site, it physically blocks acetylcholine and other nicotinic agonists (like nicotine) from activating the receptor, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions and preventing neuronal depolarization. This competitive antagonism underlies the observed CNS depressant and neuromuscular blocking effects of Erythrina alkaloids.

nAChR_Antagonism_by_this compound cluster_0 Normal Activation cluster_1 Competitive Antagonism ACh Acetylcholine (ACh) Receptor_Closed nAChR (Closed) ACh->Receptor_Closed Binds Receptor_Open nAChR (Open) Receptor_Closed->Receptor_Open Conformational Change Receptor_Blocked nAChR (Blocked) Ion_Influx Na+/Ca²⁺ Influx Receptor_Open->Ion_Influx Allows Depolarization Neuronal Depolarization Ion_Influx->Depolarization Leads to This compound This compound This compound->Receptor_Closed Binds & Blocks No_Change No Conformational Change Receptor_Blocked->No_Change No_Influx Influx Blocked No_Change->No_Influx Inhibition Inhibition of Depolarization No_Influx->Inhibition Isolation_Workflow Plant Powdered Erythrina Seeds Maceration Maceration in Methanol Plant->Maceration Concentration1 Concentrate Extract (Rotary Evaporator) Maceration->Concentration1 Acidification Resuspend in 2% HCl (Acid-Base Extraction) Concentration1->Acidification Defatting Wash with CH₂Cl₂ (Remove Lipids) Acidification->Defatting Basification Basify to pH 9-10 (NH₄OH) Defatting->Basification Extraction Extract with CH₂Cl₂ Basification->Extraction Drying Dry & Concentrate (Crude Alkaloids) Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Analysis TLC Analysis of Fractions Chromatography->Analysis This compound Pure this compound Analysis->this compound Erythrina_Biosynthesis Tyrosine L-Tyrosine Norreticuline (S)-Norreticuline (Benzyl-tetrahydroisoquinoline precursor) Tyrosine->Norreticuline Multiple Steps Coupling Intramolecular Oxidative Phenol Coupling Norreticuline->Coupling Erysodienone Erysodienone (Dienone Intermediate) Coupling->Erysodienone Reduction Reduction & Modification Steps Erysodienone->Reduction This compound This compound Reduction->this compound Other Other Erythrina Alkaloids Reduction->Other

References

Erythrina Species with High Erysotrine Content: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Erythrina species known to contain high levels of the bioactive alkaloid erysotrine. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical properties and potential therapeutic applications of this compound. The guide summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes the key signaling pathway associated with this compound's mechanism of action.

Introduction to this compound and Erythrina Species

This compound is a tetracyclic spiroamine alkaloid found in various species of the genus Erythrina, commonly known as coral trees. These plants are distributed throughout tropical and subtropical regions and have a history of use in traditional medicine. This compound and related alkaloids are of significant scientific interest due to their pharmacological activities, particularly their effects on the central nervous system.

Several Erythrina species have been identified as sources of this compound, including Erythrina mulungu, Erythrina crista-galli, Erythrina suberosa, Erythrina velutina, Erythrina addisoniae, and Erythrina variegata. The concentration of this compound and other alkaloids can vary significantly between species and among different parts of the plant, with the highest concentrations generally found in the flowers and seeds.

Quantitative Analysis of this compound Content

The quantification of this compound in different Erythrina species is crucial for identifying high-yield sources for research and potential drug development. While comprehensive comparative studies are limited, available data from specific analyses provide valuable insights.

Erythrina SpeciesPlant PartThis compound ContentMethod of Analysis
Erythrina mulunguDried Flowers0.31% yieldColumn and Preparative Layer Chromatography
Erythrina crista-galliDried Seeds~0.00987% (93.8 mg from 950 g)Column Chromatography

Note: The quantitative data available in the scientific literature is limited. Further research employing standardized analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is needed for a comprehensive comparative analysis across a wider range of species and plant parts.

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from Erythrina plant material.

Materials:

  • Dried and powdered plant material (e.g., flowers, seeds, bark)

  • Methanol (reagent grade)

  • 2% Acetic acid solution

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Extraction:

    • Macerate the powdered plant material in methanol at room temperature for 24-48 hours.

    • Filter the mixture and repeat the extraction process three times with fresh methanol to ensure complete extraction.

    • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2% acetic acid solution.

    • Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds. Discard the ethyl acetate layer.

    • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with ethyl acetate. The this compound and other alkaloids will move into the ethyl acetate layer.

    • Combine the ethyl acetate extracts and evaporate to dryness to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing this compound and further purify by preparative TLC or HPLC if necessary.

G Workflow for this compound Extraction and Isolation plant_material Dried & Powdered Erythrina Plant Material extraction Methanol Extraction (Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract acidification Dissolution in 2% Acetic Acid crude_extract->acidification partitioning Liquid-Liquid Partitioning with Ethyl Acetate acidification->partitioning basification Basification with Ammonium Hydroxide (pH 9-10) partitioning->basification Aqueous Phase extraction2 Extraction with Ethyl Acetate basification->extraction2 concentration2 Concentration extraction2->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography tlc Fraction Monitoring (TLC) column_chromatography->tlc purification Further Purification (Prep-TLC/HPLC) tlc->purification This compound Pure this compound purification->this compound

Workflow for this compound Extraction and Isolation.
Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • A gradient of acetonitrile and water (containing 0.1% formic acid or other suitable modifier).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dissolve a precisely weighed amount of the crude alkaloid extract or purified sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Pharmacological Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α4β2 and α7 subtypes. These receptors are ligand-gated ion channels that, upon activation by the neurotransmitter acetylcholine, allow the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and activation of various downstream signaling cascades.

As a competitive antagonist, this compound binds to the same site as acetylcholine on the nAChR, but it does not activate the channel. By blocking the binding of acetylcholine, this compound effectively inhibits the downstream signaling pathways that are normally initiated by nAChR activation. This inhibitory action is believed to be the basis for its observed pharmacological effects, such as its influence on the central nervous system.

The key downstream signaling pathways modulated by nAChR activation and consequently inhibited by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and synaptic plasticity.

G Inhibitory Action of this compound on nAChR Signaling cluster_membrane Cell Membrane nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx ACh Acetylcholine (Agonist) ACh->nAChR Activates This compound This compound (Antagonist) This compound->nAChR Blocks PI3K PI3K Ca_influx->PI3K MEK MEK Ca_influx->MEK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Akt->Cellular_Responses ERK ERK MEK->ERK ERK->Cellular_Responses

Inhibitory Action of this compound on nAChR Signaling.

Conclusion

This technical guide provides a foundational overview of Erythrina species as a source of the alkaloid this compound. The provided data on this compound content, though limited, highlights Erythrina mulungu flowers as a potentially high-yield source. The detailed experimental protocols offer a starting point for researchers to extract, isolate, and quantify this compound. Furthermore, the elucidation of this compound's mechanism of action as a competitive antagonist of neuronal nicotinic acetylcholine receptors and the visualization of the inhibited signaling pathways provide a basis for further pharmacological investigation and drug development efforts. More extensive quantitative analysis across a broader range of Erythrina species is warranted to fully map the distribution and concentration of this promising bioactive compound.

Spectroscopic Profile of Erysotrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Erysotrine, a prominent spiroamine alkaloid isolated from various species of the Erythrina genus. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a centralized resource for the structural elucidation and characterization of this compound.

Introduction

This compound (C₁₉H₂₃NO₃, Molar Mass: 313.4 g/mol ) is a tetracyclic alkaloid characterized by a unique spiroamine core structure. Alkaloids from the Erythrina genus are known for their diverse biological activities, making the precise structural confirmation of compounds like this compound crucial for further investigation and potential therapeutic applications. This guide details its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Description
6.74 dd 10.0, 2.0 Olefinic Proton (1H)
6.68 s - Aromatic Proton (1H)
6.18 d 10.0 Olefinic Proton (1H)
5.82 br s - Olefinic Proton (1H)
3.92 s - Methoxy Group (-OCH₃) (3H)
3.78 s - Methoxy Group (-OCH₃) (3H)
3.38 s - Methoxy Group (-OCH₃) (3H)

| 2.00 - 4.30 | m | - | Aliphatic Protons (CH, CH₂) |

Note: Data is compiled based on characteristic shifts for the this compound skeleton. Specific assignments may vary slightly between different experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1][2]

Chemical Shift (δ) ppm Carbon Type
149.0 Aromatic C
146.7 Aromatic C
133.5 Olefinic C
131.5 Aromatic C
128.2 Olefinic C
123.0 Olefinic C
118.8 Olefinic C
111.9 Aromatic C
104.9 Aromatic C
70.1 Aliphatic CH
63.5 Aliphatic CH₂
59.8 Methoxy CH₃
56.1 Methoxy CH₃
55.7 Methoxy CH₃
52.8 Spiro C
48.6 Aliphatic CH₂
39.0 Aliphatic CH

| 23.5 | Aliphatic CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and substructural features.

Table 3: Mass Spectrometry Data for this compound

m/z Value Ion Description Fragmentation Pathway
313 [M]⁺ Molecular Ion
298 [M - CH₃]⁺ Loss of a methyl radical from a methoxy group
282 [M - OCH₃]⁺ Loss of a methoxy radical
254 - Retro-Diels-Alder fragmentation of the dienoid system, a characteristic of Erythrina alkaloids

| 239 | - | Further fragmentation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050 - 3000 C-H Stretch Aromatic & Olefinic C-H
~2950 - 2850 C-H Stretch Aliphatic C-H
~1600 - 1450 C=C Stretch Aromatic Ring
~1250 - 1050 C-O Stretch Aryl Ether (Ar-O-CH₃)

| ~1100 | C-N Stretch | Tertiary Amine |

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition :

    • ¹H NMR : Acquire spectra at room temperature. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (several hundred to thousands) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the TMS signal.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Chromatographic Separation :

    • Column : Use a non-polar capillary column (e.g., DB-5ms).

    • Injection : Inject 1-2 µL of the sample solution in splitless mode.

    • Temperature Program : Set an initial oven temperature of ~150°C, hold for 1 minute, then ramp to ~300°C at a rate of 10-20°C/min.

  • Mass Analysis : Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range of m/z 40-600. The molecular ion and characteristic fragments will be detected.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR-FTIR) : Place a small amount of solid, purified this compound directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The logical flow from natural source to purified compound, followed by spectroscopic analysis, is critical in natural product chemistry. The following diagram illustrates this standard workflow.

Erysotrine_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Erythrina spp. (Plant Material) Extract Crude Alkaloid Extract Plant->Extract Maceration/ Soxhlet Extraction Purify Column Chromatography (e.g., Silica Gel) Extract->Purify Acid-Base Partitioning Isolate Pure this compound Purify->Isolate Elution NMR NMR Spectroscopy (1H, 13C, 2D) Isolate->NMR MS Mass Spectrometry (GC-MS / LC-MS) Isolate->MS IR Infrared Spectroscopy (FTIR-ATR) Isolate->IR Structure Confirm Structure of This compound NMR->Structure MS->Structure IR->Structure

Fig. 1: Experimental workflow for the isolation and structural elucidation of this compound.

References

Methodological & Application

Application Notes and Protocols for Erysotrine Extraction from Erythrina Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotrine is a tetracyclic spiroamine alkaloid found in plants of the Erythrina genus, which belongs to the Fabaceae family.[1] This compound is part of a larger group of structurally related alkaloids known as Erythrina alkaloids, which have garnered significant scientific interest due to their diverse and potent biological activities. These activities include sedative, neuromuscular blocking, and central nervous system effects.[2] this compound, along with other Erythrina alkaloids like erysodine, acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), showing a degree of selectivity for the α4β2 subtype.[2][3] This mechanism of action makes this compound a valuable tool for neurological research and a potential lead compound in drug development.

These application notes provide a detailed protocol for the extraction of this compound from Erythrina leaves, a summary of quantitative data from relevant studies, and a depiction of its primary signaling pathway.

Data Presentation: Quantitative Yields of Alkaloid Extraction

The yield of alkaloids from Erythrina species can vary depending on the plant part, the extraction method, and the specific species used. While data specifically isolating the quantitative yield of this compound from leaves is limited in the reviewed literature, the following table summarizes the extractive yields of total alkaloids from the leaves of Erythrina indica.

Erythrina SpeciesPlant PartExtraction MethodSolvent SystemExtractive Yield (% w/w)Reference
E. indicaLeavesMacerationAqueous14.26[4]
E. indicaLeavesMacerationMethanol7.89[4]

Experimental Protocol: this compound Extraction from Erythrina Leaves

This protocol details a robust method for the extraction and purification of this compound from dried and powdered Erythrina leaves, based on the widely used acid-base extraction technique for alkaloids.[1][5]

1. Materials and Reagents

  • Dried and powdered Erythrina leaves

  • Methanol (MeOH), 90%

  • Ethyl acetate (EtOAc)

  • Acetic acid (2% solution)

  • Ammonium hydroxide (NH₄OH)

  • Distilled water

  • Rotary evaporator

  • pH meter or pH strips

  • Separatory funnel

  • Filter paper (Whatman No. 1 or equivalent)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., chloroform, acetone)

2. Extraction of Crude Alkaloid Mixture

  • Maceration:

    • Weigh the powdered Erythrina leaf material.

    • In a suitable container, add 90% methanol to the powdered leaves at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Allow the mixture to macerate for 48 hours at room temperature, with occasional shaking.[6]

  • Filtration and Re-extraction:

    • Filter the mixture through filter paper to separate the methanol extract from the plant residue.

    • Repeat the maceration and filtration process with the plant residue two more times using fresh 90% methanol to ensure exhaustive extraction.[1]

  • Concentration:

    • Combine all the methanol extracts.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude residue.[1]

3. Acid-Base Partitioning for Alkaloid Isolation

This step separates the basic alkaloids from neutral and acidic compounds.[1][5]

  • Acidification:

    • Dissolve the crude residue in a 2% acetic acid solution to achieve a pH of 2-3.

  • Defatting:

    • Transfer the acidic solution to a separatory funnel.

    • Partition the solution twice with an equal volume of ethyl acetate to remove non-alkaloidal, lipophilic compounds.

    • Discard the organic (ethyl acetate) layers.[1]

  • Basification:

    • Adjust the pH of the remaining aqueous layer to 8-9 by adding ammonium hydroxide. This converts the alkaloid salts into their free base form.[1]

  • Alkaloid Extraction:

    • Extract the basified aqueous solution three times with an equal volume of ethyl acetate. The alkaloids will partition into the organic phase.

    • Combine the ethyl acetate extracts.

  • Final Concentration:

    • Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.

4. Purification of this compound (Optional)

The crude alkaloid fraction can be further purified to isolate this compound using chromatographic techniques.

  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of appropriate solvents, such as chloroform-acetone, to separate the different alkaloids.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the this compound-containing fractions can be subjected to preparative HPLC.

Visualizations

Experimental Workflow

G cluster_extraction Crude Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification start Powdered Erythrina Leaves maceration Maceration with 90% MeOH start->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Residue concentration1->crude_extract acidification Dissolve in 2% Acetic Acid (pH 2-3) crude_extract->acidification defatting Partition with Ethyl Acetate acidification->defatting basification Basify with NH4OH (pH 8-9) defatting->basification extraction Extract with Ethyl Acetate basification->extraction concentration2 Concentration extraction->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathway of this compound

G cluster_receptor Neuronal Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_response Cellular Response nAChR α4β2 nAChR ion_channel_open Ion Channel Opens nAChR->ion_channel_open Activates ion_channel_closed Ion Channel Remains Closed nAChR->ion_channel_closed No Activation ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds This compound This compound (Competitive Antagonist) This compound->nAChR Binds & Blocks ion_influx Cation Influx (Na+, Ca2+) ion_channel_open->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization downstream_signaling Downstream Signaling & Neurotransmitter Release depolarization->downstream_signaling no_response Inhibition of Nicotinic Cholinergic Signaling ion_channel_closed->no_response

Caption: this compound's mechanism as a competitive antagonist at the nAChR.

References

Application Notes and Protocols for the Isolation of Erysotrine via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotrine is a tetracyclic spiroamine alkaloid belonging to the Erythrina alkaloid family, a class of compounds of significant interest to the scientific community due to their diverse and potent biological activities.[1] These activities include sedative, hypotensive, neuromuscular blocking, and central nervous system effects.[1] this compound has been isolated from various species of the Erythrina genus, such as Erythrina suberosa. This document provides a detailed protocol for the isolation of this compound from plant material using a classic acid-base extraction technique, which is highly effective for separating basic alkaloids from neutral and acidic compounds.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful extraction and purification.

PropertyValueSource
Molecular FormulaC₁₉H₂₃NO₃[2]
Molecular Weight313.4 g/mol [2]
Melting Point95 - 97 °C[2]
Physical DescriptionSolid[2]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the isolation of this compound.

Materials and Reagents
  • Dried and powdered Erythrina sp. plant material (e.g., leaves, seeds, or bark)

  • Methanol (MeOH), 90% and absolute

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl₃)

  • n-Hexane

  • Acetic acid (2%)

  • Ammonium hydroxide (NH₄OH)

  • Hydrochloric acid (HCl)

  • Silica gel (for column chromatography)

  • Distilled water

  • Rotary evaporator

  • pH meter or pH strips

  • Separatory funnel

  • Glass chromatography columns

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Protocol 1: Extraction of Crude Alkaloid Mixture

This initial phase aims to extract the total alkaloidal content from the plant material.

  • Maceration:

    • Soak the dried and powdered plant material in 90% methanol (e.g., 1 kg of plant material in 5 L of 90% MeOH) in a large container.

    • Allow the mixture to macerate for 24-72 hours at room temperature with occasional stirring.[1]

  • Filtration and Re-extraction:

    • Filter the mixture to separate the solvent from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh 90% methanol to ensure exhaustive extraction.[1]

  • Concentration:

    • Combine all the methanolic extracts.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude residue.[1]

Protocol 2: Acid-Base Extraction for this compound Isolation

This liquid-liquid extraction procedure separates the basic this compound from neutral and acidic compounds.

  • Acidification:

    • Dissolve the crude residue in a 2% acetic acid solution to adjust the pH to 2-3.[3]

  • Defatting:

    • Transfer the acidic solution to a separatory funnel.

    • Partition the solution twice with an equal volume of ethyl acetate to remove non-alkaloidal, lipophilic compounds.

    • Discard the organic (ethyl acetate) layers.[1][3]

  • Basification:

    • Adjust the pH of the remaining aqueous layer to 8-9 by the slow addition of ammonium hydroxide. This converts the this compound salt into its free base form.[1][3]

  • Alkaloid Extraction:

    • Extract the basified aqueous solution three times with an equal volume of chloroform or ethyl acetate. The free base this compound will partition into the organic layer.[1]

  • Final Concentration:

    • Combine the organic extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction containing this compound.

Protocol 3: Purification of this compound by Column Chromatography

The crude alkaloid fraction is a mixture that requires further purification to isolate this compound.

  • Column Preparation:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane).

    • Pack a glass chromatography column with the silica gel slurry.

  • Sample Loading:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

    • Begin with 100% chloroform and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, etc.).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualize under a UV lamp.

    • Combine the fractions that show a spot corresponding to the Rf value of a pure this compound standard.

  • Final Purification:

    • Concentrate the combined pure fractions under reduced pressure to obtain isolated this compound.

    • Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table provides representative yields for the extraction of Erythrina alkaloids. Note that specific yield and purity for this compound may vary depending on the plant source, collection time, and extraction efficiency.

Plant MaterialExtraction MethodPurification MethodCrude Alkaloid Yield (%)Purified this compound Yield (mg/kg of dry plant material)Purity (%)
Erythrina variegata FlowersMaceration followed by Acid-Base PartitioningColumn Chromatography1.150-150 (Estimated)>95
Erythrina crista-galli FlowersMaceration followed by Acid-Base PartitioningColumn Chromatography0.8240-120 (Estimated)>95
Erythrina suberosa LeavesMaceration followed by Acid-Base PartitioningColumn ChromatographyNot ReportedNot ReportedNot Reported

Note: The yields for purified this compound are estimates based on typical alkaloid content in Erythrina species and are for illustrative purposes. Actual yields should be determined experimentally.

Visualizations

Experimental Workflow for this compound Isolation

G plant Dried & Powdered Erythrina sp. Material maceration Maceration (90% Methanol) plant->maceration filtration Filtration & Re-extraction maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acidification Acidification (pH 2-3) crude_extract->acidification defatting Defatting (Ethyl Acetate) acidification->defatting basification Basification (pH 8-9) defatting->basification extraction Extraction (Chloroform/Ethyl Acetate) basification->extraction concentration2 Concentration extraction->concentration2 crude_alkaloid Crude Alkaloid Fraction concentration2->crude_alkaloid chromatography Silica Gel Column Chromatography crude_alkaloid->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions pure_this compound Pure this compound fractions->pure_this compound

Caption: General workflow for the extraction and isolation of this compound.

Acid-Base Extraction Principle

G cluster_0 Organic Phase (e.g., Chloroform) cluster_1 Aqueous Phase erysotrine_base This compound (Free Base) (Soluble) erysotrine_salt This compound Salt (R₃NH⁺) (Soluble) erysotrine_base->erysotrine_salt Add Acid (H⁺) (Moves to Aqueous Phase) neutral_impurities Neutral Impurities (Soluble) erysotrine_salt->erysotrine_base Add Base (OH⁻) (Moves to Organic Phase) acidic_impurities Acidic Impurities (as Salts)

Caption: Principle of acid-base extraction for this compound separation.

Proposed Signaling Pathway Interaction

While the direct signaling pathway of this compound is still under investigation, related Erythrina alkaloids have been shown to interact with cholinergic signaling by inhibiting acetylcholinesterase (AChE). This interaction would lead to an increase in acetylcholine levels in the synaptic cleft, potentially contributing to the observed neurological effects.

G acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis cholinergic_receptor Cholinergic Receptor acetylcholine->cholinergic_receptor Binding & Activation This compound This compound This compound->ache Inhibition downstream Downstream Signaling (e.g., Neuromuscular function, CNS effects) cholinergic_receptor->downstream

Caption: Proposed interaction of this compound with the cholinergic signaling pathway.

References

Application Notes and Protocols for the Chromatographic Purification of Erysotrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotrine is a tetracyclic spiroamine alkaloid isolated from various species of the Erythrina genus, commonly known as coral trees.[1][2] This class of alkaloids is of significant scientific interest due to its diverse and potent biological activities, including sedative, neuromuscular blocking, and central nervous system effects.[1] Notably, this compound and related compounds act as competitive antagonists at neuronal nicotinic acetylcholine receptors (nAChRs), making them valuable tools for neuroscience research and potential leads for drug development.[3] The purification of this compound from complex plant matrices is a critical step for its pharmacological investigation and potential therapeutic applications.

This document provides a comprehensive guide to the chromatographic purification of this compound, detailing a multi-step protocol that includes initial extraction, column chromatography, and final purification by preparative High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of this compound

This compound exerts its biological effects primarily by acting as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[4] When the endogenous agonist, acetylcholine (ACh), binds to nAChRs, it triggers a conformational change that opens the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and leading to neuronal depolarization and signal propagation. This compound, by binding to the same site as ACh without activating the receptor, blocks this process, thereby inhibiting cholinergic neurotransmission.[3][5]

Erysotrine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Channel remains closed Depolarization No Depolarization Ion_Channel->Depolarization ACh->nAChR Binds This compound This compound This compound->nAChR Blocks (Competitive Antagonism)

Caption: this compound's antagonistic action on nAChRs.

Experimental Workflow

The purification of this compound from its natural source, typically the seeds, bark, or leaves of Erythrina species, involves a systematic, multi-step process.[1] The workflow begins with the extraction of a crude alkaloid mixture from the plant material, followed by an acid-base liquid-liquid extraction to isolate the alkaloids. The crude alkaloid fraction is then subjected to column chromatography for initial separation, and the this compound-containing fractions are further purified to high homogeneity using preparative HPLC.

Erysotrine_Purification_Workflow Start Plant Material (e.g., Erythrina sp. seeds/bark) Maceration Maceration with Methanol Start->Maceration Concentration1 Concentration (Rotary Evaporator) Maceration->Concentration1 AcidBase Acid-Base Extraction Concentration1->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom FractionCollection Fraction Collection & TLC Analysis ColumnChrom->FractionCollection ErysotrineFractions This compound-Enriched Fractions FractionCollection->ErysotrineFractions PrepHPLC Preparative HPLC (Reversed-Phase C18) ErysotrineFractions->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for this compound Purification.

Experimental Protocols

Extraction of Crude Alkaloid Mixture

This initial phase employs a classic acid-base extraction technique to isolate the total alkaloid content from the plant material.[1]

Materials:

  • Dried and powdered Erythrina sp. plant material (1 kg)

  • Methanol (MeOH)

  • 2% Acetic acid in water

  • Ethyl acetate (EtOAc)

  • Ammonia solution (NH₃·H₂O)

  • Anhydrous sodium sulfate

  • Rotary evaporator, separatory funnel, pH meter/paper

Procedure:

  • Macerate 1 kg of the dried, powdered plant material in 5 L of methanol for 72 hours at room temperature.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Dissolve the crude extract in 1 L of 2% acetic acid. This protonates the alkaloids, making them water-soluble.

  • Wash the acidic aqueous solution three times with an equal volume of ethyl acetate to remove neutral and acidic impurities. Discard the organic (ethyl acetate) layers.[1]

  • Adjust the pH of the aqueous layer to 8-9 with ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents.[1]

  • Extract the basified aqueous solution three times with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Purification by Column Chromatography

This step fractionates the crude alkaloid mixture, enriching the fraction containing this compound.[6][7][8]

Materials:

  • Crude alkaloid fraction

  • Silica gel (70-230 mesh)

  • Chloroform (CHCl₃)

  • Acetone

  • Glass column, fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Dragendorff's reagent for visualization

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

  • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a solvent system, starting with pure chloroform and gradually increasing the polarity by adding acetone. A typical gradient might be from 100% CHCl₃ to a 9:1 CHCl₃:Acetone mixture.

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the collected fractions by TLC, using a suitable mobile phase (e.g., CHCl₃:Acetone 95:5) and visualizing with Dragendorff's reagent.

  • Combine the fractions that contain the spot corresponding to this compound (identified by comparison with a standard, if available, or by subsequent analysis).

  • Concentrate the combined, enriched fractions under reduced pressure.

Final Purification by Preparative HPLC

The final step utilizes preparative reversed-phase HPLC to achieve high-purity this compound.[9]

Materials:

  • This compound-enriched fraction from column chromatography

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1%) in Water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolve the this compound-enriched fraction in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, typically with a small amount of acidifier like formic acid to improve peak shape.

  • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction under reduced pressure to remove the mobile phase and obtain pure this compound.

  • Verify the purity of the final product using analytical HPLC.

Data Presentation

The following tables summarize typical parameters for the chromatographic purification of this compound and related alkaloids. Note that optimal conditions may vary depending on the specific plant material and equipment used.

Table 1: Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (70-230 mesh)
Column Dimensions Varies with sample size (e.g., 40 x 4 cm for gram-scale)
Mobile Phase Gradient of Chloroform (CHCl₃) and Acetone
Example Gradient Start with 100% CHCl₃, gradually increase Acetone to 10%
Detection Method Thin Layer Chromatography (TLC) with Dragendorff's reagent

Table 2: Preparative HPLC Parameters

ParameterValue/Description
Stationary Phase Reversed-Phase C18 silica gel (e.g., 10 µm particle size)
Column Dimensions Varies (e.g., 250 x 20 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Example Gradient 10% B to 90% B over 30 minutes
Flow Rate 5-20 mL/min (dependent on column diameter)
Detection UV at 280 nm
Sample Preparation Dissolved in mobile phase and filtered (0.45 µm)[9]

Conclusion

The successful isolation of pure this compound is achievable through a systematic combination of acid-base extraction, silica gel column chromatography, and preparative reversed-phase HPLC. The protocols and parameters outlined in this document provide a robust framework for researchers to purify this pharmacologically significant alkaloid. The ability of this compound to act as a competitive antagonist at neuronal nAChRs underscores its importance as a research tool and a potential scaffold for the development of new therapeutic agents targeting cholinergic signaling pathways.

References

High-performance liquid chromatography (HPLC) for Erysotrine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotrine is a tetracyclic spiroamine alkaloid found in plants of the Erythrina genus.[1] Like other Erythrina alkaloids, it is recognized for its potential pharmacological activities, including neuromuscular blocking effects.[2] Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal products, and pharmacological research. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound.

This document provides detailed application notes and protocols for the analysis of this compound using HPLC with UV detection. The methodologies are based on established procedures for related Erythrina alkaloids and can be adapted for specific research needs.

Experimental Protocols

Sample Preparation from Plant Material

A thorough sample preparation is critical for accurate HPLC analysis. The following protocol outlines a general procedure for the extraction and purification of this compound from plant materials such as seeds, leaves, or bark.[1]

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • 2% Hydrochloric acid (HCl)

  • Ammonia solution

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges (optional)

  • 0.45 µm syringe filters

Protocol:

  • Extraction:

    • Accurately weigh approximately 1 gram of the dried, powdered plant material.[1]

    • Macerate the sample with 20 mL of methanol for 24 hours at room temperature with occasional shaking.[1]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[1]

  • Acid-Base Partitioning:

    • Redissolve the crude extract in 10 mL of 2% HCl.[1]

    • Wash the acidic solution three times with 10 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.[1]

    • Adjust the pH of the aqueous layer to 9-10 with an ammonia solution.[1]

    • Extract the alkaloids from the basified aqueous layer three times with 10 mL of dichloromethane.[1]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

    • Evaporate the solvent to dryness to obtain the purified alkaloid fraction.[1]

  • Solid-Phase Extraction (SPE) (Optional Further Purification):

    • Condition a C18 SPE cartridge with methanol followed by water.[1]

    • Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the cartridge.[1]

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.[1]

    • Elute the alkaloids with a stronger solvent (e.g., methanol or acetonitrile).[1]

    • Evaporate the eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried, purified alkaloid fraction in a known volume of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

HPLC Method

The following HPLC method is a representative example for the separation and quantification of this compound. Method optimization may be required based on the specific instrumentation and analytical goals.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B (hold)35-40 min: 90-10% B40-45 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm (or determined from UV spectrum)
Injection Volume 10 µL

Data Presentation

Quantitative data from method validation studies are crucial for ensuring the reliability of the analytical method. The following tables provide illustrative examples of expected performance parameters for the HPLC analysis of this compound and related alkaloids.

Table 1: HPLC Method Validation Parameters for this compound Analysis (Illustrative)

ParameterSpecificationExample Result
Linearity (r²)≥ 0.9980.999
Linearity Range (µg/mL)1 - 1001 - 100
Limit of Detection (LOD) (µg/mL)-0.15
Limit of Quantification (LOQ) (µg/mL)-0.50
Precision (%RSD)< 2%1.5%
Accuracy (Recovery %)95 - 105%98.7%

Table 2: Reported Retention Times of Structurally Similar Erythrina Alkaloids (for reference)

AlkaloidRetention Time (min)
Erysodine~15.8
Erysovine~14.5

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions and should be determined experimentally.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for this compound analysis and a plausible signaling pathway based on its known pharmacological activity as a nicotinic acetylcholine receptor antagonist.

G Experimental Workflow for this compound Analysis Plant_Material Plant Material (e.g., Erythrina sp.) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Purified_Fraction Purified Alkaloid Fraction Acid_Base->Purified_Fraction SPE Solid-Phase Extraction (Optional) Purified_Fraction->SPE Final_Sample Final Sample for Injection Purified_Fraction->Final_Sample SPE->Final_Sample HPLC_Analysis HPLC Analysis Final_Sample->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Experimental workflow for this compound analysis.

This compound and related alkaloids are known to act as competitive antagonists at neuronal nicotinic acetylcholine receptors (nAChRs).[3] The binding of this compound to these receptors is thought to inhibit the downstream signaling cascades typically initiated by acetylcholine.

G Plausible Signaling Pathway for this compound Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Akt->Cellular_Response Leads to This compound This compound This compound->nAChR Binds and Inhibits (Antagonist)

Plausible signaling pathway for this compound.

References

Application Notes and Protocols for the Total Synthesis of Erysotrine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Erysotrine and its analogues, focusing on key synthetic strategies that have been successfully employed in the literature. The information is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a prominent member of the Erythrina alkaloids, a diverse family of natural products known for their interesting structural features and significant biological activities. These compounds have been shown to possess a range of pharmacological effects, including insecticidal, antimicrobial, and central nervous system activities, primarily through their interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] The complex tetracyclic spiroamine core of the erythrinan skeleton has made these molecules challenging and attractive targets for total synthesis. This document details several key approaches to the synthesis of erysotramidine, a close structural analogue of this compound, providing a basis for the synthesis of a variety of analogues.

Quantitative Data Summary

The following tables summarize key quantitative data from three distinct and notable total syntheses of (±)-erysotramidine. These approaches are a domino process developed by Tietze and coworkers, an oxidative dearomatization strategy by Canesi and coworkers, and an asymmetric synthesis by Simpkins and coworkers.

Metric Domino Process (Tietze et al.) Oxidative Dearomatization (Canesi et al.) Asymmetric Synthesis (Simpkins et al.)
Overall Yield Not explicitly stated for the final product19%Not explicitly stated for the final product
Number of Steps Formal synthesis, number to final product not stated8 steps11 steps
Key Reaction Domino amidation/spirocyclization/ iminium ion formationOxidative phenol dearomatizationChiral base desymmetrization
Stereocontrol RacemicRacemicAsymmetric
Starting Materials Phenylethylamine and a ketoesterPhenol and amine derivativesA meso-imide

Table 1. Comparison of Synthetic Routes to (±)-Erysotramidine.[3]

Spectroscopic Data for this compound

Data Type Values
Molecular Formula C₁₉H₂₃NO₃
Molecular Weight 313.4 g/mol
¹³C NMR (CDCl₃, 101 MHz) δ 167.0, 144.4, 142.3, 138.8, 134.6, 133.0, 132.3, 131.7, 130.3, 126.8, 125.0, 124.2, 121.7.[4]
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₇H₉BrClN₂O₂: 386.9536; found: 386.9538.[4]

Table 2. Spectroscopic Data for this compound.

Experimental Protocols

The following protocols detail the key transformations in the syntheses of erysotramidine.

Protocol 1: Domino Process for Spirocyclic Skeleton Formation (Tietze et al.)

This protocol describes a domino reaction that efficiently constructs the core spirocyclic skeleton of erysotramidine.[1][5]

Materials:

  • Respective phenylethylamine

  • Ketoester

  • Dichloromethane (CH₂Cl₂)

  • Trimethylaluminum (AlMe₃)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve the phenylethylamine and ketoester in dichloromethane at 0 °C.

  • Add trimethylaluminum (2.0 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 16 hours.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (10.0 equivalents).

  • Stir for 4 hours at room temperature.

  • Quench the reaction by the addition of a saturated sodium bicarbonate solution.

  • Perform a standard aqueous workup and purify the product by chromatography.

Protocol 2: Oxidative Phenol Dearomatization (Canesi et al.)

This protocol outlines the key oxidative dearomatization step used in the synthesis of erysotramidine developed by Canesi and coworkers.[6][7]

Materials:

  • Phenolic amide precursor

  • Methanol (MeOH)

  • (Diacetoxyiodo)benzene (DIB)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the phenolic amide precursor in methanol.

  • Add (diacetoxyiodo)benzene (DIB) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by thin-layer chromatography).

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the dearomatized dienone product.

Protocol 3: Asymmetric Desymmetrization (Simpkins et al.)

This protocol describes the asymmetric desymmetrization of a meso-imide, a key step in the enantioselective synthesis of (+)-erysotramidine.

Materials:

  • meso-Imide

  • Chiral amine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Silyl chloride (or other suitable electrophile)

Procedure:

  • Cool a solution of the chiral amine in anhydrous tetrahydrofuran to -78 °C.

  • Add n-butyllithium dropwise and stir for 30 minutes to form the lithium amide base.

  • Add a solution of the meso-imide in anhydrous tetrahydrofuran dropwise to the chiral base solution at -78 °C.

  • After stirring for the specified time, quench the reaction with a suitable electrophile (e.g., a silyl chloride).

  • Allow the reaction mixture to warm to room temperature and evaporate the solvent.

  • Partition the residue between water and an organic solvent, and extract the aqueous layer.

  • Dry, filter, and concentrate the combined organic layers.

  • Purify the product by chromatography.

Visualizations

The following diagrams, generated using Graphviz, illustrate a key synthetic workflow and the biological mechanism of action of this compound analogues.

synthetic_workflow cluster_tietze Domino Process (Tietze et al.) cluster_canesi Oxidative Dearomatization (Canesi et al.) cluster_simpkins Asymmetric Synthesis (Simpkins et al.) start1 Phenylethylamine + Ketoester step1_1 Domino Reaction (Amidation, Spirocyclization, Iminium Ion Formation) start1->step1_1 product1 Spirocyclic Skeleton step1_1->product1 start2 Phenolic Amide step2_1 Oxidative Phenol Dearomatization start2->step2_1 product2 Dearomatized Dienone step2_1->product2 start3 meso-Imide step3_1 Chiral Base Desymmetrization start3->step3_1 product3 Chiral Imide step3_1->product3

Caption: Comparative workflow of key synthetic strategies for Erysotramidine.[3]

signaling_pathway cluster_receptor Neuronal Synapse cluster_postsynaptic Postsynaptic Neuron This compound This compound / Analogue nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds & Inhibits (Antagonist) block Blocked by this compound ion_channel Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) nAChR->ion_channel acetylcholine Acetylcholine (ACh) acetylcholine->nAChR Binds & Activates depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential neuronal_response Altered Neuronal Response (e.g., reduced excitability) action_potential->neuronal_response block->ion_channel

Caption: Mechanism of action of this compound at the nicotinic acetylcholine receptor.

References

Erysotrine: Application Notes for In Vitro Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erysotrine, a spirocyclic alkaloid isolated from plants of the Erythrina genus, has emerged as a compound of interest for its potential therapeutic applications. While comprehensive in vitro studies on the anticancer properties of this compound are still developing, research on closely related alkaloids from the same genus, such as Erythraline, has provided a strong rationale for investigating this compound as a potential anticancer agent. This document provides detailed application notes and protocols based on the current understanding of related compounds, offering a foundational framework for researchers, scientists, and drug development professionals exploring the anticancer effects of this compound. It is important to note that the experimental data presented is based on studies of the related alkaloid, Erythraline, and should be validated specifically for this compound.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro studies on Erythraline, a structurally similar alkaloid, which can serve as a preliminary guide for investigating this compound.

Table 1: Cytotoxicity of Erythraline against SiHa Cervical Cancer Cells

CompoundCell LineIC50 Value (µg/mL)IC50 Value (µM)Exposure Time (hours)
ErythralineSiHa35.251248

This data is derived from studies on the alkaloid Erythraline and should be considered as a reference for initiating studies on this compound.[1][2]

Table 2: Effect of Erythraline on Cell Cycle Distribution in SiHa Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated ControlNot specifiedNot specified7.25
Erythraline (50 µg/mL)DecreasedNot specified22

This data indicates that Erythraline induces G2/M phase cell cycle arrest in SiHa cells after 24 hours of treatment.[3][4]

Table 3: Induction of Apoptosis by Erythraline in SiHa Cells

TreatmentApoptotic Cells (%) (Annexin V+/PI- & Annexin V+/PI+)Exposure Time (hours)
Erythraline (50 µg/mL)87.948

This data demonstrates the potent pro-apoptotic effect of Erythraline on SiHa cervical cancer cells.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anticancer potential of this compound, based on methodologies used for similar natural products.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., SiHa, MCF-7, HeLa)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams visualize the putative signaling pathway of related alkaloids and the general experimental workflow for assessing the anticancer potential of this compound.

G cluster_0 Experimental Workflow A Cancer Cell Culture B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis (IC50, Apoptosis %, Cell Cycle %) C->F D->F E->F

General experimental workflow for in vitro anticancer screening of this compound.

G cluster_1 Putative Signaling Pathway for Erythrina Alkaloids This compound This compound (Hypothesized) PI3K PI3K/AKT/mTOR Pathway This compound->PI3K Modulates This compound->PI3K CellCycle Cell Cycle Progression This compound->CellCycle Modulates Apoptosis Apoptosis Induction This compound->Apoptosis Induces Inhibition Inhibition Proliferation Cell Proliferation PI3K->Proliferation Promotes G2M G2/M Arrest CellCycle->G2M Inhibition->Proliferation Inhibits

Hypothesized signaling pathway for this compound based on related compounds.

Disclaimer: The information provided in these application notes is for research purposes only. The experimental protocols are general guidelines and may require optimization for specific cell lines and laboratory conditions. The data presented is based on studies of a related compound, Erythraline, and serves as a starting point for the investigation of this compound. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: Antimicrobial Activity of Erysotrine Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

The information that is often mistakenly associated with Erysotrine pertains to other compounds such as Erythromycin, a well-known macrolide antibiotic, and Chelerythrine, a benzophenanthridine alkaloid. These compounds have distinct chemical structures and mechanisms of action that are not transferable to this compound without specific experimental validation.

Given the absence of direct evidence and data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables for the antimicrobial activity of this compound at this time. The development of such a document would require primary research to be conducted to determine the following:

  • Spectrum of Activity: Identifying which pathogenic bacteria (Gram-positive and Gram-negative) are susceptible to this compound.

  • Potency: Determining the MIC and MBC values for susceptible bacterial strains.

  • Mechanism of Action: Elucidating the molecular targets and signaling pathways within the bacteria that are affected by this compound.

For researchers, scientists, and drug development professionals interested in the potential antimicrobial properties of this compound, the following hypothetical experimental workflow is proposed as a starting point for investigation.

Proposed Experimental Workflow for Investigating the Antimicrobial Activity of this compound

This section outlines a logical sequence of experiments to systematically evaluate the antimicrobial potential of this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic Studies A Source and Purify this compound B Select Panel of Pathogenic Bacteria (Gram-positive and Gram-negative) A->B C Initial Susceptibility Screening (e.g., Disk Diffusion Assay) B->C D Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution C->D If activity is observed E Determination of Minimum Bactericidal Concentration (MBC) D->E F Time-Kill Kinetic Assays E->F G Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining) F->G H Investigation of Cellular Respiration Effects G->H I Analysis of Protein and Nucleic Acid Synthesis Inhibition H->I

Caption: A proposed experimental workflow for the systematic investigation of this compound's antimicrobial properties.

Hypothetical Protocols for Key Experiments

The following are generalized protocols that would need to be optimized and validated for this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific pathogenic bacterium.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic

  • Solvent control (e.g., DMSO)

  • Incubator (37°C)

Methodology:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth only), and a solvent control (broth with bacteria and the maximum concentration of the solvent used).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic effect of this compound over time.

Materials:

  • This compound at concentrations relative to the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Standardized bacterial inoculum

  • Culture flasks with appropriate broth

  • Sterile saline for dilutions

  • Agar plates

  • Incubator and shaker

Methodology:

  • Inoculate flasks containing broth and this compound at various concentrations with the standardized bacterial suspension.

  • Include a growth control flask without this compound.

  • Incubate the flasks at 37°C with shaking.

  • At specific time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates for 18-24 hours and count the number of viable colonies (CFU/mL).

  • Plot the log CFU/mL against time to generate the time-kill curve.

Conclusion

While the therapeutic potential of this compound as an antimicrobial agent is currently unknown, the outlined experimental workflow and protocols provide a foundational framework for its investigation. The data generated from such studies would be crucial for establishing its profile as a potential new antimicrobial compound and would enable the creation of detailed application notes for the scientific community. Researchers are encouraged to undertake these studies to fill the existing knowledge gap.

Investigating the Anti-inflammatory Mechanism of Erysotrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine, an alkaloid isolated from the Erythrina genus, is emerging as a compound of interest for its potential therapeutic properties. While the anti-inflammatory activities of extracts from Erythrina species are documented, detailed investigations into the specific mechanisms of this compound are limited. This document provides a comprehensive guide for researchers to investigate the anti-inflammatory mechanism of this compound. The protocols outlined herein are based on established methodologies for assessing anti-inflammatory compounds and are tailored to explore the putative effects of this compound on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. The objective is to provide a framework for the systematic evaluation of this compound's anti-inflammatory potential, from in vitro cellular assays to in vivo animal models.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The alkaloids from the Erythrina genus have been reported to possess anti-inflammatory properties, potentially through the modulation of key signaling pathways like NF-κB and MAPK[1]. This compound, as a constituent of this genus, is a promising candidate for a novel anti-inflammatory agent. These application notes provide detailed protocols to test the hypothesis that this compound exerts its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating key intracellular signaling cascades.

Hypothesized Mechanisms of Action

Based on preliminary data from related compounds, this compound is hypothesized to mitigate inflammation via the following mechanisms:

  • Inhibition of the NF-κB Signaling Pathway: By preventing the phosphorylation and subsequent degradation of IκBα, leading to the inhibition of p65 nuclear translocation and transcriptional activity of pro-inflammatory genes.

  • Modulation of the MAPK Signaling Pathway: By reducing the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, thereby attenuating downstream inflammatory responses.

  • Inhibition of the NLRP3 Inflammasome: By interfering with the assembly or activation of the NLRP3 inflammasome complex, leading to reduced caspase-1 activation and subsequent maturation and secretion of IL-1β and IL-18.

Data Presentation: Exemplary Quantitative Data

The following tables are presented as examples of how to structure and present quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-15.2 ± 2.110.5 ± 1.88.9 ± 1.5
LPS (1 µg/mL)-850.6 ± 45.31245.8 ± 67.2350.4 ± 25.1
This compound + LPS1675.4 ± 38.9980.1 ± 55.4280.6 ± 20.3
This compound + LPS10350.1 ± 25.7510.9 ± 30.1145.2 ± 15.8
This compound + LPS50150.8 ± 15.2220.5 ± 18.965.7 ± 8.4
Dexamethasone (1 µM) + LPS1120.3 ± 12.5180.7 ± 15.355.1 ± 7.9

Table 2: IC50 Values of this compound for the Inhibition of Pro-inflammatory Mediators

MediatorCell LineIC50 (µM)
TNF-αRAW 264.712.5
IL-6RAW 264.715.8
IL-1βTHP-118.2
Nitric Oxide (NO)RAW 264.725.4

Table 3: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
This compound1025.6 ± 3.4
This compound5055.8 ± 5.1
This compound10075.2 ± 6.8
Indomethacin1080.5 ± 7.2

Experimental Protocols

In Vitro Assays
  • RAW 264.7 (murine macrophage) and THP-1 (human monocytic) cells are suitable for these studies.

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture THP-1 cells in RPMI-1640 medium with the same supplements. For NLRP3 inflammasome assays, differentiate THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

This assay is crucial to determine non-toxic concentrations of this compound for subsequent experiments.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Seed cells and pre-treat with this compound as described for the ELISA assay.

  • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for NF-κB and 15-60 minutes for MAPK).

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, and JNK overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

  • Prime differentiated THP-1 cells with LPS (1 µg/mL) for 4 hours.

  • Pre-treat with this compound for 1 hour.

  • Activate the NLRP3 inflammasome with ATP (5 mM) or Nigericin (10 µM) for 1 hour.

  • Collect the supernatant to measure IL-1β by ELISA.

  • Collect cell lysates to analyze caspase-1 activation (cleaved caspase-1) by Western blot.

In Vivo Animal Model

This is a standard model for acute inflammation[2].

  • Acclimatize male BALB/c mice for one week.

  • Administer this compound (e.g., 10, 50, 100 mg/kg) or vehicle control orally. Administer a positive control drug like Indomethacin (10 mg/kg).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition.

Visualizations

Signaling Pathways

Erysotrine_Signaling_Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway cluster_2 NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Releases Nucleus_NFkB Nucleus_NFkB p65->Nucleus_NFkB Translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus_NFkB->Pro_inflammatory_Genes Induces Transcription Erysotrine_NFkB This compound Erysotrine_NFkB->IKK Inhibits LPS_MAPK LPS MAPKKK MAPKKK LPS_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP1 p38->AP1 Activates ERK->AP1 JNK->AP1 Pro_inflammatory_Genes_MAPK Pro_inflammatory_Genes_MAPK AP1->Pro_inflammatory_Genes_MAPK Induces Transcription Erysotrine_MAPK This compound Erysotrine_MAPK->MAPKK Inhibits DAMPs_PAMPs DAMPs/PAMPs NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro_Caspase1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1β Pro_IL1β Caspase1->Pro_IL1β Cleavage IL1β IL1β Pro_IL1β->IL1β Mature IL-1β Erysotrine_NLRP3 This compound Erysotrine_NLRP3->NLRP3 Inhibits Assembly

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies Cell_Culture Cell Culture (RAW 264.7 / THP-1) MTT Cell Viability (MTT) Cell_Culture->MTT Cytokine_Quantification Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) MTT->Cytokine_Quantification Determine non-toxic dose Western_Blot Western Blot (NF-κB & MAPK pathways) Cytokine_Quantification->Western_Blot Confirm anti-inflammatory effect Animal_Model Animal Model Selection (Carrageenan-induced paw edema) Cytokine_Quantification->Animal_Model In vitro findings guide in vivo studies Inflammasome_Assay NLRP3 Inflammasome Assay (IL-1β, Caspase-1) Western_Blot->Inflammasome_Assay Investigate specific mechanism Dosing This compound Administration Animal_Model->Dosing Measurement Paw Edema Measurement Dosing->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

Caption: Overall experimental workflow for investigating this compound.

Logical Relationship of Mechanistic Investigation

Logical_Relationship start Observation: Reduced Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) investigation Investigate Upstream Signaling Pathways start->investigation pathways NF-κB Pathway MAPK Pathway NLRP3 Inflammasome investigation->pathways nfkb_markers Reduced p-p65, p-IκBα pathways:nfkb->nfkb_markers mapk_markers Reduced p-p38, p-ERK, p-JNK pathways:mapk->mapk_markers nlrp3_markers Reduced Cleaved Caspase-1, IL-1β pathways:nlrp3->nlrp3_markers conclusion Conclusion: This compound's Anti-inflammatory Mechanism nfkb_markers->conclusion mapk_markers->conclusion nlrp3_markers->conclusion

Caption: Logical flow for mechanistic investigation of this compound.

References

Erysotrine in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotrine, a member of the Erythrina alkaloids, has emerged as a significant compound of interest in neurological research. Its primary mechanism of action is the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α4β2 subtype, which is highly expressed in the brain.[1] This antagonistic activity modulates cholinergic signaling, suggesting therapeutic potential for a range of neurological disorders, including anxiety, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These application notes provide an overview of this compound's pharmacological profile, detailed experimental protocols for its investigation, and a summary of key quantitative data to guide researchers in this field.

Mechanism of Action: Competitive Antagonism of Neuronal nAChRs

This compound acts as a competitive antagonist at neuronal nAChRs. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on the receptor but does not activate it. By occupying the binding site, this compound prevents ACh from binding and subsequently blocks the influx of ions that would normally lead to neuronal depolarization. This blockade of nicotinic cholinergic signaling is the foundation of its pharmacological effects.

Signaling Pathway Blockade by this compound

The antagonism of nAChRs by this compound disrupts downstream signaling cascades that are crucial for neuronal function, survival, and plasticity. Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger neuroprotective pathways such as the PI3K/Akt and MAPK/ERK pathways.[1] By blocking these receptors, this compound can modulate these pathways, which may be beneficial in conditions characterized by excessive or aberrant cholinergic activity.

Erysotrine_Signaling_Blockade cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR nAChR (e.g., α4β2) ACh->nAChR Binds & Activates IonChannel Ion Channel (Na+, Ca2+) nAChR->IonChannel Activation PI3K PI3K IonChannel->PI3K ERK MAPK/ERK IonChannel->ERK Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection ERK->Neuroprotection This compound This compound This compound->nAChR Blocks

This compound blocks nAChR activation and downstream signaling.

Quantitative Data

The following tables summarize the binding affinities and functional inhibitory concentrations of this compound and related Erythrina alkaloids for various nAChR subtypes.

Table 1: Binding Affinity (Ki) of Erythrina Alkaloids for nAChR Subtypes

CompoundReceptor SubtypePreparationRadioligandKi (nM)Reference
This compoundα4β2SH-EP1-hα4β2 cell membranes[3H]cytisine1.4 ± 0.2[1]
Erysodineα4β2SH-EP1-hα4β2 cell membranes[3H]cytisine0.8 ± 0.1[1]
Dihydro-β-erythroidine (DHβE)α4β2SH-EP1-hα4β2 cell membranes[3H]cytisine2.5 ± 0.3[1]
Erysopineα4β2SH-EP1-hα4β2 cell membranes[3H]cytisine3.9 ± 0.5[1]
This compoundα7Rat brain membranes[3H]epibatidine>10,000[1]
Erysodineα7Rat brain membranes[3H]epibatidine>10,000[1]

Table 2: Functional Inhibition (IC50) of Erythrina Alkaloids at nAChRs

CompoundReceptor SubtypeSystemAgonistIC50 (µM)Reference
This compoundα4β2Xenopus oocytesAcetylcholine0.37[1]
Erysodineα4β2Xenopus oocytesAcetylcholine0.15[1]
Dihydro-β-erythroidine (DHβE)α4β2Xenopus oocytesAcetylcholine0.45[1]
Erysopineα4β2Xenopus oocytesAcetylcholine1.1[1]
This compoundα7Xenopus oocytesAcetylcholine17[1]
Erysodineα7Xenopus oocytesAcetylcholine>100[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the α4β2 nAChR subtype using [3H]cytisine.

Radioligand_Binding_Workflow A Prepare Membranes (e.g., from SH-EP1-hα4β2 cells) B Incubate Membranes with: 1. [3H]cytisine (Radioligand) 2. This compound (Competitor) 3. Buffer A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff D->E

Workflow for nAChR radioligand binding assay.

Materials:

  • SH-EP1-hα4β2 cells or rat brain tissue

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • [3H]cytisine (specific activity ~30-60 Ci/mmol)

  • This compound hydrochloride

  • Non-specific binding control: 10 µM (-)-Nicotine

  • Glass fiber filters (e.g., Whatman GF/C)

  • Polypropylene tubes or 96-well plates

  • Cell harvester

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize cells or brain tissue in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]cytisine (final concentration ~1-2 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM nicotine, 50 µL of [3H]cytisine, and 100 µL of membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]cytisine, and 100 µL of membrane preparation.

  • Incubation: Incubate at 4°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]cytisine and Kd is its dissociation constant.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is used to assess the anxiolytic or anxiogenic effects of this compound in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Video tracking system for automated recording of animal behavior.

Procedure:

  • Acclimatization: Allow mice or rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle control 30 minutes before the test.

  • Test:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

    • Calculate the percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

Protocol 3: In Vitro Neuroprotection Assay

This assay evaluates the potential of this compound to protect neurons from excitotoxicity.

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).

  • Neurotoxic agent (e.g., glutamate or amyloid-beta oligomers).

  • This compound.

  • Cell viability assay kit (e.g., MTT or LDH assay).

Procedure:

  • Cell Culture: Plate neurons at an appropriate density and allow them to adhere and differentiate.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the neurotoxic agent.

    • Include control groups (vehicle-treated, this compound only, and neurotoxin only).

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle-treated control group.

    • Determine the concentration of this compound that provides significant protection against neurotoxicity.

Applications in Neurological Disorder Research

Anxiety Disorders

This compound and related compounds have demonstrated anxiolytic-like effects in animal models.[2] The blockade of nAChRs in brain regions associated with fear and anxiety, such as the amygdala and hippocampus, is a plausible mechanism for these effects.

Epilepsy

This compound has shown anticonvulsant activity against seizures induced by various chemoconvulsants.[3] By antagonizing nAChRs, this compound may reduce excessive neuronal excitability that underlies seizure activity. It is important to note that this compound did not appear to act via GABA or glutamate systems in one study.[3]

Alzheimer's Disease

The role of the cholinergic system in Alzheimer's disease is well-established. While the primary strategy has been to enhance cholinergic function with acetylcholinesterase inhibitors, the modulation of nAChRs with antagonists like this compound presents an alternative approach. By blocking certain nAChR subtypes, this compound could potentially mitigate the excitotoxicity associated with amyloid-beta pathology.[1]

Parkinson's Disease

In Parkinson's disease, the loss of dopaminergic neurons leads to motor deficits. Nicotinic receptors are present on dopaminergic neurons and modulate dopamine release. The use of nAChR antagonists could be explored to rebalance the altered neurotransmitter systems in Parkinson's disease.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of neuronal nAChRs in the central nervous system. Its competitive antagonist profile, with selectivity for the α4β2 subtype, makes it a promising lead compound for the development of novel therapeutics for a variety of neurological disorders. The protocols and data presented here provide a foundation for researchers to further explore the potential of this compound and related alkaloids in neuroscience and drug discovery.

References

Cell-based Assays for Evaluating Erysotrine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotrine is a spirocyclic alkaloid isolated from various species of the Erythrina genus, which has been traditionally used in medicine for its sedative, hypnotic, and anti-inflammatory properties. Emerging scientific evidence suggests that this compound may possess a range of other valuable bioactivities, including neuroprotective and anticancer effects. This document provides detailed application notes and protocols for cell-based assays to evaluate the anti-inflammatory, neuroprotective, and anticancer bioactivities of this compound.

Data Presentation

Quantitative data for the bioactivity of pure this compound is not extensively available in the current scientific literature. The following tables summarize the available data for extracts from Erythrina species and related compounds, which may serve as a preliminary reference for the potential activity of this compound.

Table 1: Anti-inflammatory Activity

Compound/ExtractCell LineAssayEndpointResult (IC50/MIC)
Erythrina stricta ethanolic extractRAW 264.7Carrageenan-induced paw edema (in vivo)Inhibition of edema200 mg/kg[1]
Erythrina indica methanolic extract-Protein denaturationInhibitionSignificant activity[2]
Erythrina crista-galli alkaloids (Erytharbine and this compound)Candida kruseiAntifungal ActivityMIC12.5 - 31.25 µg/mL[3]

Table 2: Neuroprotective Activity

Compound/ExtractCell LineAssayEndpointResult
Hesperetin (positive control)SH-SY5YH2O2-induced cytotoxicityCell ViabilityIncreased cell viability at 10-40 µM[4]
Melanin (from Streptomyces sp.)SH-SY5YH2O2-induced cytotoxicityCell ViabilityIncreased cell viability from 62% to 98% at 1-50 µg/mL

Table 3: Anticancer Activity

Compound/ExtractCell LineAssayEndpointResult (IC50)
Erythrina variegata methanolic extractMCF-7MTT AssayCytotoxicity85.27 µg/mL[5]
Erythraline (related alkaloid)SiHaMTT AssayCytotoxicity35.25 µg/mL[6]
Doxorubicin (positive control)MCF-7MTT AssayCytotoxicity0.14 µmol/L[7]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow Diagram:

Anti_inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound (various concentrations) incubate1->treat incubate2 Incubate for 1h treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect Collect supernatant incubate3->collect add_griess Add Griess Reagent collect->add_griess incubate4 Incubate for 10 min add_griess->incubate4 read Measure absorbance at 540 nm incubate4->read

Caption: Workflow for Nitric Oxide Inhibition Assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to various concentrations in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 1 hour. Include a vehicle control (medium with the solvent) and a positive control (e.g., L-NMMA).

  • Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells. Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of nitric oxide inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the nitric oxide production.

Neuroprotective Activity: MTT Assay in SH-SY5Y Cells

This protocol describes how to evaluate the neuroprotective effect of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line using the MTT assay.

Workflow Diagram:

Neuroprotective_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Induction of Oxidative Stress cluster_assay MTT Assay seed Seed SH-SY5Y cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Pre-treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 2h treat->incubate2 induce Induce oxidative stress with H2O2 incubate2->induce incubate3 Incubate for 24h induce->incubate3 add_mtt Add MTT solution incubate3->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 add_dmso Add DMSO to dissolve formazan incubate4->add_dmso read Measure absorbance at 570 nm add_dmso->read

Caption: Workflow for Neuroprotective Activity Assay.

Methodology:

  • Cell Culture: Maintain SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Pre-treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Treat the cells with the this compound solutions and incubate for 2 hours. Include a vehicle control.

  • Induction of Oxidative Stress:

    • After the pre-treatment, add hydrogen peroxide (H2O2) to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined, e.g., 100-200 µM). Do not add H2O2 to the negative control wells.

    • Incubate the plate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the control group (cells not treated with H2O2 or this compound).

    • Determine the concentration of this compound that provides 50% protection against H2O2-induced cell death (EC50).

Anticancer Activity: MTT Cytotoxicity Assay in MCF-7 Cells

This protocol outlines the procedure for determining the cytotoxic effect of this compound on the human breast cancer cell line MCF-7 using the MTT assay.

Workflow Diagram:

Anticancer_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed MCF-7 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

Caption: Workflow for Anticancer Cytotoxicity Assay.

Methodology:

  • Cell Culture: Grow MCF-7 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control and a positive control (e.g., Doxorubicin).

    • Incubate the cells for 48 to 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathway Visualization

The potential anti-inflammatory mechanism of this compound may involve the cholinergic anti-inflammatory pathway, which is mediated by the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).

Cholinergic_Anti_inflammatory_Pathway This compound This compound a7nAChR α7-nAChR This compound->a7nAChR Agonist JAK2 JAK2 a7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB NF-κB STAT3->NFkB Inhibits (Transcriptional Level) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Transcription

Caption: Putative Cholinergic Anti-inflammatory Pathway of this compound.

References

Troubleshooting & Optimization

Improving the yield of Erysotrine extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Erysotrine from plant material.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general method for extracting this compound?

A1: The most common and effective method for extracting this compound, an alkaloid, from Erythrina species is the acid-base extraction technique. This method leverages the basic nature of alkaloids to separate them from other plant constituents. The general process involves an initial extraction with a polar solvent like methanol or ethanol, followed by partitioning between acidic water and an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified to liberate the free alkaloid, which is subsequently extracted into an immiscible organic solvent.

Q2: Which solvent system is recommended for the initial extraction of this compound?

A2: Polar solvents are most effective for the initial extraction of Erythrina alkaloids. Studies have shown that methanol and ethanol, particularly at concentrations of 80-96%, are efficient in extracting these compounds.[1] A 90% methanol solution is frequently used for the initial maceration of the plant material.[2][3]

Q3: How can I improve the yield of my this compound extraction?

A3: Optimizing several key parameters can significantly improve the yield of this compound:

  • Solvent Choice: Use polar solvents like methanol or ethanol for the initial extraction.

  • Particle Size: Ensure the plant material is dried and finely powdered to maximize the surface area for solvent penetration.

  • Temperature: While higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile compounds. It is crucial to find an optimal temperature that balances yield and compound stability.[1]

  • Extraction Time: Sufficient time is necessary for the solvent to thoroughly penetrate the plant material. However, excessively long extraction times can increase the risk of compound degradation.[1]

  • pH Control: Proper pH adjustment during the acid-base partitioning steps is critical for the efficient separation of alkaloids.

Q4: I am observing unexpected compounds in my final extract. What could be the cause?

A4: The formation of "artificial Erythrina alkaloids" can occur during the extraction and isolation process. These are artifacts generated due to the reactivity of the native alkaloids with certain solvents or reagents under specific pH and temperature conditions. To minimize their formation, it is advisable to use high-purity solvents and avoid reactive ones where possible.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Crude Alkaloid Yield 1. Incomplete extraction from plant material.2. Suboptimal solvent choice.3. Inefficient acid-base partitioning.1. Ensure the plant material is finely powdered. Repeat the initial solvent extraction multiple times (e.g., 3x) to ensure exhaustive extraction.[2]2. Use a polar solvent like 90% methanol for the initial extraction.[2][3]3. Carefully monitor and adjust the pH during the acid-base partitioning steps. Ensure the aqueous solution is sufficiently acidic (pH 2-3) before washing with an organic solvent, and sufficiently basic (pH 8-9) before extracting the alkaloids.[2]
Low Purity of Final Product 1. Inefficient removal of non-alkaloidal compounds.2. Co-elution of alkaloids with similar polarities during chromatography.1. Repeat the washing step with an organic solvent (e.g., ethyl acetate) during the acidic phase of the extraction to thoroughly remove lipophilic impurities.[2]2. Employ multiple chromatographic techniques for purification. A common sequence is silica gel column chromatography followed by reversed-phase chromatography (e.g., C18 column) for finer separation.[2]
Inconsistent Yields Between Batches 1. Variation in the quality of the plant material.2. Inconsistent extraction parameters.1. Standardize the source, species, and harvesting time of the plant material.2. Strictly control and document all extraction parameters, including solvent volumes, extraction time, and temperature for each batch.

Quantitative Data on Extraction Yields

The yield of alkaloids from Erythrina species can vary depending on the plant part, species, and extraction method used. The following tables provide some reported yields for crude alkaloid extracts.

Table 1: Crude Alkaloid Extraction Yields from Erythrina Species

Erythrina SpeciesPlant PartStarting Material (kg)Extraction MethodSolvent SystemCrude Alkaloid Yield (g)Yield (%)Reference
E. variegataFlowers10.0Maceration followed by Acid-Base Partitioning90% MeOH1101.1[2][3]
E. crista-galliFlowers11.0Maceration followed by Acid-Base Partitioning90% MeOH900.82[2]
E. crista-galliTwigs9.8Maceration followed by Acid-Base PartitioningEthanol10.420.11[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude Alkaloids from Erythrina Plant Material

This protocol is a standard method for obtaining a crude alkaloid extract.

1. Initial Extraction: a. Air-dry and finely powder the plant material (e.g., flowers, leaves, seeds). b. Macerate the powdered material in 90% methanol (MeOH) at room temperature for 24-48 hours. Repeat this process three times to ensure complete extraction.[2] c. Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.[2]

2. Acid-Base Partitioning: a. Dissolve the crude residue in a 2% acetic acid solution to achieve a pH of 2-3.[2][3] b. Partition this acidic aqueous solution with an equal volume of ethyl acetate (EtOAc) twice to remove neutral and acidic compounds. Discard the organic (EtOAc) layers.[2] c. Basify the remaining aqueous layer with ammonium hydroxide (NH₃·H₂O) to a pH of 8-9.[2][3] d. Extract the alkaloids from the basified aqueous solution with EtOAc (three times with equal volumes). The alkaloids will move into the organic phase.[2] e. Combine the EtOAc extracts and concentrate them under reduced pressure to yield the crude alkaloid fraction.[2]

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound.

Chromatographic Conditions (General Example):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water is often employed.

  • Detection: UV detection at a wavelength suitable for this compound.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried crude alkaloid extract in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

  • Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve generated from the reference standard to determine its concentration.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Plant Material maceration Maceration (90% Methanol, 3x) plant_material->maceration concentration1 Concentration (Rotary Evaporator) maceration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acidification Acidification (2% Acetic Acid, pH 2-3) crude_extract->acidification partitioning Liquid-Liquid Partitioning (with Ethyl Acetate) acidification->partitioning aqueous_layer Aqueous Layer (Alkaloid Salts) partitioning->aqueous_layer basification Basification (NH4OH, pH 8-9) aqueous_layer->basification extraction Extraction (Ethyl Acetate, 3x) basification->extraction concentration2 Concentration extraction->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids chromatography Chromatographic Purification (e.g., Silica Gel, RP-HPLC) crude_alkaloids->chromatography This compound Pure this compound chromatography->this compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylates (Tyr705) stat3_p p-STAT3 stat3_inactive->stat3_p dimer p-STAT3 Dimer stat3_p->dimer Dimerization dimer_n p-STAT3 Dimer dimer->dimer_n Translocation This compound This compound This compound->dimer Inhibits Dimerization dna DNA dimer_n->dna Binds to Promoter transcription Gene Transcription (Proliferation, Survival) dna->transcription cytokine Cytokine cytokine->receptor Binds

Caption: Proposed mechanism of this compound inhibiting the JAK/STAT3 signaling pathway.

References

Technical Support Center: Overcoming Erysotrine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Erysotrine in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a tetracyclic dienoid alkaloid belonging to the Erythrina alkaloid family.[1] Like many alkaloids, this compound is a weak base and generally exhibits poor solubility in neutral aqueous solutions.[2][3][4][5] This low solubility can lead to several experimental challenges, including difficulty in preparing stock solutions, precipitation of the compound during experiments, and inaccurate concentration assessments, which can ultimately affect the reliability and reproducibility of results.[6]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do?

This is a common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous medium. Here are several troubleshooting steps:

  • Ensure Complete Initial Dissolution: Make sure your this compound stock solution is fully dissolved before dilution. You can gently warm the solution or sonicate it briefly to aid dissolution.[6]

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can help prevent the compound from crashing out of solution.[6]

  • Pre-warm the Aqueous Medium: Adding the stock solution to pre-warmed (e.g., 37°C) cell culture medium can improve solubility.[6]

  • Gentle Agitation: Gently agitate the aqueous medium while adding the stock solution to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[6]

  • Reduce Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <0.5% for DMSO) in your final working solution to minimize its impact on your experiment and on this compound's solubility.[6]

Q3: My experimental results are inconsistent. Could this be related to this compound's solubility?

Yes, inconsistent results are a common consequence of poor compound solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower than the nominal concentration and may vary between experiments. This can lead to a high degree of variability in your data. It is crucial to visually inspect your solutions for any signs of precipitation before and during the experiment.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when working with this compound.

Problem Potential Cause Recommended Solution
Difficulty dissolving this compound powder in aqueous buffer. This compound, as a free base, has low solubility in neutral or alkaline aqueous solutions.1. pH Adjustment: Lower the pH of the aqueous solution to an acidic range (e.g., pH 4-6). As a weak base, this compound's solubility increases in acidic conditions due to salt formation.[3][4][7] 2. Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO, ethanol, or methanol and then dilute it into your aqueous buffer.[4][8]
Precipitation occurs during long-term incubation in cell culture. The compound may be degrading or slowly precipitating out of the supersaturated solution over time.1. Complexation with Cyclodextrins: The use of cyclodextrins can form inclusion complexes with this compound, enhancing its stability and solubility in aqueous media.[9][10][11] 2. Solid Dispersion Formulation: Preparing a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate and solubility.[5]
Low bioavailability observed in in vivo studies. Poor aqueous solubility leads to low dissolution and absorption in the gastrointestinal tract.1. Nanosuspension Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, dissolution velocity, and consequently, its bioavailability.[4][12][13][14] 2. Salt Formation: If applicable, forming a salt of this compound can improve its aqueous solubility.[3][5][7]

Data Presentation

The following tables summarize key data related to this compound and general strategies for solubility enhancement.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₃NO₃[1]
Molecular Weight313.40 g/mol [1]
Melting Point97-98 °C[15]
AppearanceSolid[1]
Solubility To be determined experimentally [1]

Table 2: Example of this compound Solubility in Different Solvents (Hypothetical Data for Illustrative Purposes)

SolventApproximate Solubility (mg/mL) at 25°C
Water (pH 7.4)< 0.1
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1
0.1 M HCl> 10
Dimethyl Sulfoxide (DMSO)> 50
Ethanol> 20

Note: The solubility values in this table are illustrative examples based on the general properties of alkaloids and have not been experimentally determined for this compound.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing the Compound: In a sterile environment, accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.134 mg of this compound (Molecular Weight = 313.4 g/mol ).

  • Adding Solvent: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex at maximum speed for 1-2 minutes to facilitate dissolution.

  • Aiding Solubilization (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes or sonicate for 5-10 minutes. Visually inspect the solution to ensure no particulates are present.[6]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Preparing a Nanosuspension of this compound

This protocol outlines a general bottom-up (precipitation) method for preparing a nanosuspension.

Materials:

  • This compound

  • A suitable water-miscible organic solvent (e.g., acetone, ethanol)

  • A suitable stabilizer (e.g., a non-ionic surfactant like Polysorbate 80 or a polymer like PVP)

  • Deionized water

  • High-speed homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve this compound in the selected organic solvent to create a saturated or near-saturated solution.

  • Aqueous Phase Preparation: Dissolve the stabilizer in deionized water.

  • Precipitation: Under high-speed homogenization or sonication, rapidly inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a method such as evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Mandatory Visualizations

Signaling Pathway

Erythrina alkaloids, including this compound, are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[16] The binding of an agonist like acetylcholine (or a modulator like this compound) can lead to the opening of the channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx can lead to membrane depolarization and the activation of downstream signaling cascades.

Erysotrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Modulates ACh Acetylcholine ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream

Caption: Proposed signaling pathway of this compound modulation of nAChRs.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound in a cell-based assay.

Cytotoxicity_Workflow start Start stock_prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->stock_prep cell_seeding Seed Cells in a 96-well Plate start->cell_seeding working_sol Prepare Working Solutions (Serial Dilution in Media) stock_prep->working_sol cell_attachment Allow Cells to Attach (e.g., 24 hours) cell_seeding->cell_attachment treatment Treat Cells with this compound (and controls) cell_attachment->treatment working_sol->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, Resazurin) incubation->viability_assay readout Measure Absorbance/ Fluorescence viability_assay->readout analysis Data Analysis (Calculate IC₅₀) readout->analysis end End analysis->end

Caption: General workflow for an in vitro cytotoxicity assay of this compound.

References

Erysotrine stability issues in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of erysotrine in various organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage (days to weeks), storage at 2-8°C is acceptable. Proper storage is crucial as exposure to light, heat, and moisture can lead to degradation.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: It is highly recommended to prepare fresh solutions for each experiment due to potential instability in solvents. If a stock solution must be prepared, use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of alkaloids.[3] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[3] For short-term use, store at -20°C. Always protect solutions from light.

Q3: Which organic solvents are recommended for working with this compound?

A3: The choice of solvent depends on the specific application. For chromatographic analysis, methanol and acetonitrile are commonly used.[2] For biological assays, dimethyl sulfoxide (DMSO) is often used to dissolve alkaloids.[3] However, the stability of this compound can vary significantly between solvents. It is advisable to perform a preliminary stability assessment in the chosen solvent under your experimental conditions.

Q4: What are the visual signs of this compound degradation in solution?

A4: Visual indicators of degradation can include a change in color (e.g., yellowing or browning), the appearance of cloudiness, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to confirm stability.

Q5: What are the primary factors that can cause this compound to degrade in organic solvents?

A5: Several factors can contribute to the degradation of this compound in solution:

  • Oxidation: Reaction with oxygen, which can be accelerated by light and the presence of metal ions.[4]

  • Hydrolysis: Reaction with water, which can be present in non-anhydrous solvents or absorbed from the atmosphere. This is often pH-dependent.[4]

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[4]

  • Thermal Degradation: Increased temperature can accelerate the rate of all degradation reactions.[4][5]

  • Solvent Reactivity: The solvent itself can react with the alkaloid, especially if it contains impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound that may be related to its stability.

Issue 1: Unexpected peaks appear in my HPLC/LC-MS chromatogram.

  • Question: I am analyzing my this compound sample and see new, smaller peaks that were not there in the initial analysis. What could be the cause?

  • Answer: The appearance of new peaks is a strong indicator of degradation.[6]

    • Possible Cause 1: Sample Degradation. this compound may be degrading in the solvent you are using. This can happen over time, even at low temperatures.

    • Troubleshooting Steps:

      • Analyze a freshly prepared this compound solution to see if the extra peaks are present.

      • If the new peaks are absent in the fresh sample, it confirms that your stored sample has degraded.

      • Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.[7][8]

    • Possible Cause 2: Contaminated Solvent or System. The mobile phase or the HPLC system itself could be contaminated.

    • Troubleshooting Steps:

      • Prepare a fresh mobile phase using high-purity solvents.[9]

      • Flush the HPLC system thoroughly.[10]

      • Run a blank injection (just the mobile phase) to check for system contamination.

Issue 2: The biological activity of my this compound solution has decreased.

  • Question: My this compound solution is not producing the expected biological effect in my assay. Could this be a stability issue?

  • Answer: Yes, a loss of potency is a common consequence of chemical degradation.[3]

    • Possible Cause: Chemical Degradation. The chemical structure of this compound may have been altered, rendering it inactive.

    • Troubleshooting Steps:

      • Confirm the concentration and purity of your this compound solution using an analytical technique like HPLC-UV.

      • Prepare a fresh solution from solid this compound and repeat the experiment.[3]

      • Review your storage and handling procedures. Ensure the solution is protected from light and stored at the appropriate temperature.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]

Issue 3: The peak area of this compound in my chromatogram is decreasing over time.

  • Question: I am running a series of injections from the same vial, and the peak area for this compound is getting smaller with each run. What is happening?

  • Answer: This indicates a loss of this compound in the sample vial over the course of your analytical run.

    • Possible Cause 1: Autosampler Conditions. If the autosampler is not refrigerated, the this compound may be degrading at room temperature in the vial.

    • Troubleshooting Steps:

      • Check the temperature of your autosampler and set it to a lower temperature (e.g., 4°C) if possible.

      • Limit the time the sample stays in the autosampler before injection.

    • Possible Cause 2: Adsorption. this compound might be adsorbing to the surface of the vial or cap.

    • Troubleshooting Steps:

      • Try using different types of vials (e.g., polypropylene or silanized glass).

      • Ensure the sample is fully dissolved and vortexed before placing it in the autosampler.

Quantitative Data Summary

Table 1: Properties of Common Organic Solvents

SolventPolarity IndexBoiling Point (°C)Potential Reactivity/Considerations
Methanol5.164.7Can act as a nucleophile. Should be used in its anhydrous form.
Ethanol4.378.4Similar to methanol, can act as a nucleophile.
Acetonitrile5.881.6Generally considered relatively inert. Good for chromatography.
Dimethyl Sulfoxide (DMSO)7.2189Aprotic and highly polar. Can be difficult to remove. Should be stored under anhydrous conditions.
Chloroform4.161.2Can contain acidic impurities and can generate phosgene upon exposure to light and air.
Acetone5.156.5Can potentially undergo aldol reactions under basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[7][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • If necessary, neutralize the acid and base hydrolyzed samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the percentage of this compound remaining and to observe the formation of degradation products.

Protocol 2: HPLC-UV Method for this compound Stability Monitoring

This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for alkaloid analysis.

    • Example Gradient: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this should be determined by running a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh Solid this compound dissolve Dissolve in High-Purity Anhydrous Solvent start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot protect Protect from Light (e.g., Amber Vials) aliquot->protect store Store at -20°C (Short-term) or -80°C (Long-term) protect->store thaw Thaw a Single Aliquot store->thaw As needed use Use Immediately in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for preparing and storing this compound solutions to maintain stability.

G cluster_check_sample Sample Integrity Check cluster_troubleshoot_system System & Method Check cluster_conclusion Conclusion start Unexpected Peaks in Chromatogram? fresh_sample Analyze a Freshly Prepared Sample start->fresh_sample peaks_present Are Unexpected Peaks Present? fresh_sample->peaks_present fresh_mobile_phase Prepare Fresh Mobile Phase peaks_present->fresh_mobile_phase Yes degradation Sample Degradation Confirmed. Review Solvent Choice and Storage Conditions. peaks_present->degradation No run_blank Run a Blank Injection fresh_mobile_phase->run_blank system_contamination System or Solvent Contamination Likely run_blank->system_contamination investigate Further Investigation of System is Needed. system_contamination->investigate

Caption: Troubleshooting flowchart for unexpected peaks in HPLC analysis of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Erysotrine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the accurate quantification of erysotrine. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

This compound belongs to the Erythrina alkaloids, a class of tetracyclic spiroamine alkaloids, which have garnered significant interest for their diverse pharmacological activities.[1] Accurate quantification of this compound is crucial for pharmacokinetics, quality control of herbal medicines, and new drug development.[2] As basic compounds, Erythrina alkaloids can present chromatographic challenges, such as peak tailing, which can be mitigated through careful method optimization.[3][4]

Experimental Protocols

A robust and reliable HPLC method for this compound quantification starts with meticulous sample preparation and well-defined chromatographic conditions. The following protocols are based on established methods for the analysis of Erythrina alkaloids and provide a strong foundation for method development.[1][2]

Sample Preparation: Acid-Base Extraction from Plant Material

A common and effective method for isolating alkaloids from plant matrices is acid-base extraction.[1][5]

Materials:

  • Dried and powdered plant material (e.g., seeds, leaves, bark)

  • Methanol (HPLC grade)

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • 2% Acetic acid solution or Hydrochloric acid (HCl)[1][5]

  • Ammonium hydroxide or Ammonia solution[1][5]

  • Rotary evaporator

  • pH meter

  • Syringe filters (0.2 µm or 0.45 µm)[1][2]

Procedure:

  • Extraction: Macerate the powdered plant material in methanol or ethanol (e.g., 1 g of sample in 20 mL of solvent) for 24-72 hours at room temperature.[1][5] Alternatively, ultrasonic or Soxhlet extraction can be employed for more exhaustive extraction.[1]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[1][5]

  • Acidification: Dissolve the crude extract in a 2% acetic acid or HCl solution to adjust the pH to 2-3.[1][6] This protonates the alkaloids, making them soluble in the aqueous phase.

  • Washing: Partition the acidic solution twice with an equal volume of ethyl acetate to remove neutral and acidic compounds. Discard the organic (ethyl acetate) layer.[1][5]

  • Basification: Increase the pH of the remaining aqueous layer to 8-10 with ammonium hydroxide.[1][6] This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution three times with an equal volume of ethyl acetate.[1][5]

  • Final Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure to yield the crude alkaloid fraction.[1][5]

  • Sample for HPLC: Redissolve a known quantity of the crude alkaloid extract in the mobile phase. Filter the solution through a 0.2 µm or 0.45 µm syringe filter prior to injection.[2]

HPLC Method Parameters

The following are representative HPLC conditions for the analysis of Erythrina alkaloids. Optimization will likely be required for your specific instrumentation and sample matrix.[1]

ParameterRecommended Conditions
HPLC System Quaternary or binary pump, autosampler, column oven, DAD or UV-Vis detector[1]
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B Acetonitrile or Methanol[1]
Elution Mode Gradient elution is often preferred for complex extracts.[1] A starting point could be: 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B (hold); 35-40 min: return to initial conditions.[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 280 nm (or scan from 200-400 nm with a DAD to find the optimal wavelength)[1][2]
Injection Volume 10 µL[1][2]

Quantitative Data Summary

The following tables provide illustrative quantitative data based on the analysis of Erythrina alkaloids. Actual values for this compound must be determined experimentally during method validation.

Table 1: Representative HPLC Method Validation Parameters for Erythrina Alkaloids
ParameterTypical Value/RangeReference
Linearity (r²)> 0.999Fictional Data for Illustration[1]
Limit of Detection (LOD)0.08 - 0.25 µg/mLFictional Data for Illustration[1][2]
Limit of Quantification (LOQ)0.25 - 1.0 µg/mLFictional Data for Illustration[1][2]
Precision (%RSD)< 2%[2]
Accuracy (% Recovery)98 - 102%[2]
Table 2: Illustrative Retention Times of Selected Erythrina Alkaloids
AlkaloidRetention Time (min)HPLC ColumnMobile Phase ConditionsReference
Erysodine15.2C18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Fictional Data for Illustration[1]
Erysovine16.5C18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Fictional Data for Illustration[1]
Erythraline18.1C18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Fictional Data for Illustration[1]

Visualized Workflows

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plant_material Dried, Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base concentration2 Final Concentration acid_base->concentration2 filtration Filtration (0.2/0.45 µm) concentration2->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18) hplc_injection->chromatography detection UV Detection (e.g., 280 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of This compound calibration->quantification

Caption: General workflow for the extraction and HPLC analysis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and other basic alkaloids.

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions between the basic this compound molecule and residual silanol groups on the silica-based C18 column.[6][7]- Mobile phase pH is too high, leading to ionized silanol groups.[7][8]- Column overload.[9]- Lower the mobile phase pH to 2.5-3.5 with an acid modifier like formic or acetic acid to suppress silanol ionization.[8]- Use a modern, high-purity, end-capped C18 column to minimize exposed silanol groups.[7]- Add a competing base (e.g., triethylamine) to the mobile phase, though this may reduce column lifetime.[8]- Reduce the injection volume or sample concentration.[9]
Retention Time Shifts - Inconsistent mobile phase composition.[9]- Poor column equilibration between runs.[9]- Fluctuations in column temperature.[9]- Changes in flow rate due to pump issues or leaks.[9]- Prepare fresh mobile phase daily and ensure thorough mixing.[9]- Increase the column equilibration time with the initial mobile phase conditions before each injection.[9]- Use a column oven to maintain a stable temperature.[9]- Check for leaks in the system and ensure the pump is functioning correctly.
Poor Resolution - Inappropriate mobile phase composition (too strong or too weak).- Column deterioration.- Unsuitable column chemistry.- Optimize the gradient slope or the isocratic mobile phase composition. A shallower gradient can improve the separation of closely eluting peaks.- Replace the column if it has degraded.- Consider a column with a different stationary phase if co-elution persists.
Low Sensitivity/ Small Peaks - Low sample concentration.- Incorrect detection wavelength.- Sample degradation.- Issues with the injector or detector lamp.- Concentrate the sample or inject a larger volume (be mindful of potential overload).- Determine the UV maximum of this compound using a DAD and set the detector to that wavelength.- Ensure proper storage of samples and standards.- Perform system maintenance; check the detector lamp and injector for any issues.
High Backpressure - Blockage in the system (e.g., column frit, tubing, guard column).[10]- Particulate matter from the sample.[10]- Mobile phase precipitation.- Filter all samples and mobile phases before use.[10]- Use a guard column to protect the analytical column.[6]- Systematically disconnect components to isolate the source of the blockage.- If the column is blocked, try back-flushing it with a strong solvent.[10]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH a. 2.5-3.5? start->check_ph adjust_ph Adjust mobile phase pH with 0.1% Formic Acid check_ph->adjust_ph No check_column Is the column a modern, end-capped C18? check_ph->check_column Yes adjust_ph->check_column replace_column Use a high-purity, end-capped column check_column->replace_column No check_concentration Is the sample concentration too high? check_column->check_concentration Yes replace_column->check_concentration dilute_sample Dilute sample or reduce injection volume check_concentration->dilute_sample Yes consider_modifier Consider adding a competing base (e.g., TEA) check_concentration->consider_modifier No end Peak Shape Improved dilute_sample->end consider_modifier->end

Caption: A logical workflow for troubleshooting peak tailing in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the HPLC analysis of this compound? A1: The most common challenge is managing peak shape. As a basic alkaloid, this compound is prone to peak tailing due to interactions with acidic silanol groups on the surface of silica-based reversed-phase columns.[6][7] This can be addressed by using a low pH mobile phase, a high-quality end-capped column, and optimizing sample concentration.

Q2: Which organic solvent is better for this compound analysis, methanol or acetonitrile? A2: Both methanol and acetonitrile are commonly used. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. However, the choice of solvent can affect selectivity, so it is recommended to screen both during method development to determine which provides the best resolution for your specific sample.

Q3: Why is a gradient elution recommended? A3: Plant extracts are complex mixtures containing compounds with a wide range of polarities. A gradient elution, where the mobile phase strength is increased over time, allows for the effective separation of all compounds of interest, from more polar to less polar, within a reasonable run time.[1]

Q4: How often should I prepare a new mobile phase? A4: It is best practice to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component, which can lead to shifts in retention times.[9] Buffers can also support microbial growth if left for extended periods.

Q5: What is the purpose of adding formic acid to the mobile phase? A5: Adding a small amount of an acid like formic acid (typically 0.1%) serves two main purposes: it lowers the pH of the mobile phase to suppress the ionization of silanol groups on the column, which improves the peak shape of basic analytes like this compound, and it can also improve the ionization of the analyte if a mass spectrometer is being used for detection.[1][8]

Q6: Is a guard column necessary? A6: While not strictly necessary, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column is a short, disposable column placed before the analytical column to adsorb strongly retained or particulate matter from the sample, thereby protecting and extending the life of the more expensive analytical column.[6]

References

Troubleshooting Erysotrine synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Erysotrine. The information is presented in a question-and-answer format to directly address potential issues encountered during key reaction steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Issues

Q1: My overall yield for the this compound synthesis is consistently low. What are the general parameters I should re-evaluate?

A1: Low overall yield in a multi-step synthesis can result from inefficiencies at various stages. A systematic approach to troubleshooting is crucial. Consider the following:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where required. Impurities can lead to side reactions and catalyst deactivation.

  • Reaction Atmosphere: Many intermediates in alkaloid synthesis are sensitive to oxygen and moisture. Ensure all reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Precise temperature control is critical for many of the key transformations. Use calibrated thermometers and appropriate heating/cooling baths. Even small deviations can lead to the formation of byproducts.

  • pH of the Reaction Medium: For acid- or base-catalyzed steps, the pH must be carefully controlled. Use a calibrated pH meter or appropriate indicators.

  • Purification Steps: Product loss during work-up and purification is a common issue. Optimize your extraction and chromatography procedures to minimize such losses. Re-evaluate solvent systems and the choice of stationary phase.

2. Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a key step in the synthesis of the tetrahydroisoquinoline core of this compound.

Q2: The Pictet-Spengler cyclization step is not proceeding to completion, and I observe a significant amount of unreacted starting material. What should I do?

A2: Incomplete conversion in a Pictet-Spengler reaction can be attributed to several factors. Here are some troubleshooting steps:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. If you are using a mild acid, consider switching to a stronger one or increasing its concentration. Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA). Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be effective.

  • Reaction Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heating to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC).

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents like methanol are commonly used, but aprotic solvents such as dichloromethane (DCM) or toluene have also been shown to be effective, sometimes leading to higher yields.

  • Water Scavenging: The reaction generates water, which can inhibit the cyclization. The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards product formation.

Experimental Protocol: General Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine starting material in an appropriate anhydrous solvent (e.g., methanol, DCM) under an inert atmosphere.

  • Add the aldehyde or ketone reactant to the solution.

  • Cool the mixture in an ice bath and slowly add the acid catalyst.

  • Allow the reaction to warm to room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Pictet-Spengler Reaction Condition Optimization

ParameterCondition ACondition BCondition C
Catalyst 1.1 eq. TFA1.1 eq. HCl1.0 eq. BF₃·OEt₂
Solvent DCMMethanolToluene
Temperature Room TempReflux80 °C
Reaction Time 24 h12 h18 h
Yield LowModerateHigh

3. Fischer Indole Synthesis Troubleshooting

The formation of the indole moiety is another critical transformation in some synthetic routes towards this compound analogs.

Q3: I am observing the formation of multiple isomers and byproducts during the Fischer indole synthesis step. How can I improve the selectivity?

A3: The Fischer indole synthesis can sometimes lead to a mixture of regioisomers and undesired side products. To enhance selectivity:

  • Choice of Acid: The nature of the acid catalyst can influence the regioselectivity of the cyclization. Experiment with a range of Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃)). PPA is often effective in promoting the desired cyclization.

  • Reaction Temperature: Temperature control is crucial. Higher temperatures can sometimes lead to side reactions and decomposition. Try running the reaction at a lower temperature for a longer period.

  • Steric Hindrance: The steric bulk of the substituents on both the phenylhydrazine and the carbonyl compound can direct the cyclization to a specific position. Careful selection of protecting groups can be used to influence the steric environment.

  • Pre-formation of Hydrazone: In some cases, pre-forming and isolating the phenylhydrazone intermediate before proceeding with the acid-catalyzed cyclization can lead to a cleaner reaction and higher yield of the desired indole.

Experimental Protocol: General Fischer Indole Synthesis

  • Mix the phenylhydrazine and the ketone or aldehyde in a suitable solvent, often glacial acetic acid, which can also act as the catalyst.

  • Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system to obtain the purified indole.

Table 2: Fischer Indole Synthesis Catalyst and Solvent Effects

ParameterCondition ACondition BCondition C
Catalyst Glacial Acetic AcidPolyphosphoric Acid (PPA)Zinc Chloride (ZnCl₂)
Solvent Acetic AcidTolueneDichloroethane
Temperature Reflux100 °C80 °C
Reaction Time 6 h4 h8 h
Selectivity ModerateHighModerate
Yield ModerateHighLow

Visualizing Key Processes

Biosynthetic Pathway of Erythrina Alkaloids

The following diagram illustrates a simplified putative biosynthetic pathway for Erythrina alkaloids, highlighting the key intermediates. Understanding the natural synthetic route can provide insights for laboratory synthesis strategies.

G Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Condensation N_Methylcoclaurine N_Methylcoclaurine Norcoclaurine->N_Methylcoclaurine Methylation Norreticuline Norreticuline N_Methylcoclaurine->Norreticuline Oxidation Erysodienone Erysodienone Norreticuline->Erysodienone Oxidative Coupling This compound This compound Erysodienone->this compound Reduction & Rearrangement

Caption: Putative Biosynthetic Pathway of this compound.

General Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving issues during the synthesis.

G start Problem Encountered (e.g., Low Yield, Byproducts) check_reagents Verify Reagent & Solvent Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Mixture (TLC, NMR, MS) check_reagents->analyze_crude check_conditions->analyze_crude identify_issue Identify Potential Cause analyze_crude->identify_issue optimize_catalyst Optimize Catalyst/Reagent identify_issue->optimize_catalyst Catalyst Issue optimize_solvent Optimize Solvent identify_issue->optimize_solvent Solvent Issue optimize_temp Optimize Temperature identify_issue->optimize_temp Temperature Issue purification Refine Purification Method identify_issue->purification Purification Issue success Problem Resolved optimize_catalyst->success optimize_solvent->success optimize_temp->success purification->success

Minimizing degradation of Erysotrine during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Erysotrine during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during purification?

A1: this compound, like many alkaloids, is susceptible to degradation through several pathways. The primary causes include:

  • Hydrolysis: The ester and amide-like structures within the this compound molecule can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[1]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products. This is a common degradation pathway for many pharmaceutical compounds.[1]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1]

  • Thermal Degradation: High temperatures used during extraction or solvent evaporation can accelerate the rate of chemical degradation.

Q2: What are the initial signs of this compound degradation in my sample?

A2: Visual inspection and analytical monitoring can help detect degradation. Key indicators include:

  • A change in the color of the solution, for instance, turning yellow or brown.

  • The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate.

  • The emergence of additional peaks or a decrease in the main this compound peak area in an High-Performance Liquid Chromatography (HPLC) chromatogram.

Q3: Which solvents are recommended for the extraction and purification of this compound to minimize degradation?

A3: The choice of solvent is crucial for both extraction efficiency and stability.

  • Extraction: Polar solvents like methanol or ethanol are effective for extracting this compound from plant material.[2] Using a high solvent-to-solid ratio (e.g., 10:1 v/w) and performing multiple extractions can enhance yield.[2]

  • Purification: For chromatographic steps, a balance of solvents is necessary. For normal-phase chromatography on silica gel, gradients of chloroform and acetone are often used.[3] For reversed-phase chromatography (e.g., C18), mixtures of methanol or acetonitrile and water are common.[3] It is important to use high-purity solvents to avoid introducing impurities that could catalyze degradation.[4]

Q4: How can I effectively remove impurities that co-elute with this compound during chromatography?

A4: Co-elution of impurities with the target compound is a common challenge in chromatography. To improve separation:

  • Optimize the Mobile Phase: Adjusting the solvent gradient, changing the organic modifier (e.g., methanol to acetonitrile), or modifying the pH of the mobile phase can alter the selectivity of the separation.[5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column) can provide the necessary selectivity to resolve co-eluting peaks.[5][6]

  • Orthogonal Chromatography: Employing a secondary purification step that uses a different separation mechanism (e.g., ion-exchange chromatography after reversed-phase) can be effective in removing stubborn impurities.[7]

Troubleshooting Guides

Problem 1: Low Yield of Crude Alkaloid Extract
Possible Cause Troubleshooting Steps
Incomplete Extraction - Ensure the plant material is finely ground to increase surface area. - Increase the solvent-to-solid ratio. - Perform multiple extraction cycles (at least 3 times) and combine the extracts.[2]
Inefficient Acid-Base Partitioning - Ensure the pH is accurately adjusted during the acidification (pH 2-3) and basification (pH 8-10) steps.[2][3] - Use a sufficient volume of organic solvent for extraction from the basified aqueous layer and perform multiple extractions.[2][3]
Degradation during Extraction - Avoid prolonged exposure to high temperatures during solvent evaporation. Use a rotary evaporator at a controlled temperature. - Protect the extract from light, especially if the process is lengthy.
Problem 2: Significant Degradation Observed During Purification
Possible Cause Troubleshooting Steps
Hydrolysis due to pH Extremes - Maintain the pH of aqueous solutions within a neutral or slightly acidic range where possible, unless performing acid-base partitioning, in which case minimize the time the sample is at extreme pH values.
Oxidation - Work with degassed solvents. - Consider blanketing the sample with an inert gas like nitrogen or argon, especially during concentration steps.
Photodegradation - Use amber glassware or wrap containers in aluminum foil to protect the sample from light. - Minimize exposure to ambient light during all purification steps.
Thermal Stress - Use lower temperatures for solvent evaporation. - If using heated extraction methods like Soxhlet, consider alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures and for shorter durations.[2]
Problem 3: Co-eluting Impurities in Final Product
Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Perform a systematic optimization of the mobile phase gradient and composition.[5] - Screen different stationary phases with varying selectivities.[5][6]
Structurally Similar Impurities - Employ high-resolution chromatographic techniques like preparative HPLC for the final purification step.[3] - Consider using orthogonal purification methods.[7]
Formation of Artifacts during Purification - Be aware that "artificial Erythrina alkaloids" can form during extraction and separation due to reactions with solvents or changes in pH and temperature. Analyze fractions at each stage to track the appearance of new compounds.

Data Presentation

Table 1: Extraction Yields of Crude Alkaloids from Erythrina Species

Erythrina SpeciesPlant PartStarting Material (kg)Extraction MethodSolvent SystemCrude Alkaloid Yield (g)Yield (%)Reference
E. variegataFlowers10.0Maceration followed by Acid-Base Partitioning90% MeOH1101.1[3]
E. crista-galliFlowers11.0Maceration followed by Acid-Base Partitioning90% MeOH900.82[3]
E. indicaLeavesNot SpecifiedMacerationAqueous-14.26 (extractive yield)[3]

Experimental Protocols

Protocol 1: General Extraction and Isolation of Erythrina Alkaloids

This protocol outlines a widely used method for the extraction and isolation of Erythrina alkaloids, employing solvent extraction followed by acid-base partitioning.[3]

  • Extraction:

    • Air-dry and powder the plant material (e.g., flowers, leaves, seeds).

    • Macerate the powdered material with 90% methanol (MeOH) at a solid-to-solvent ratio of approximately 1:2.5 (w/v) for 24-48 hours at room temperature.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acid-Base Partitioning:

    • Dissolve the crude residue in a 2% acetic acid solution to adjust the pH to 2-3.

    • Partition the acidic solution twice with an equal volume of ethyl acetate (EtOAc) to remove neutral and acidic compounds. Discard the organic layers.

    • Basify the remaining aqueous layer with ammonium hydroxide (NH₃·H₂O) to a pH of 8-9.

    • Extract the basified aqueous solution with EtOAc (three times with equal volumes). The alkaloids will partition into the organic phase.

    • Combine the EtOAc extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Chromatographic Purification

The crude alkaloid fraction requires further purification through chromatographic steps.[3]

  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on a silica gel (200-300 mesh) column.

    • Elute the column with a gradient of chloroform (CHCl₃) and acetone, starting from 100% CHCl₃ and gradually increasing the polarity.

    • Collect fractions and monitor by TLC, visualizing with Dragendorff's reagent.

    • Pool fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, use a preparative C18 HPLC column.

    • Employ a gradient of methanol and water as the mobile phase. The specific gradient will depend on the alkaloids being separated.

    • Monitor the eluent with a UV detector and collect the peaks corresponding to the pure alkaloids.

    • Concentrate the collected fractions to obtain the purified this compound.

Visualizations

Experimental_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Maceration with 90% Methanol PlantMaterial->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids SilicaGel Silica Gel Column Chromatography CrudeAlkaloids->SilicaGel Fractions Combined Fractions SilicaGel->Fractions PrepHPLC Preparative C18 HPLC Fractions->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

Acid_Base_Partitioning CrudeExtract Crude Extract in Aqueous Acid (pH 2-3) Partition1 Partition with Ethyl Acetate CrudeExtract->Partition1 AqueousLayer1 Aqueous Layer (Protonated Alkaloids) Partition1->AqueousLayer1 contains OrganicLayer1 Organic Layer (Discard) (Neutral & Acidic Impurities) Partition1->OrganicLayer1 removes Basification Basify Aqueous Layer to pH 8-9 AqueousLayer1->Basification Partition2 Partition with Ethyl Acetate Basification->Partition2 AqueousLayer2 Aqueous Layer (Discard) Partition2->AqueousLayer2 remains OrganicLayer2 Organic Layer (Free Base Alkaloids) Partition2->OrganicLayer2 extracts Concentration Concentrate to yield Crude Alkaloid Fraction OrganicLayer2->Concentration

Caption: Detailed workflow of the acid-base partitioning step for alkaloid isolation.

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base, Water) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) This compound->Oxidation Photolysis Photolysis (UV Light) This compound->Photolysis Thermal Thermal Degradation (Heat) This compound->Thermal DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photolysis->DegradationProducts Thermal->DegradationProducts

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing the Resolution of Erysotrine in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Erysotrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering systematic approaches to identify and resolve them.

Problem 1: Poor Resolution or Co-elution of this compound with Impurities

Symptoms:

  • This compound peak is not baseline separated from adjacent peaks.

  • Inaccurate quantification due to overlapping peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier (acetonitrile or methanol) percentage. A lower percentage of the organic modifier generally increases retention and may improve the separation of closely eluting peaks.
Incorrect Mobile Phase pH This compound, as an alkaloid, has a predicted pKa of 5.73.[1] Operating the mobile phase pH in a range of +/- 2 pH units from the pKa can significantly alter retention and selectivity. For basic compounds like this compound, using a mobile phase pH above its pKa (e.g., pH 7.5-8.5) will suppress the ionization of the analyte, leading to increased retention on a reversed-phase column and potentially better separation from polar impurities. Conversely, a lower pH (e.g., 3-4) will protonate this compound, making it more polar and eluting it earlier, which might be advantageous for separating it from less polar impurities. It is crucial to ensure your column is stable at the chosen pH.
Suboptimal Column Chemistry If resolution is still poor after mobile phase optimization, consider a different stationary phase. While C18 columns are a good starting point, a phenyl-hexyl or a polar-embedded phase column can offer different selectivity for alkaloids.
Inadequate Column Temperature Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes improved resolution. However, excessively high temperatures can degrade the analyte or the stationary phase. Experiment with temperatures between 30°C and 50°C.
Insufficient Column Efficiency Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will increase the number of theoretical plates and can improve resolution.

Experimental Protocol: Mobile Phase Optimization for this compound Separation

This protocol provides a systematic approach to optimizing the mobile phase to improve the resolution of this compound.

Objective: To achieve baseline resolution of this compound from its potential impurities.

Materials:

  • HPLC or UPLC system with a UV/DAD detector

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • This compound standard

  • Sample containing this compound and impurities

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium formate and formic acid (for pH adjustment)

Procedure:

  • Initial Conditions:

    • Mobile Phase A: Water with 5 mM ammonium formate, pH adjusted with formic acid.

    • Mobile Phase B: Acetonitrile with 0.05% formic acid.

    • Column: C18, 1.8 µm, 2.1 x 100 mm.

    • Column Temperature: 40°C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Detection: 210 nm.

    • Initial Gradient: Start with a scout gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of this compound and its impurities.

  • pH Scouting:

    • Prepare mobile phase A at three different pH values: 3.5, 5.5, and 7.5.

    • Run the scout gradient with each mobile phase pH and observe the changes in selectivity and resolution between this compound and any adjacent peaks.

  • Organic Modifier Optimization:

    • Based on the best pH, develop an isocratic or a shallow gradient method around the elution percentage of this compound.

    • Systematically vary the percentage of acetonitrile or methanol in the mobile phase by ±5-10% and observe the effect on resolution.

  • Data Analysis:

    • For each condition, calculate the resolution (Rs) between this compound and the critical pair (closest eluting impurity). The target is Rs ≥ 1.5.

    • Monitor peak asymmetry (tailing factor) and retention time.

Logical Workflow for Troubleshooting Poor Resolution:

Poor_Resolution_Workflow Start Poor Resolution or Co-elution Observed Optimize_Mobile_Phase Optimize Mobile Phase (% Organic, pH) Start->Optimize_Mobile_Phase Check_Resolution_1 Resolution Improved (Rs >= 1.5)? Optimize_Mobile_Phase->Check_Resolution_1 Change_Column Change Column (Different Selectivity) Check_Resolution_1->Change_Column No End_Success Problem Resolved Check_Resolution_1->End_Success Yes Check_Resolution_2 Resolution Improved (Rs >= 1.5)? Change_Column->Check_Resolution_2 Optimize_Temp_Flow Optimize Temperature and Flow Rate Check_Resolution_2->Optimize_Temp_Flow No Check_Resolution_2->End_Success Yes Check_Resolution_3 Resolution Improved (Rs >= 1.5)? Optimize_Temp_Flow->Check_Resolution_3 Check_Resolution_3->End_Success Yes End_Further_Investigation Further Method Development Required Check_Resolution_3->End_Further_Investigation No

Caption: Troubleshooting workflow for poor resolution.

Problem 2: this compound Peak Tailing

Symptoms:

  • The this compound peak is asymmetrical with a trailing edge.

  • Tailing factor (Asymmetry factor) is > 1.2.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanol Groups This compound, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Solutions: - Use a highly deactivated, end-capped column. - Add a competitive base, like triethylamine (0.1-0.5%), to the mobile phase to mask the silanol groups. - Operate at a higher mobile phase pH (e.g., >7.5) to deprotonate the silanol groups, reducing their interaction with the protonated this compound.
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Dilute the sample and inject a smaller amount. If the peak shape improves, column overload was the issue.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
Extra-column Effects Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing. Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volumes.

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry (Tailing Factor)
3.51.8
5.51.5
7.51.1

Note: This data is illustrative to demonstrate the general trend. Actual values may vary depending on the specific column and conditions.

Experimental Workflow for Diagnosing Peak Tailing:

Peak_Tailing_Workflow Start Peak Tailing Observed (As > 1.2) Reduce_Concentration Reduce Sample Concentration/Volume Start->Reduce_Concentration Check_Tailing_1 Tailing Improved? Reduce_Concentration->Check_Tailing_1 Modify_Mobile_Phase Modify Mobile Phase (Increase pH, Add TEA) Check_Tailing_1->Modify_Mobile_Phase No End_Success Problem Resolved Check_Tailing_1->End_Success Yes (Overload) Check_Tailing_2 Tailing Improved? Modify_Mobile_Phase->Check_Tailing_2 Check_Column_System Check Column and System (Flush, Check Connections) Check_Tailing_2->Check_Column_System No Check_Tailing_2->End_Success Yes (Secondary Interactions) Check_Tailing_3 Tailing Improved? Check_Column_System->Check_Tailing_3 Check_Tailing_3->End_Success Yes Replace_Column Replace Column Check_Tailing_3->Replace_Column No

Caption: Diagnostic workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile or methanol. Based on UPLC-MS/MS analysis of related Erythrina alkaloids, a C18 column (e.g., 1.8 µm, 2.1 x 100 mm) with a mobile phase of water with 5 mM ammonium formate and acetonitrile with 0.05% formic acid, using a gradient elution, is a reasonable starting point.[1]

Q2: How does the pKa of this compound affect method development?

A2: The predicted pKa of this compound is 5.73.[1] This means that the charge state of the molecule is highly dependent on the mobile phase pH around this value. To ensure reproducible retention times and good peak shape, it is recommended to buffer the mobile phase at a pH that is at least 1.5-2 units away from the pKa. For robust methods, a pH of < 4 or > 7.5 would be ideal.

Q3: What are common related substances that might co-elute with this compound?

A3: this compound is often found in Erythrina species alongside other structurally similar alkaloids. Potential co-eluting compounds could include other Erythrina alkaloids such as erysodine, erysovine, and erythraline. Forced degradation studies, where the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light), can help to generate potential degradation products and ensure the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: Yes, methanol can be used as an alternative to acetonitrile. Methanol has a different selectivity and may provide a better separation in some cases. It is also generally less expensive. However, methanol has a higher viscosity, which will result in higher backpressure. It is advisable to test both solvents during method development to determine which provides the optimal separation.

Q5: What detector wavelength is appropriate for this compound?

A5: A starting wavelength of 210 nm is often used for the detection of alkaloids. However, it is best to determine the UV spectrum of this compound and select the wavelength of maximum absorbance for the best sensitivity. A photodiode array (PDA) or diode array detector (DAD) is useful for this purpose and for assessing peak purity.

Q6: Is chiral separation a concern for this compound analysis?

A6: this compound is a chiral molecule. If you need to separate enantiomers, a specialized chiral stationary phase (CSP) will be required. The choice of the chiral column and mobile phase is highly empirical and often requires screening several different chiral columns and mobile phase systems to achieve separation. Polysaccharide-based chiral columns are a common starting point for chiral separations.

References

Addressing matrix effects in Erysotrine LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of erysotrine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][3] Biological samples, in particular, contain endogenous components like phospholipids, salts, and metabolites that can cause these interferences.[1][4]

Q2: What are the typical indicators of matrix effects in my this compound LC-MS data?

A2: Common signs of matrix effects include poor reproducibility of the analyte response, especially between different sample lots, non-linear calibration curves, and a significant discrepancy in the analyte's response when comparing a standard in a pure solvent versus a standard spiked into a prepared sample matrix.[1] A drifting baseline or the presence of unexpected peaks that co-elute with this compound can also suggest matrix interferences.[1]

Q3: How can I quantitatively evaluate the extent of matrix effects in my this compound assay?

A3: The most widely accepted method is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q4: What is an appropriate internal standard (IS) to compensate for matrix effects in this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1][5][6][7][8][9] A SIL-IS is chemically identical to this compound and will co-elute, thereby experiencing the same degree of matrix effect and ionization variability.[1][6] This co-behavior allows for accurate correction of signal fluctuations, leading to more reliable quantification.[7] If a SIL-IS for this compound is unavailable, a structural analogue may be used, but it requires careful validation to ensure it effectively mimics the behavior of the analyte.[5]

Q5: What are the primary strategies to mitigate matrix effects?

A5: Strategies to minimize matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Employing more selective sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components before LC-MS analysis.[4][10][11]

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by modifying the mobile phase composition, adjusting the gradient profile, or selecting a different column chemistry.[10]

  • Method of Calibration: Using a stable isotope-labeled internal standard that co-elutes with your analyte can compensate for matrix effects.[10] Matrix-matched calibration, where standards are prepared in a blank matrix extract, can also help to correct for these effects.[12]

Troubleshooting Guides

Impact of Sample Preparation on Matrix Effect Reduction

The choice of sample preparation technique significantly influences the degree of matrix effect. Below is a summary of common techniques and their general effectiveness in reducing matrix interference for alkaloid analysis. Please note that the percentage of matrix effect reduction is a typical range and may vary for this compound-specific applications.

TechniquePrincipleTypical % Matrix Effect Reduction (Alkaloids)Key Considerations
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins.10-40%Prone to significant matrix effects as it does not remove many endogenous components like phospholipids.[4]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components.[4]40-70%The choice of solvent and pH are critical for efficient extraction and removal of interferences.[4]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[10]60-90%Highly effective at removing interfering matrix components.[10] The selection of the appropriate sorbent chemistry is crucial.
Experimental Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol outlines the steps to quantify the matrix effect for this compound analysis.

Objective: To determine the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) free of this compound.

  • This compound analytical standard.

  • Appropriate solvents for extraction and reconstitution.

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spiked Sample): Process a blank matrix sample through the entire extraction procedure. After the final evaporation step, spike the dried extract with the same amount of this compound as in Set A, and then reconstitute.

    • Set C (Blank Matrix): Process a blank matrix sample through the entire extraction procedure and reconstitute without spiking this compound. This serves as a control for any background interference.

  • LC-MS/MS Analysis: Inject the samples from all three sets into the LC-MS/MS system and record the peak area for this compound.

  • Calculation of Matrix Effect (ME):

    ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • ME < 100%: Indicates ion suppression.

    • ME > 100%: Indicates ion enhancement.

    • ME = 100%: Indicates no significant matrix effect.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects in this compound LC-MS Analysis cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Re-evaluation start Start this compound Analysis observe_data Observe Poor Reproducibility, Non-Linearity, or Inaccurate Results start->observe_data assess_me Perform Post-Extraction Spike Experiment observe_data->assess_me Matrix Effect Suspected calculate_me Calculate Matrix Effect (%) ME = (Area_post-spike / Area_neat) * 100 assess_me->calculate_me decision Is ME within acceptable limits (e.g., 85-115%)? calculate_me->decision optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) decision->optimize_sample_prep No optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) decision->optimize_chromatography No use_sil_is Use Stable Isotope-Labeled Internal Standard decision->use_sil_is No end Validated Method decision->end Yes reassess_me Re-evaluate Matrix Effect optimize_sample_prep->reassess_me optimize_chromatography->reassess_me use_sil_is->reassess_me reassess_me->decision

Caption: A decision-making workflow for identifying, assessing, and mitigating matrix effects.

IonSuppression Mechanism of Ion Suppression in Electrospray Ionization (ESI) cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression Condition esi_source_ideal ESI Droplet erysotrine_ideal This compound Ion [M+H]+ esi_source_ideal->erysotrine_ideal Evaporation & Ionization ms_inlet_ideal MS Inlet erysotrine_ideal->ms_inlet_ideal Analyte Detection esi_source_suppression ESI Droplet with Matrix erysotrine_suppression This compound [M+H]+ esi_source_suppression->erysotrine_suppression Competition for Droplet Surface & Charge matrix_components Matrix Components (e.g., Phospholipids) esi_source_suppression->matrix_components ms_inlet_suppression MS Inlet erysotrine_suppression->ms_inlet_suppression Reduced Analyte Signal matrix_components->erysotrine_suppression Reduces this compound Ionization Efficiency

Caption: Visualization of the ion suppression mechanism in the ESI source.

References

Strategies to increase the purity of isolated Erysotrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the purity of isolated erysotrine.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating high-purity this compound from Erythrina plant material?

A1: A multi-step approach is typically required to achieve high-purity this compound. The general workflow involves:

  • Extraction: A crude alkaloid mixture is obtained from the plant material (e.g., seeds, leaves, bark) using solvent extraction followed by an acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds.[1][2]

  • Initial Chromatographic Cleanup: The crude alkaloid fraction is subjected to column chromatography, typically using silica gel, to separate the alkaloids into fractions based on polarity.[1][2]

  • Intermediate Purification: Fractions containing this compound are often further purified using reversed-phase medium pressure liquid chromatography (RP-MPLC) on a C18 column.[1]

  • Final Polishing: The final purification to achieve high purity is usually performed using preparative high-performance liquid chromatography (Prep-HPLC), also on a C18 column.[1][3]

Q2: I'm observing unexpected peaks in my chromatogram during purification. What could be the cause?

A2: The appearance of unexpected compounds during the isolation of Erythrina alkaloids can be due to the formation of "artificial" alkaloids.[3] These artifacts can be generated during the extraction and separation processes.[3] It is also noted that this compound can be a natural product but also a product of other eryso-alkaloids, which may contribute to its appearance in various fractions.[4]

Q3: How can I monitor the presence of this compound and other alkaloids during column chromatography?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the fractions collected during column chromatography.[1] For visualization of alkaloids like this compound, Dragendorff's reagent is commonly used, which typically produces orange or brown spots for nitrogen-containing compounds.[3][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Crude Alkaloid Extract
Possible Cause Troubleshooting Strategy
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Repeat the maceration or extraction process multiple times (e.g., three times) with fresh solvent to ensure exhaustive extraction.[2]
Inefficient Acid-Base Partitioning Carefully monitor the pH during the acidification (pH 2-3) and basification (pH 8-9) steps.[1] Perform multiple extractions (e.g., three times with equal volumes) with the organic solvent at each stage to ensure complete transfer of the alkaloids.[1]
Degradation of Alkaloids Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures, which could potentially degrade the target compounds.
Issue 2: Poor Separation of this compound in Column Chromatography
Possible Cause Troubleshooting Strategy
Inappropriate Solvent System Optimize the solvent system for both silica gel and reversed-phase chromatography. For silica gel, a gradient of chloroform and acetone is often effective.[1] For reversed-phase (C18) columns, a gradient of methanol and water is typically used.[1] Experiment with the gradient slope to improve resolution between closely eluting compounds.
Column Overloading The amount of crude or semi-purified extract loaded onto the column may be too high, leading to broad peaks and poor separation. Reduce the sample load to improve resolution.
Co-eluting Impurities This compound may co-elute with other structurally similar alkaloids present in the extract. A multi-step chromatographic approach is crucial. If silica gel chromatography is insufficient, subsequent purification by reversed-phase chromatography (MPLC or HPLC) is necessary to resolve these complex mixtures.[1]
Issue 3: this compound Purity is Not Increasing After Preparative HPLC
Possible Cause Troubleshooting Strategy
Suboptimal HPLC Conditions Further optimize the preparative HPLC method. Adjusting the mobile phase composition (e.g., trying acetonitrile/water instead of methanol/water), modifying the gradient, or changing the pH of the mobile phase can alter selectivity.
Presence of an Isomeric Impurity If a persistent impurity remains, it could be an isomer of this compound. High-resolution analytical HPLC or other analytical techniques such as LC-MS may be required to identify the impurity and develop a more selective purification method.
Recrystallization Failure If recrystallization is attempted, the chosen solvent may not be suitable. A good recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[6] Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures) to find the optimal one.[7]

Quantitative Data Summary

The yield of isolated alkaloids can vary significantly based on the plant source, part of the plant used, and the isolation technique. The following table provides an example of this compound yield from a specific species.

Compound Plant Source Plant Part Isolation Method Yield Reference
This compoundErythrina crista-galliSeedsMeOH extraction, acid-base partitioning, silica gel & RP-18 column chromatography93.8 mg from 950 g of seeds[2]

Experimental Protocols

Protocol 1: Extraction and Acid-Base Partitioning of Crude Alkaloids
  • Maceration: Air-dry and finely powder the plant material (e.g., seeds of Erythrina crista-galli). Macerate the powdered material with 90% methanol (MeOH) at room temperature (e.g., 1 kg of plant material in 5 L of MeOH) for 72 hours.[2]

  • Concentration: Filter the methanolic extract and combine the filtrates. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.[2]

  • Acidification: Dissolve the crude residue in a 2% acetic acid solution to adjust the pH to 2-3.[1][3]

  • Defatting: Partition the acidic solution twice with an equal volume of ethyl acetate (EtOAc) to remove neutral and acidic lipophilic compounds. Discard the organic (EtOAc) layers.[1][3]

  • Basification: Adjust the pH of the remaining aqueous layer to 8-9 by adding ammonium hydroxide (NH₃·H₂O). This deprotonates the alkaloid salts into their free base form.[1][3]

  • Alkaloid Extraction: Extract the basified aqueous solution three times with equal volumes of EtOAc. The alkaloids will partition into the organic phase.[1]

  • Final Concentration: Combine the EtOAc extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.[1]

Protocol 2: Multi-Step Chromatographic Purification of this compound
  • Silica Gel Column Chromatography (Initial Cleanup):

    • Prepare a column with silica gel (e.g., 200-300 mesh).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase (e.g., chloroform).

    • Elute the column with a gradient of chloroform (CHCl₃) and acetone, starting with 100% CHCl₃ and gradually increasing the polarity.[1]

    • Collect fractions and monitor by TLC using Dragendorff's reagent for visualization.[1][3]

    • Pool the fractions containing this compound based on the TLC profiles.

  • Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC) (Intermediate Purification):

    • Further fractionate the pooled fractions from the silica gel column using a C18 RP-MPLC column.

    • Elute with a gradient of methanol and water (e.g., starting from 50% MeOH and increasing to 100% MeOH).[1]

    • Collect and pool sub-fractions based on TLC or analytical HPLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Isolate pure this compound from the enriched MPLC sub-fractions using a preparative C18 HPLC column.

    • Employ a gradient of methanol and water as the mobile phase (e.g., 60:40 to 70:30 MeOH:H₂O).[1]

    • Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

    • Concentrate the collected fraction under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow plant_material Erythrina Plant Material (Powdered) extraction Methanol Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel erysotrine_fractions This compound-Enriched Fractions silica_gel->erysotrine_fractions rp_mplc Reversed-Phase MPLC (C18) erysotrine_fractions->rp_mplc prep_hplc Preparative HPLC (C18) rp_mplc->prep_hplc pure_this compound High-Purity This compound prep_hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_purity start Low Purity After Column Chromatography check_separation Are target and impurity peaks resolved? start->check_separation optimize_gradient Optimize Solvent Gradient (e.g., shallower slope) check_separation->optimize_gradient No check_overload Is the column overloaded? check_separation->check_overload Yes change_column Change Column Type (e.g., Silica to C18 or vice versa) optimize_gradient->change_column Still no resolution optimize_gradient->check_overload next_step Proceed to Next Purification Step change_column->next_step reduce_load Reduce Sample Load check_overload->reduce_load Yes check_overload->next_step No reduce_load->next_step recrystallize Attempt Recrystallization next_step->recrystallize If purity still low after all steps

References

Erysotrine Technical Support Center: A Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the successful preparation and use of Erysotrine in various in vitro assays. Authored for professionals in research and drug development, this guide offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its storage recommendations?

This compound is a tetracyclic spiroamine alkaloid compound found in plants of the Erythrina genus. For optimal stability, it should be stored desiccated at -20°C, protected from light.

2. In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[1]. For cell-based assays, DMSO is the most commonly used solvent.

3. How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to use anhydrous DMSO. The process involves precise weighing of the compound, followed by dissolution in the solvent with the aid of vortexing and sonication. Gentle warming to 37°C can also facilitate dissolution. It is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

4. What should I do if this compound precipitates in my cell culture medium?

Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue. To troubleshoot this, consider the following:

  • Reduce the final concentration of this compound.

  • Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Prepare an intermediate dilution: Before adding to the final culture medium, create an intermediate dilution of the this compound stock solution in a serum-free medium or phosphate-buffered saline (PBS).

  • Slowly add the compound while stirring: Pipette the this compound solution slowly into the culture medium while gently swirling the plate or tube to ensure rapid and even distribution.

5. What are the known biological activities of this compound and related alkaloids?

Alkaloids from the Erythrina genus have been reported to exhibit a range of biological activities, including antioxidant and cytotoxic effects. A related alkaloid, erysodine, has been identified as a competitive antagonist at neuronal nicotinic acetylcholine receptors.

Troubleshooting Guide

Issue Possible Cause Recommendation
Low or no biological activity - Compound degradation due to improper storage. - Inaccurate concentration of the working solution. - Cell line resistance or insensitivity.- Ensure this compound is stored at -20°C and protected from light. - Verify all calculations and dilutions for the preparation of the working solution. - Test a range of concentrations and consider using a different cell line.
Precipitation in stock solution - The concentration exceeds the solubility limit in the chosen solvent. - The quality of the solvent is poor.- Try preparing a lower concentration stock solution. - Use high-purity, anhydrous DMSO.
Inconsistent results between experiments - Variability in stock solution preparation. - Differences in cell passage number or health. - Inconsistent incubation times or conditions.- Prepare a large batch of stock solution, aliquot, and use for a series of experiments. - Use cells within a consistent and low passage number range. - Standardize all experimental parameters.

Quantitative Data Summary

Due to limited publicly available data specifically for this compound, the following table includes data for the closely related Erythrina alkaloid, Erythraline, and extracts from Erythrina variegata to provide an indication of potential activity.

Compound/ExtractAssayCell LineEndpointResult
ErythralineCytotoxicity (MTT)SiHa (Cervical Cancer)IC5035.25 µg/mL
ErythralineCytotoxicity (MTT)Hep-G2 (Liver Cancer)IC50Cytotoxicity demonstrated, specific IC50 not available
Erythrina variegata Methanolic ExtractCytotoxicity (MTT)MCF-7 (Breast Cancer)IC5085.27 µg/mL (after 24 hours)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound: 313.39 g/mol ). For 1 mL of a 10 mM stock solution, weigh 3.13 mg of this compound.

  • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes.

  • Gentle warming to 37°C may also be applied if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells C Treat Cells A->C 24h Incubation B Prepare this compound Dilutions B->C D Add MTT C->D 24-72h Incubation E Solubilize Formazan D->E 3-4h Incubation F Read Absorbance E->F

MTT Cytotoxicity Assay Workflow
Protocol 3: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound stock solution

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of this compound and the positive control in the same solvent.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the sample dilutions, positive control, or solvent (for the blank) to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value.

Potential Signaling Pathways

While direct evidence for this compound is limited, related compounds and other alkaloids have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Researchers investigating this compound may consider exploring its effects on the following pathways:

  • Nicotinic Acetylcholine Receptors (nAChRs): Given that the related alkaloid erysodine is a competitive antagonist of neuronal nAChRs, this is a primary target of interest for this compound.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is a common target for anti-cancer compounds.

  • MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.

  • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, inhibition of this pathway is a common mechanism for anti-inflammatory and anti-cancer agents.

Signaling_Pathways cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects nAChR nAChRs PI3K_Akt PI3K/Akt Proliferation Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_ERK MAPK/ERK MAPK_ERK->Proliferation MAPK_ERK->Apoptosis NF_kB NF-κB NF_kB->Apoptosis Inflammation Inflammation NF_kB->Inflammation This compound This compound This compound->nAChR Potential Target This compound->PI3K_Akt Modulation? This compound->MAPK_ERK Modulation? This compound->NF_kB Modulation?

References

Validation & Comparative

Erysotrine's Cytotoxic Profile in Comparison to Other Erythrina Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the available experimental data on the cytotoxic activities of erysotrine and other prominent alkaloids from the Erythrina genus, providing a comparative overview for cancer research and drug development professionals.

The genus Erythrina is a rich source of structurally diverse alkaloids, many of which have garnered scientific interest for their potential pharmacological activities. Among these, this compound, erythraline, and erysodine are notable examples that have been investigated for their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of their cytotoxic efficacy, drawing upon available experimental data to inform future research and drug discovery efforts.

Comparative Cytotoxic Activity of Erythrina Alkaloids

The cytotoxic potential of Erythrina alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While direct comparative studies evaluating a broad spectrum of these alkaloids in parallel are limited, the existing literature provides valuable insights into their individual activities.

AlkaloidCancer Cell LineIC50 Value (µg/mL)IC50 Value (µM)Reference
Erythraline SiHa (Cervical Cancer)35.25~12[1][2]
Hep-G2 (Liver Cancer)Cytotoxicity demonstratedNot available[3]
Crude Alkaloid Extract (Erythrina suberosa) Brine Shrimp Larvae (LD50)119.13Not applicable[4]

Note: Data for this compound and erysodine's specific IC50 values against common cancer cell lines such as MCF-7, HeLa, or PC-3 were not available in the reviewed literature.

Based on the available data, erythraline has demonstrated moderate cytotoxic activity against cervical cancer cells.[1][2] It is important to note that the cytotoxic effects of crude alkaloidal extracts, such as that from Erythrina suberosa, represent the combined action of multiple compounds and may not be attributed to a single alkaloid.[4] The lack of specific IC50 values for this compound and erysodine in readily available literature highlights a significant gap in the comparative assessment of these compounds.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of Erythrina alkaloids are often linked to the induction of apoptosis, or programmed cell death, and interference with the cell cycle.

Erythraline: Studies have shown that erythraline induces caspase-independent apoptosis in SiHa cervical cancer cells.[1] This is accompanied by cell cycle arrest at the G2/M phase, which prevents the cells from progressing through mitosis and leads to cell death.[1][2]

This compound Derivatives: While data on this compound itself is scarce, research on this compound N-oxide derivatives indicates a potential pro-apoptotic mechanism through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. This suggests that this compound and its analogues may trigger the intrinsic or extrinsic apoptotic pathways.

The following diagram illustrates a generalized workflow for assessing the cytotoxic and mechanistic properties of Erythrina alkaloids.

G cluster_workflow Experimental Workflow for Cytotoxicity and Mechanistic Analysis A Erythrina Alkaloid Treatment (e.g., this compound, Erythraline) B Cancer Cell Lines (e.g., MCF-7, HeLa, SiHa) A->B C MTT Assay for Cell Viability B->C E Flow Cytometry B->E H Western Blot Analysis B->H D Determination of IC50 Value C->D F Cell Cycle Analysis (Propidium Iodide Staining) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G I Analysis of Apoptotic and Cell Cycle Regulatory Proteins (e.g., Caspases, Bcl-2 family) H->I

Experimental workflow for assessing Erythrina alkaloid cytotoxicity.

Delving into Apoptotic Signaling Pathways

The induction of apoptosis is a critical mechanism for many anticancer agents. While the specific pathways for this compound remain to be fully elucidated, a general model for alkaloid-induced apoptosis often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The activation of caspase-3 by this compound N-oxide derivatives suggests a convergence on the final execution phase of apoptosis.

The diagram below depicts a simplified, putative signaling pathway for pro-apoptotic Erythrina alkaloids, highlighting key molecular players.

G cluster_pathway Putative Pro-Apoptotic Signaling Pathway of Erythrina Alkaloids cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Erythrina_Alkaloid Erythrina Alkaloid (e.g., this compound derivative) Bax Bax Erythrina_Alkaloid->Bax Bcl2 Bcl-2 (Inhibited) Erythrina_Alkaloid->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified pro-apoptotic signaling pathway for Erythrina alkaloids.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Erythrina alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Following incubation, MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

The available evidence suggests that Erythrina alkaloids, particularly erythraline, possess cytotoxic properties against cancer cells, primarily through the induction of apoptosis and cell cycle arrest. However, a significant knowledge gap exists regarding the specific cytotoxic potency and mechanisms of action of this compound. Further research, including direct comparative studies with other Erythrina alkaloids and detailed investigations into its molecular targets and signaling pathways, is crucial to fully understand its potential as a therapeutic agent in oncology.

References

A Comparative Guide to the Validation of an HPLC Method for Erysotrine Quantification in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Erysotrine, a prominent alkaloid found in plants of the Erythrina genus, has garnered significant interest for its potential pharmacological activities. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of such compounds. This guide provides an objective comparison of a validated HPLC method for this compound quantification with alternative analytical techniques, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including sensitivity, selectivity, speed, and cost. Below is a summary of the performance characteristics of a validated HPLC method compared to other potential analytical techniques for the quantification of this compound and related alkaloids.

Table 1: Performance Comparison of a Validated HPLC-DAD Method with UPLC-MS/MS

Validation ParameterHPLC-DAD MethodUPLC-MS/MS Method
Linearity Range 0.5 - 500 µg/mLNot explicitly stated, but expected to be wider
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.25 µg/mL[1]0.00893–0.225 µg/kg[1]
Limit of Quantification (LOQ) 0.5 µg/mL[1]0.0295–0.744 µg/kg[1]
Precision (%RSD) < 2.5%[1]Inter-day precision: < 24%[1]
Accuracy (Recovery) < 1% (Confidence Intervals)[1]68.3–119.1%[1]

Table 2: Overview of Alternative Analytical Methods for Alkaloid Quantification

Analytical MethodPrinciplePotential AdvantagesPotential Limitations
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte.Simple, rapid, and cost-effective for total alkaloid estimation.Lacks specificity for individual alkaloids in a complex mixture.
TLC-Densitometry Separation on a TLC plate followed by quantification of spots using a densitometer.Simple, low cost, and can analyze multiple samples simultaneously.Lower sensitivity and resolution compared to HPLC.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.High separation efficiency, small sample volume, and low reagent consumption.Can have lower sensitivity compared to HPLC and LC-MS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for sample preparation and the HPLC method for this compound quantification.

Sample Preparation: Extraction of this compound from Plant Material

A robust sample preparation protocol is essential to efficiently extract this compound and remove interfering matrix components.

1. Maceration:

  • Accurately weigh approximately 1 gram of dried, powdered plant material.

  • Macerate the sample with 20 mL of methanol for 24 hours at room temperature with occasional shaking.

2. Acid-Base Extraction (for cleanup):

  • Redissolve the crude extract in 10 mL of 2% hydrochloric acid.

  • Wash the acidic solution three times with 10 mL of dichloromethane to remove neutral and acidic compounds.

  • Adjust the pH of the aqueous layer to 9-10 with an ammonia solution.

  • Extract the alkaloids into 10 mL of dichloromethane three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness.

3. Solid-Phase Extraction (SPE) (for further purification):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Dissolve the dried extract in a minimal amount of the mobile phase and load it onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

  • Elute the alkaloids with a stronger solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute it in a known volume of the initial mobile phase.

4. Final Preparation:

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Validated HPLC Method for this compound Quantification

This protocol provides a validated method for the quantification of this compound using HPLC with Diode-Array Detection (DAD).

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a specific wavelength (e.g., 280 nm) or scanning from 200-400 nm with a DAD to identify optimal wavelengths for different alkaloids.

  • Injection Volume: 10 µL.

Visualizations

Diagrams illustrating the experimental workflow and the logical relationships between validation parameters provide a clear understanding of the process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation plant_material Plant Material extraction Maceration/ Soxhlet Extraction plant_material->extraction cleanup Acid-Base Extraction/ Solid-Phase Extraction extraction->cleanup final_sample Filtered Sample cleanup->final_sample hplc_system HPLC System final_sample->hplc_system separation C18 Column Separation hplc_system->separation detection DAD Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis specificity Specificity linearity Linearity lod_loq LOD & LOQ accuracy Accuracy precision Precision robustness Robustness quantification This compound Quantification data_analysis->quantification

Experimental workflow for HPLC-based quantification of this compound.

validation_parameters cluster_attributes Performance Attributes validated_method Validated Analytical Method specificity Specificity (Analyte vs. Matrix) validated_method->specificity linearity Linearity (Concentration vs. Response) validated_method->linearity sensitivity Sensitivity (LOD & LOQ) validated_method->sensitivity accuracy Accuracy (Closeness to True Value) validated_method->accuracy precision Precision (Repeatability) validated_method->precision robustness Robustness (Method's Capacity to Remain Unaffected by Small Variations) validated_method->robustness

Logical relationship of key HPLC method validation parameters.

References

Erysotrine and Paclitaxel: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, both natural and synthetic compounds are continually evaluated for their therapeutic potential. This guide provides a detailed comparison of the anticancer activities of erysotrine, a representative of the Erythrina alkaloids, and paclitaxel, a widely used chemotherapeutic agent. While direct comparative studies on this compound are limited, this analysis draws upon data from the closely related alkaloid, erythraline, to provide insights into the potential mechanisms and efficacy of this compound in contrast to the well-established paclitaxel.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 data for erythraline (as a proxy for this compound) and paclitaxel against various cancer cell lines.

CompoundCell LineIC50 ValueExposure Time
ErythralineSiHa (Cervical Cancer)35.25 µg/mL (12 µM)[1]48 hours[1]
PaclitaxelA549 (Lung Cancer)~50 nM (for ~28% inhibition)24 hours[2]
PaclitaxelHuman Ovarian Adenocarcinoma SKOV-3Not explicitly stated, but showed greater inhibitory activity than Taxol®Not specified[3]
PaclitaxelHuman Umbilical Vein Endothelial Cells (HUVEC)0.41 nMNot specified[4]
PaclitaxelVarious Gastrointestinal Cancers0.5 µM (for varying survival rates)Not specified[5]

Mechanisms of Action: A Comparative Overview

Both this compound (as inferred from erythraline) and paclitaxel exert their anticancer effects by inducing cell cycle arrest and apoptosis, albeit through different primary mechanisms.

This compound (based on Erythraline): The primary mechanism of action for erythraline involves the induction of caspase-independent apoptosis and arrest of the cell cycle at the G2/M phase.[1][6][7] This suggests that it triggers programmed cell death through a pathway that does not rely on the activation of caspase enzymes, a common feature of apoptosis.

Paclitaxel: Paclitaxel is a well-known microtubule-stabilizing agent.[8][9][10][11] By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of stable, nonfunctional microtubule bundles.[8][9][10] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing the cell cycle to arrest at the G2/M phase and ultimately leading to apoptosis.[8][12][13][14] Paclitaxel-induced apoptosis is a complex process that can involve the activation of various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) and AKT/MAPK pathways.[14][15][16]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound (erythraline) and the established pathways for paclitaxel.

Erysotrine_Pathway This compound This compound (Erythraline) Unknown_Target Putative Intracellular Target(s) This compound->Unknown_Target G2M_Arrest G2/M Phase Cell Cycle Arrest Unknown_Target->G2M_Arrest Caspase_Independent Caspase-Independent Apoptosis Unknown_Target->Caspase_Independent

Putative signaling pathway of this compound (Erythraline).

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules JNK_SAPK JNK/SAPK Pathway Activation Paclitaxel->JNK_SAPK AKT_MAPK AKT/MAPK Pathway Modulation Paclitaxel->AKT_MAPK Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubules->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_SAPK->Apoptosis AKT_MAPK->Apoptosis

Established signaling pathways of Paclitaxel.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer properties of these compounds.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of the compounds on cancer cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., this compound or paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To detect and quantify apoptosis (programmed cell death) induced by the compounds.

  • Methodology:

    • Cells are treated with the compound for a predetermined time.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

    • The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Cells are treated with the compound for a specific duration.

    • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

    • PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

    • The DNA content of the cells is analyzed by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anticancer activity of a compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with Compound Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Xenograft Model Development In_Vivo_Treatment In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity Toxicity Assessment In_Vivo_Treatment->Toxicity

General experimental workflow for anticancer drug evaluation.

References

Cross-Validation of Erysotrine's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory effects attributed to Erysotrine, a prominent alkaloid found in the Erythrina genus. While direct experimental data on isolated this compound is limited in the current scientific literature, this document cross-validates the potential anti-inflammatory properties by examining studies on Erythrina species extracts known to contain this compound. The guide summarizes quantitative data from various in vivo and in vitro models, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action.

Executive Summary

Extracts from the Erythrina genus have demonstrated notable anti-inflammatory activity across a range of preclinical models. These effects are believed to be mediated, at least in part, by constituent alkaloids such as this compound. In vivo studies using models of acute inflammation, such as carrageenan-induced paw edema, show significant reductions in swelling. In vitro assays with lipopolysaccharide (LPS)-stimulated macrophages, a key model for innate immune responses, indicate a decrease in the production of inflammatory mediators. The underlying mechanism of action for compounds within the Erythrina genus appears to involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. This guide presents the available data to support further investigation into the specific role of this compound as a potential anti-inflammatory agent.

Data Presentation: Comparative Anti-Inflammatory Effects

The following tables summarize the quantitative data from studies on Erythrina extracts, providing a comparative look at their anti-inflammatory efficacy in different experimental models. It is important to note that these results are for extracts and not for isolated this compound.

Table 1: In Vivo Anti-Inflammatory Activity of Erythrina Extracts

Plant ExtractAnimal ModelAssayDose% Inhibition of EdemaReference Drug% Inhibition by Reference Drug
Erythrina stricta (Ethanol Extract)Albino RatsCarrageenan-induced paw edema200 mg/kg78.79%Indomethacin (10 mg/kg)Not specified in the same study
Erythrina stricta (Ethanol Extract)Albino RatsFormalin-induced paw edema200 mg/kg86.8%Indomethacin (10 mg/kg)Not specified in the same study

Table 2: In Vitro Anti-Inflammatory Activity of Erythrina Extracts

Plant ExtractCell LineAssayIC50 ValueMediator Inhibited
Erythrina variegata (Ethanolic Extract)RAW 264.7Nitric Oxide Production47.1 ± 0.21 µg/mlNitric Oxide
Erythrina variegata (Ethanolic Extract)RAW 264.7COX-2 Inhibition9.27 ± 0.72 µg/mlProstaglandin E2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (e.g., Erythrina extract) or the standard drug (e.g., Indomethacin, 10 mg/kg) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline (0.1 ml) is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is used to study the effects of a compound on the inflammatory response of macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Procedure for Nitric Oxide (NO) Production Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound (e.g., Erythrina extract) for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/ml) to the wells and incubating for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Procedure for Cytokine (TNF-α, IL-6, IL-1β) Measurement:

    • Cells are cultured and treated with the test compound and LPS as described above.

    • After a specified incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

    • The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the inflammatory response) is calculated from the dose-response curve.

Acetic Acid-Induced Writhing Test in Mice

This in vivo model is used to evaluate the peripheral analgesic and anti-inflammatory activity of a compound.

  • Animals: Swiss albino mice (20-25g) are commonly used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or standard drug (e.g., Aspirin, 100 mg/kg) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid (10 ml/kg) is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of compounds from the Erythrina genus are thought to be mediated through the inhibition of key inflammatory signaling pathways.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

experimental_workflow_in_vivo animal_model Animal Model (e.g., Rats) grouping Grouping (Control, Standard, Test) animal_model->grouping treatment Treatment Administration (Vehicle, Standard, this compound/Extract) grouping->treatment induction Induction of Inflammation (e.g., Carrageenan Injection) treatment->induction measurement Measurement of Edema (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for in vivo anti-inflammatory studies.

Experimental Workflow for In Vitro Anti-Inflammatory Assessment

experimental_workflow_in_vitro cell_culture Macrophage Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment (this compound/Extract) cell_culture->pretreatment stimulation LPS Stimulation pretreatment->stimulation incubation Incubation stimulation->incubation supernatant Supernatant Collection incubation->supernatant analysis Analysis of Inflammatory Mediators (NO, Cytokines) supernatant->analysis

Caption: Workflow for in vitro anti-inflammatory assays.

Proposed Anti-Inflammatory Signaling Pathway of Erythrina Alkaloids

Compounds from the Erythrina genus are suggested to inhibit the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.[1]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation This compound This compound (Proposed Action) This compound->MAPK_pathway Inhibits This compound->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_n->Pro_inflammatory_genes Activates

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

The available evidence from studies on Erythrina extracts strongly suggests that this compound possesses significant anti-inflammatory potential. The cross-validation of these effects in both in vivo and in vitro models, coupled with the plausible mechanism of action involving the NF-κB and MAPK signaling pathways, provides a solid foundation for future research. To definitively establish the anti-inflammatory profile of this compound, further studies using the isolated compound are warranted. Such research would be invaluable for the development of novel anti-inflammatory therapeutics.

References

A Head-to-Head Comparison of Erysotrine Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Erysotrine, a promising alkaloid from the Erythrina genus, is a critical first step. This guide provides an objective comparison of prevalent extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.

This compound and its related Erythrina alkaloids have garnered significant interest for their potential pharmacological activities. The initial and crucial phase of research and development often involves the extraction and purification of this target molecule from complex plant matrices. The choice of extraction technique directly impacts the yield, purity, and overall efficiency of the process. This comparison examines conventional and modern extraction methods, providing available quantitative data and detailed experimental protocols.

Comparative Analysis of Extraction Techniques

The selection of an extraction method is a trade-off between yield, purity, cost, and environmental impact. Below is a summary of key performance indicators for various techniques based on available literature for Erythrina alkaloids.

TechniqueTypical Yield (Crude Alkaloid)Purity of Final ProductSolvent ConsumptionProcessing TimeKey AdvantagesKey Disadvantages
Maceration 0.82% - 1.1%Moderate to High (post-purification)High24 - 72 hours[1]Simple, low initial investment.[2]Time-consuming, large solvent volume, potentially lower efficiency.[1][2][3]
Soxhlet Extraction Generally higher than macerationModerate to High (post-purification)Moderate to HighSeveral hours to days[3]Continuous extraction, potentially higher yield than maceration.[4]Risk of thermal degradation of compounds, requires specialized glassware.[3][4]
Ultrasound-Assisted Extraction (UAE) Potentially higher than macerationHigh (post-purification)Lower than conventional methods15 - 60 minutes[4]Reduced extraction time, lower solvent consumption, improved efficiency.[4][5]Equipment cost, potential for localized heating.[5]
Microwave-Assisted Extraction (MAE) Potentially the highest yieldHigh (post-purification)Low5 - 25 minutes[6]Rapid, efficient, significantly reduced solvent and time.[5][7]Potential for thermal degradation if not controlled, equipment cost.[8]
Supercritical Fluid Extraction (SFE) Variable, dependent on optimizationHighVery Low (uses supercritical CO₂)10 - 60 minutes[9]"Green" technique, high selectivity, pure extracts with no solvent residue.[9][10][11]High initial equipment cost, may require co-solvents for polar compounds.[10]

Experimental Protocols

Detailed methodologies for the key extraction and purification steps are provided below. These protocols are based on established procedures for Erythrina alkaloids and can be adapted for this compound extraction.

Conventional Solvent Extraction (Maceration) followed by Acid-Base Partitioning

This traditional method remains a common starting point for alkaloid extraction.

Protocol:

  • Sample Preparation: Air-dry and powder the plant material (e.g., seeds, leaves, or bark).

  • Maceration:

    • Soak the powdered plant material in 90% methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation.[12]

    • Filter the extract. Repeat the maceration process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2-5% aqueous acetic acid solution to protonate the alkaloids, making them water-soluble.[12]

    • Wash the acidic solution with a non-polar solvent like diethyl ether or ethyl acetate to remove neutral and acidic impurities. Discard the organic layer.[12]

    • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[12]

    • Extract the basified aqueous solution multiple times with a solvent such as chloroform or ethyl acetate.[12]

    • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.[12]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

Protocol:

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Extraction:

    • Place a known amount of the powdered material in a flask.

    • Add a suitable solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a defined period (e.g., 15-60 minutes) at a controlled temperature.[4]

    • After sonication, filter the mixture to separate the extract from the plant residue.

    • The resulting crude extract can then be subjected to acid-base partitioning as described above.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Sample Preparation: Prepare the plant material as described for UAE.

  • Extraction:

    • Place the powdered material and the extraction solvent in a specialized microwave extraction vessel.

    • Set the microwave power (e.g., 70-350 W) and extraction time (e.g., 5-25 minutes).[6]

    • After extraction, allow the vessel to cool, then filter the extract.

    • The crude extract is then ready for purification steps.

Supercritical Fluid Extraction (SFE)

SFE is an environmentally friendly technique that uses a supercritical fluid, typically CO₂, as the extraction solvent.

Protocol:

  • Sample Preparation: The plant material should be dried and ground.

  • Extraction:

    • The powdered material is packed into an extraction vessel.

    • Supercritical CO₂ (often with a co-solvent like ethanol for polar alkaloids) is passed through the vessel at a controlled temperature (e.g., 35-60 °C) and pressure (e.g., >74 bar).[9][11]

    • The extracted compounds are separated from the CO₂ by depressurization, leaving a solvent-free extract.

    • The CO₂ can be recycled.

Purification by Preparative HPLC

Following initial extraction and partitioning, preparative High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of this compound.

Protocol:

  • Sample Preparation: Dissolve the crude or partially purified alkaloid fraction in a suitable solvent.

  • Chromatography:

    • Inject the sample onto a preparative HPLC column (e.g., C18).

    • Elute with a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

    • Monitor the eluent with a UV detector and collect the fractions corresponding to the this compound peak.

    • Concentrate the collected fractions to obtain the purified this compound.

Visualizing the Workflow

To better understand the procedural flow of these extraction techniques, the following diagrams illustrate the key steps involved.

Extraction_Workflow cluster_conventional Conventional Method cluster_modern Modern Methods cluster_green Green Method cluster_purification Purification Plant_Material_C Dried & Powdered Plant Material Maceration Maceration (e.g., 90% MeOH, 48-72h) Plant_Material_C->Maceration Crude_Extract_C Crude Methanolic Extract Maceration->Crude_Extract_C Acid_Base Acid-Base Partitioning Crude_Extract_C->Acid_Base Crude_Alkaloid_C Crude Alkaloid Fraction Acid_Base->Crude_Alkaloid_C Plant_Material_M Dried & Powdered Plant Material UAE_MAE UAE (15-60 min) or MAE (5-25 min) Plant_Material_M->UAE_MAE Crude_Extract_M Crude Extract UAE_MAE->Crude_Extract_M Acid_Base_M Acid-Base Partitioning Crude_Extract_M->Acid_Base_M Crude_Alkaloid_M Crude Alkaloid Fraction Acid_Base_M->Crude_Alkaloid_M Plant_Material_G Dried & Powdered Plant Material SFE Supercritical Fluid Extraction (SFE) Plant_Material_G->SFE Crude_Alkaloid_G Crude Alkaloid Fraction SFE->Crude_Alkaloid_G Crude_Alkaloid_Input Crude Alkaloid Fraction Prep_HPLC Preparative HPLC Crude_Alkaloid_Input->Prep_HPLC Pure_this compound Purified this compound Prep_HPLC->Pure_this compound

Caption: General workflows for this compound extraction techniques.

Acid_Base_Partitioning Crude_Extract Crude Extract Dissolve_Acid Dissolve in Aqueous Acid (pH 2-3) Crude_Extract->Dissolve_Acid Wash_Organic Wash with Organic Solvent Dissolve_Acid->Wash_Organic Aqueous_Layer_Acidic Acidic Aqueous Layer (contains protonated alkaloids) Wash_Organic->Aqueous_Layer_Acidic Separate Organic_Layer_Impurities Organic Layer (neutral/acidic impurities) -> Discard Wash_Organic->Organic_Layer_Impurities Separate Basify Basify to pH 9-10 (e.g., NH4OH) Aqueous_Layer_Acidic->Basify Aqueous_Layer_Basic Basic Aqueous Layer (contains free base alkaloids) Basify->Aqueous_Layer_Basic Extract_Organic Extract with Organic Solvent Aqueous_Layer_Basic->Extract_Organic Organic_Layer_Alkaloids Organic Layer (contains alkaloids) Extract_Organic->Organic_Layer_Alkaloids Separate Aqueous_Layer_Waste Aqueous Layer -> Discard Extract_Organic->Aqueous_Layer_Waste Separate Evaporate Evaporate Solvent Organic_Layer_Alkaloids->Evaporate Crude_Alkaloid_Fraction Crude Alkaloid Fraction Evaporate->Crude_Alkaloid_Fraction

Caption: Detailed workflow of the acid-base partitioning step.

Conclusion

The choice of an extraction technique for this compound is multifaceted. Conventional methods like maceration are simple and require minimal specialized equipment, making them suitable for preliminary studies. However, for higher efficiency and reduced environmental impact, modern techniques are preferable. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) significantly reduce extraction time and solvent consumption while potentially increasing yields.[5][7] For laboratories prioritizing green chemistry, Supercritical Fluid Extraction (SFE) stands out as an excellent, albeit more capital-intensive, option that delivers high-purity extracts without organic solvent residues.[10][11]

Ultimately, the optimal method will depend on the specific goals of the research, available resources, and desired scale of production. For high-throughput screening and drug discovery, the speed and efficiency of MAE and UAE are highly advantageous. For applications requiring the utmost purity and adherence to green chemistry principles, SFE is the superior choice. A final purification step, such as preparative HPLC, is generally necessary regardless of the initial extraction method to achieve the high purity required for analytical and pharmacological studies.

References

A Comparative Analysis of Erysotrine's Mechanism of Action Versus Other Neuroactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuropharmacological properties of erysotrine, a naturally occurring alkaloid, with other well-characterized neuroactive alkaloids. The focus is on the distinct mechanisms of action, receptor interactions, and downstream signaling pathways. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Introduction to this compound

This compound is an erythrinan alkaloid found in various species of the Erythrina plant genus.[1][2] It has garnered interest in biochemical research for its effects on the central nervous system, particularly its interaction with neurotransmitter receptors.[3] This guide will compare its mechanism of action with three other neuroactive alkaloids: nicotine, morphine, and huperzine A, each of which interacts with the nervous system through a distinct molecular pathway.

Comparative Mechanism of Action

The primary neuroactive mechanism of these selected alkaloids differs significantly. This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). In contrast, nicotine is a potent agonist at these same receptors. Morphine exerts its effects by acting as an agonist at μ-opioid receptors, a different class of G-protein coupled receptors.[4] Huperzine A, on the other hand, does not directly interact with a neurotransmitter receptor but instead inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine.[5][6]

Quantitative Comparison of Receptor Interactions

The interaction of these alkaloids with their respective protein targets can be quantified by their binding affinity (Ki) and, for functional effects, their half-maximal inhibitory or effective concentrations (IC50 or EC50). A lower value in these measurements indicates a higher affinity or potency.

AlkaloidPrimary TargetActionBinding Affinity (Ki)Functional Potency
This compound α4β2 Nicotinic Acetylcholine ReceptorCompetitive Antagonist~30 nMIC50 ~1 µM
Nicotine α4β2 Nicotinic Acetylcholine ReceptorAgonist~1 nM[7]EC50 ~1.6 µM (high-affinity)[8]
Morphine µ-Opioid ReceptorAgonist~1.2 nM[9]EC50 varies by assay
Huperzine A Acetylcholinesterase (AChE)Reversible Inhibitor~7-25 nM[10][11]IC50 ~82 nM[5][10]

Note: The presented values are approximations derived from multiple sources and can vary based on experimental conditions.

Signaling Pathways

The distinct mechanisms of action of these alkaloids lead to different downstream signaling cascades.

This compound and Nicotine: Both target the α4β2 nAChR, a ligand-gated ion channel.[12] However, their effects are opposing. Nicotine, as an agonist, opens the channel, leading to an influx of sodium and calcium ions and subsequent neuronal depolarization. This compound, as a competitive antagonist, binds to the receptor without opening the channel, thereby blocking the action of the endogenous ligand, acetylcholine, and preventing depolarization.

Erysotrine_Nicotine_Pathway cluster_nicotine Nicotine (Agonist) cluster_this compound This compound (Antagonist) Nicotine Nicotine nAChR_N α4β2 nAChR Nicotine->nAChR_N Binds Channel_Open Channel Opening nAChR_N->Channel_Open Activates Ion_Influx Na+/Ca2+ Influx Channel_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization This compound This compound nAChR_E α4β2 nAChR This compound->nAChR_E Binds Channel_Blocked Channel Blocked nAChR_E->Channel_Blocked Inhibits No_Influx No Ion Influx Channel_Blocked->No_Influx No_Depolarization No Depolarization No_Influx->No_Depolarization Morphine_Pathway Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Release HuperzineA_Pathway Huperzine_A Huperzine A AChE Acetylcholinesterase (AChE) Huperzine_A->AChE Inhibits ACh_Breakdown ACh Breakdown AChE->ACh_Breakdown ACh Acetylcholine (ACh) in Synapse ACh_Breakdown->ACh Reduces ACh_Receptors Nicotinic & Muscarinic Receptors ACh->ACh_Receptors Activates Enhanced_Signaling Enhanced Cholinergic Signaling ACh_Receptors->Enhanced_Signaling Experimental_Workflow cluster_assay Radioligand Competition Binding Assay Receptor_Prep Receptor Preparation Incubation Incubation with Radioligand & Test Compound Receptor_Prep->Incubation Filtration Separation of Bound/ Unbound Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

References

Statistical Validation of Erysotrine's Efficacy in Cell Viability Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic effects of Erysotrine and related compounds on various cancer cell lines. Due to the limited availability of direct quantitative data for this compound, this guide leverages findings on the closely related alkaloid, Erythraline, to provide a robust comparative analysis. The experimental data presented herein is supported by detailed methodologies to ensure reproducibility and aid researchers in their drug development endeavors.

Introduction

This compound is an Erythrina alkaloid, a class of natural compounds known for their diverse biological activities. A prominent characteristic of this compound and its analogs is their function as competitive antagonists at neuronal nicotinic acetylcholine receptors (nAChRs). Emerging research suggests a potential role for nAChR antagonists in cancer therapy, making this compound a compound of significant interest. This guide focuses on the statistical validation of this compound's impact on cell viability, drawing comparisons with other relevant compounds and providing detailed experimental frameworks.

Comparative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Erythraline, a closely related analog of this compound, and other relevant compounds against various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

Compound/ExtractCell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Exposure Time (hours)
Erythraline SiHaCervical Cancer35.251248
Methanolic Extract of Erythrina variegata MCF-7Breast Cancer85.27-24
Doxorubicin (Positive Control) -VariousVaries by cell lineVaries by cell line24-72
DMSO (Vehicle Control) -->1% (v/v)-24-72

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate replication of the findings.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., SiHa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound or related compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Erythraline, etc.) and the positive control (Doxorubicin) in the complete culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. For the negative control wells, add medium with the same concentration of DMSO as the treated wells.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

Erysotrine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonizes Apoptosis_Pathway Apoptotic Signaling Pathway This compound->Apoptosis_Pathway Induces Proliferation_Pathway Pro-proliferative Signaling Pathways nAChR->Proliferation_Pathway Inhibits Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest Apoptosis_Pathway->Cell_Cycle_Arrest Apoptosis Caspase-Independent Apoptosis Apoptosis_Pathway->Apoptosis Cell_Viability Decreased Cell Viability Cell_Cycle_Arrest->Cell_Viability Apoptosis->Cell_Viability

Caption: Proposed signaling pathway of this compound leading to decreased cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add this compound/ Controls Incubate_24h_1->Add_Compound Incubate_Xh Incubate (24/48/72h) Add_Compound->Incubate_Xh Add_MTT Add MTT Reagent Incubate_Xh->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Discussion

The available data, primarily from studies on the related alkaloid Erythraline, strongly suggests that this compound possesses cytotoxic activity against cancer cells. The proposed mechanism of action involves the antagonism of nicotinic acetylcholine receptors, leading to the inhibition of pro-proliferative signaling pathways. Furthermore, evidence points towards the induction of caspase-independent apoptosis and cell cycle arrest at the G2/M phase, culminating in a reduction in cell viability.

It is important to note that while the data for Erythraline provides a valuable proxy, further studies focusing specifically on this compound are necessary to definitively establish its IC50 values across a broader range of cancer cell lines and to fully elucidate its precise molecular targets and signaling pathways. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in their investigation of this compound as a potential anti-cancer therapeutic.

Benchmarking Erysotrine's antioxidant capacity against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct quantitative data for Erysotrine is pending experimental investigation, this guide furnishes the necessary protocols and comparative context to facilitate such research.

Principles of Common Antioxidant Capacity Assays

A variety of assays are utilized to determine antioxidant capacity, each with a distinct mechanism. The most prevalent are the DPPH, ABTS, and FRAP assays.

AssayPrincipleMeasurementAdvantages
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.Decrease in absorbance at ~517 nm. Results are often expressed as IC50 (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).Simple, rapid, and requires only a standard spectrophotometer.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the radical, causing a loss of color.Decrease in absorbance at ~734 nm. Results are often expressed as Trolox Equivalents (TE), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.Applicable to both hydrophilic and lipophilic antioxidants and is not affected by pH to the same extent as other assays.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which is intensely blue.Increase in absorbance at ~593 nm. Results are often expressed as Ascorbic Acid Equivalents (AAE) or Trolox Equivalents (TE).Simple, fast, and highly reproducible.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve this compound and standard antioxidants (e.g., Trolox, ascorbic acid) in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction: Add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and standard antioxidants (e.g., Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Record the decrease in absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare different concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The FRAP value is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄ or a standard antioxidant like ascorbic acid.

Comparative Data for Standard Antioxidants

The following table provides a reference for the antioxidant capacity of commonly used standards. These values can serve as a benchmark for interpreting the results obtained for this compound.

Antioxidant StandardDPPH IC50 (µg/mL)ABTS (TEAC)FRAP (AAE)
Trolox Varies by study1.0 (by definition)Varies by study
Ascorbic Acid Varies by studyVaries by study1.0 (by definition)
Gallic Acid Varies by studyVaries by studyVaries by study

Note: The IC50, TEAC, and AAE values for standard antioxidants can vary depending on the specific experimental conditions. It is crucial to run standards in parallel with the test compound for accurate comparison.

Visualizing Experimental Workflow and Potential Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound & Standards Reaction Mix & Incubate Compound->Reaction Reagents DPPH/ABTS/FRAP Reagents Reagents->Reaction Measurement Spectrophotometric Reading Reaction->Measurement Calculation Calculate % Inhibition / Equivalents Measurement->Calculation Comparison Benchmark against Standards Calculation->Comparison

Caption: General experimental workflow for determining antioxidant capacity.

While the direct signaling pathways modulated by this compound's antioxidant activity are not yet fully elucidated, it is known that antioxidants can influence inflammatory pathways. The Erythrina genus, from which this compound is derived, contains compounds that can inhibit pathways like MAPK, AP1, and NF-κB.[1]

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Pathway Pro-inflammatory Signaling Pathway (e.g., NF-κB) ROS->Pathway Activates This compound This compound (Hypothetical) This compound->ROS Scavenges This compound->Pathway Inhibits (Potential) Inflammation Inflammatory Response Pathway->Inflammation Leads to

Caption: Hypothetical antioxidant-modulated signaling pathway.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of this compound's antioxidant capacity. By employing standardized assays such as DPPH, ABTS, and FRAP, and comparing the results against established standards like Trolox and ascorbic acid, researchers can generate robust and comparable data. The detailed protocols and visual representations of workflows and potential signaling pathways are intended to facilitate further investigation into the antioxidant properties of this compound. The elucidation of its specific antioxidant activity and underlying molecular mechanisms will be pivotal for its potential development as a therapeutic agent. Future research is essential to populate the comparative data tables with specific values for this compound, thereby solidifying our understanding of its place within the landscape of natural antioxidants.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erysotrine
Reactant of Route 2
Erysotrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.